D-Lyxose-d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-BDORMWJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Landscape of D-Lyxose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a C'-2 epimer of D-Xylose, is an aldopentose monosaccharide with the chemical formula C5H10O5.[1][2] This rare sugar, found naturally in substances like maple syrup, serves as a valuable building block in various biochemical and pharmaceutical applications.[1][3] Its unique stereochemistry makes it a subject of interest in glycobiology and the synthesis of novel therapeutic agents, including antiviral nucleoside analogs and potential anti-tumor drugs.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of D-Lyxose, presenting quantitative data in a structured format and illustrating key chemical concepts through detailed diagrams.
Core Chemical and Physical Properties
D-Lyxose is a white to slightly yellow crystalline powder at room temperature.[5][6] It is odorless and hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7]
Quantitative Physicochemical Data
The following table summarizes the key quantitative chemical properties of D-Lyxose compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C5H10O5 | [5] |
| Molecular Weight | 150.13 g/mol | [5] |
| CAS Number | 1114-34-7 | [8] |
| Melting Point | 108-112 °C | [5] |
| Boiling Point (est.) | 191.65°C | [5] |
| Density | 1.545 g/cm³ | [5] |
| pKa (Predicted) | 12.46 ± 0.20 | [5] |
| LogP (est.) | -2.390 | [5] |
Solubility Profile
D-Lyxose exhibits good solubility in water and is slightly soluble in ethanol.[5][7] This high aqueous solubility is attributed to the presence of multiple polar hydroxyl groups in its structure.[6]
| Solvent | Solubility | Source(s) |
| Water | 50 mg/mL (clear, colorless solution) | [5] |
| Water | 250 mg/mL (with ultrasonic assistance) | [1] |
| Absolute Ethanol | 1 part dissolves in 38 parts at 17°C | [7] |
| 90% Ethanol | 7.9 g in 100 mL (saturated at 20°C) | [7] |
| DMSO | 30 mg/mL | [9] |
Optical Activity and Mutarotation
As a chiral molecule, D-Lyxose is optically active, meaning it rotates the plane of polarized light. A key characteristic of D-Lyxose in aqueous solution is mutarotation, where the specific rotation changes over time as it equilibrates between its different anomeric and isomeric forms (α- and β-pyranose, α- and β-furanose, and the open-chain aldehyde form).[7][10]
| Optical Property | Value | Conditions | Source(s) |
| Specific Rotation [α]D20 | Initial: +5.5° -> Equilibrium: -14.0° | c = 0.82 in water | [7] |
| Specific Rotation [α]D25 | +13.8° | c = 4 in H2O | [5] |
Chemical Structure and Isomerism
The chemical behavior of D-Lyxose is intrinsically linked to its structure. In solution, it exists as an equilibrium mixture of cyclic hemiacetals (pyranose and furanose forms) and a minor open-chain aldehyde form.[10]
A significant chemical relationship exists between D-Lyxose and D-Xylose, as they are C-2 epimers. This means they differ only in the stereochemical arrangement at the second carbon atom.
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of the physicochemical properties of D-Lyxose are not extensively available in publicly accessible literature. However, the general methodologies for determining these properties are well-established in the field of organic chemistry.
Determination of Melting Point
The melting point of D-Lyxose is typically determined using a capillary melting point apparatus. A small, dry sample of the crystalline powder is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.
Measurement of Specific Rotation
The optical rotation of D-Lyxose is measured using a polarimeter. A solution of known concentration is prepared in a suitable solvent (typically water), and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is then calculated using the formula:
[α] = α / (l * c)
where:
-
[α] is the specific rotation
-
α is the observed rotation
-
l is the path length of the polarimeter tube in decimeters
-
c is the concentration of the solution in grams per milliliter
The process of mutarotation can be observed by taking measurements at intervals until a stable reading is obtained.
Reactivity and Stability
D-Lyxose is a reducing sugar due to the presence of the aldehyde group in its open-chain form, which can be oxidized. It is incompatible with strong oxidizing agents.[6] For long-term storage, it is recommended to keep D-Lyxose in a cool, dry, and well-ventilated environment in sealed containers to prevent moisture absorption.[6] The recommended storage temperature is in a refrigerator.[5]
Conclusion
D-Lyxose possesses a distinct set of chemical properties that make it a valuable compound in research and development. Its high solubility in water, defined melting point, and characteristic optical activity, including mutarotation, are key parameters for its application in chemical synthesis and biological studies. Understanding these fundamental properties is crucial for its effective utilization in the development of novel pharmaceuticals and other advanced applications.
References
- 1. glpbio.com [glpbio.com]
- 2. Lyxose - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. D-Lyxose [drugfuture.com]
- 8. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Lyxose | C5H10O5 | CID 65550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of D-Lyxose from D-Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare pentose sugar, holds significant interest in the pharmaceutical and biotechnology sectors due to its potential applications as a non-caloric sweetener, a precursor for antiviral nucleoside analogs, and a component in various bioactive molecules. While chemical synthesis routes exist, the conversion of the abundant and inexpensive D-glucose into D-Lyxose via microbial and enzymatic pathways presents a more sustainable and stereo-specific alternative. This technical guide provides an in-depth overview of a prominent multi-step bioconversion process for the synthesis of D-Lyxose from D-glucose. Detailed experimental protocols for each stage, quantitative data for performance evaluation, and visual representations of the synthesis workflow are presented to aid researchers and drug development professionals in this field.
Introduction
The synthesis of rare sugars from readily available starting materials is a key area of research in carbohydrate chemistry and biotechnology. D-Lyxose, a C-2 epimer of D-Xylose, is a particularly valuable target due to its unique biological properties. Traditional chemical synthesis methods for D-Lyxose often involve multiple protection and deprotection steps, leading to low overall yields and the generation of hazardous waste. In contrast, biotechnological approaches leveraging whole-cell biocatalysts and purified enzymes offer a more environmentally benign and efficient route.
This guide focuses on a well-documented three-step microbial and enzymatic pathway that transforms D-glucose into D-Lyxose. This process involves:
-
Microbial Fermentation: Conversion of D-glucose to D-arabitol using the yeast Candida famata.
-
Microbial Oxidation: Conversion of D-arabitol to D-xylulose using the bacterium Acetobacter aceti.
-
Enzymatic Isomerization: Conversion of D-xylulose to D-Lyxose using L-ribose isomerase from Acinetobacter sp..
Subsequent sections will provide detailed methodologies for each of these steps, along with purification protocols and a summary of key performance indicators.
Synthesis Pathway Overview
The overall transformation from D-glucose to D-Lyxose is a cascade of biochemical reactions, each catalyzed by a specific microorganism or enzyme. The logical flow of this synthesis process is depicted below.
Experimental Protocols
Step 1: D-Glucose to D-Arabitol via Fermentation
This step utilizes the yeast Candida famata R28 to convert D-glucose into D-arabitol.
3.1.1. Materials and Media
-
Microorganism: Candida famata R28
-
Cultivation Medium:
-
D-glucose: 100.0 g/L
-
Yeast extract: 3.0 g/L
-
Polypepton: 5.0 g/L
-
-
Reaction Buffer: 0.1 M Glycine-NaOH buffer (pH 9.0)
3.1.2. Protocol
-
Cultivation of Candida famata R28: Inoculate a single colony of C. famata R28 into the cultivation medium. Incubate at 30°C with continuous shaking (280 rpm) for 36 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 9,000 rpm for 10 minutes.
-
Cell Washing: Wash the harvested cell pellet twice with 0.05 M Glycine-NaOH buffer (pH 9.0).
-
Cell Suspension: Resuspend the washed cells in 0.1 M Glycine-NaOH buffer (pH 9.0) to an absorbance of 80 at 600 nm.
-
Biotransformation: In a 500-mL Erlenmeyer flask, combine:
-
10.0 g D-glucose
-
50.0 mL of 0.1 M Glycine-NaOH buffer (pH 9.0)
-
50.0 mL of the washed cell suspension
-
-
Incubation: Incubate the reaction mixture at 30°C with shaking (170 rpm). Monitor the reaction progress by analyzing samples for D-glucose consumption and D-arabitol production using HPLC. The reaction typically takes around 80 hours.[1]
Step 2: D-Arabitol to D-Xylulose via Oxidation
This step employs the bacterium Acetobacter aceti IFO 3281 for the oxidation of D-arabitol to D-xylulose.
3.2.1. Materials and Media
-
Microorganism: Acetobacter aceti IFO 3281
-
Cultivation Medium:
-
Glycerol: 1.0% (v/v)
-
Yeast extract: 0.3% (w/v)
-
Polypepton: 0.5% (w/v)
-
-
Reaction Buffer: Sodium phosphate buffer (pH 7.0)
3.2.2. Protocol
-
Cultivation of Acetobacter aceti IFO 3281: Inoculate A. aceti IFO 3281 into the cultivation medium. Incubate at 30°C for 48 hours with shaking (160 rpm).
-
Cell Harvesting and Washing: Harvest and wash the cells as described in section 3.1.2.
-
Biotransformation: Prepare a reaction mixture containing D-arabitol (up to 50% w/v) and the washed A. aceti cells in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0). The conversion is typically near-complete.[1]
Step 3: D-Xylulose to D-Lyxose via Enzymatic Isomerization
This final step utilizes the enzyme L-ribose isomerase from toluene-treated cells of Acinetobacter sp. strain DL-28.
3.3.1. Materials
-
Enzyme Source: Toluene-treated cells of Acinetobacter sp. strain DL-28
-
Substrate: D-xylulose solution (1.0% to 10.0% w/v)
3.3.2. Protocol
-
Preparation of Toluene-Treated Cells: Cultivate Acinetobacter sp. DL-28 and harvest the cells. Resuspend the cells in a buffer and treat with toluene to permeabilize the cell membrane, making the intracellular L-ribose isomerase accessible to the substrate. The specific protocol for toluene treatment may require optimization but generally involves incubating the cell suspension with a low concentration of toluene.
-
Isomerization Reaction: Combine the D-xylulose solution with the toluene-treated Acinetobacter sp. DL-28 cells. The reaction is typically carried out at a controlled temperature and pH, which should be optimized for the L-ribose isomerase activity.
-
Reaction Monitoring: Monitor the conversion of D-xylulose to D-Lyxose by HPLC. The reaction progresses steadily, with about 70% of the D-xylulose being converted to D-Lyxose.[2]
Purification of D-Lyxose
The final reaction mixture contains D-Lyxose, unreacted D-xylulose, and other cellular components. A multi-step purification process is required to isolate pure D-Lyxose.
Selective Degradation of Residual D-Xylulose
Separating D-xylulose from D-Lyxose by conventional chromatography is challenging. A biological method for selective removal is employed.
4.1.1. Materials
-
Microorganism: Saccharomyces cerevisiae IFO 0841
4.1.2. Protocol
-
After the isomerization step, adjust the pH and temperature of the reaction mixture to be optimal for Saccharomyces cerevisiae activity.
-
Inoculate the mixture with S. cerevisiae IFO 0841. This yeast will selectively consume the residual D-xylulose, leaving the D-Lyxose in the solution.[2]
-
Monitor the degradation of D-xylulose by HPLC.
-
Once the D-xylulose is consumed, remove the yeast cells by centrifugation.
Crystallization of D-Lyxose
The final step is to obtain crystalline D-Lyxose from the purified solution.
4.2.1. Protocol
-
Concentration: Concentrate the D-Lyxose solution under reduced pressure to obtain a syrup.
-
Crystallization: The concentrated syrup is then subjected to crystallization. This may involve dissolving the syrup in a minimal amount of a suitable solvent (e.g., water or a water/ethanol mixture) and allowing it to stand at a low temperature (e.g., 4°C) for an extended period. Seeding with a small crystal of D-Lyxose can facilitate crystallization.
-
Isolation and Drying: Collect the D-Lyxose crystals by filtration, wash with a cold solvent, and dry under vacuum.
The identity and purity of the final product should be confirmed by analytical techniques such as HPLC, 13C-NMR, IR spectroscopy, and optical rotation measurement.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the D-Lyxose synthesis process.
Table 1: D-Glucose to D-Arabitol Fermentation
| Parameter | Value | Reference |
| Microorganism | Candida famata R28 | [2] |
| Substrate | D-Glucose (10.0%) | [2] |
| Product | D-Arabitol | [2] |
| Yield | 5.0% (w/w) | [2] |
| By-products | None reported | [1] |
Table 2: D-Arabitol to D-Xylulose Oxidation
| Parameter | Value | Reference |
| Microorganism | Acetobacter aceti IFO 3281 | [2] |
| Substrate | D-Arabitol | [2] |
| Product | D-Xylulose | [2] |
| Conversion | Almost complete | [2] |
Table 3: D-Xylulose to D-Lyxose Isomerization
| Parameter | Value | Reference |
| Enzyme Source | L-Ribose Isomerase (Acinetobacter sp. DL-28) | [2] |
| Substrate | D-Xylulose (1.0% - 10.0%) | [2] |
| Product | D-Lyxose | [2] |
| Conversion | ~70% | [2] |
Alternative Synthesis Routes
While the microbial and enzymatic pathway from D-glucose is a primary focus, it is important for researchers to be aware of other potential synthesis strategies.
Alternative Microbial Strains
Research has shown that other yeast species can also be effective producers of D-arabitol from D-glucose. For instance, Zygosaccharomyces sp. Gz-5 has been reported to produce high titers of D-arabitol.[3] Exploring different strains for each microbial step could lead to process optimization.
Chemical Synthesis
Traditional chemical methods, such as the Kiliani-Fischer synthesis for chain elongation and the Ruff degradation for chain shortening of aldoses, can be employed to synthesize D-Lyxose from other monosaccharides. However, as previously mentioned, these methods often suffer from low yields and the need for extensive purification.
Conclusion
The synthesis of D-Lyxose from D-glucose through a multi-step microbial and enzymatic process is a viable and promising alternative to traditional chemical methods. This technical guide has outlined a detailed pathway, providing experimental protocols and quantitative data to serve as a foundational resource for researchers and professionals in the field. Further optimization of each step, including strain improvement, fermentation and reaction conditions, and purification strategies, will be crucial for the development of a commercially scalable process for D-Lyxose production. The continued exploration of novel biocatalysts and metabolic engineering approaches will undoubtedly pave the way for more efficient and sustainable synthesis of this and other valuable rare sugars.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of D-Lyxose
Introduction
D-Lyxose, a member of the aldopentose family of monosaccharides, is a rare sugar with the chemical formula C₅H₁₀O₅.[1] At room temperature, it presents as an odorless, white crystalline solid.[1] While less common in nature compared to its epimer D-Xylose, D-Lyxose serves as a crucial intermediate and building block in various biochemical pathways and synthetic organic chemistry applications.[2][3] Its unique stereochemistry makes it a valuable precursor for the synthesis of biologically active compounds, including antiviral nucleoside analogs and anti-tumor agents.[4][5] This guide provides a comprehensive overview of the core physical, chemical, and biochemical properties of D-Lyxose, along with relevant experimental methodologies for its study.
Physical Properties
D-Lyxose is characterized by its crystalline nature and high solubility in aqueous solutions, a feature attributed to its polar hydroxyl groups.[1] It is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6][7] Key quantitative physical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | White to slightly yellow crystalline powder | [2][6] |
| Melting Point | 106-112 °C | [2][6][7] |
| Specific Rotation [α] | Shows mutarotation: [α]D²⁰ +5.5° → -14.0° (c=0.82 in water) | [2][6][7] |
| Density | 1.545 g/cm³ (at 20°C) | [2][7] |
| Solubility | - Water: 50 mg/mL (clear, colorless solution)[1][2][6] - Absolute Alcohol: 1 part in 38 parts (at 17°C)[7] - DMSO: 30 mg/mL[8] | [1][2][6][7][8] |
| Taste | Sweet | [7] |
Chemical Properties and Structure
D-Lyxose is a reducing sugar, a characteristic attributed to its free aldehyde group in its open-chain form. It is the C'-2 epimer of D-Xylose.[2][9][10] In solution, it primarily exists in a cyclic pyranose form (D-lyxopyranose).[11]
| Property | Value / Description | Source |
| Molecular Formula | C₅H₁₀O₅ | [2][3][11] |
| Molecular Weight | 150.13 g/mol | [2][3][11] |
| CAS Number | 1114-34-7 | [1][2] |
| IUPAC Name | (2S,3S,4R)-2,3,4,5-Tetrahydroxypentanal (acyclic) | [2] |
| Structure | An aldopentose; C2 epimer of D-Xylose. | [2][9] |
| pKa | 12.46 ± 0.20 (Predicted) | [2][6] |
| LogP | -2.390 (Estimated) | [2][6] |
| Reactivity | Participates in glycosylation reactions.[3] Isomerizes to D-xylulose via D-lyxose isomerase.[5][12] | [3][5][12] |
Below is a diagram illustrating the relationship between D-Lyxose, its epimer D-Xylose, and its ketose isomer D-Xylulose.
Biochemical Significance and Metabolic Pathways
D-Lyxose plays a role in microbial metabolism, where it can be channeled into the pentose phosphate pathway (PPP). The key enzymatic reaction is the isomerization of D-Lyxose to D-Xylulose, catalyzed by the enzyme D-lyxose ketol-isomerase (EC 5.3.1.15).[12][13] D-Xylulose is then phosphorylated to D-xylulose-5-phosphate, a central intermediate in the PPP.[14][15] This pathway is significant for producing NADPH and precursors for nucleotide biosynthesis.
The metabolic entry of D-Lyxose into the pentose phosphate pathway is depicted below.
Applications in Research and Drug Development
The unique structural features of D-Lyxose make it a valuable chiral building block for synthesizing complex molecules.
-
Antiviral Agents: It serves as a precursor for L-nucleoside analogs, a class of compounds investigated for antiviral drug development.[4]
-
Anti-tumor Drugs: D-Lyxose is a starting material for synthesizing immunostimulants like alpha-galactosylceramide, which has shown potential in treating certain cancers.[4][5]
-
Biotechnology: It is used as a substrate in enzyme assays to study the kinetics and mechanisms of enzymes like D-lyxose isomerase, which is relevant for industrial biocatalysis.[3][16][17]
-
Glycobiology: As a fundamental monosaccharide, it is used in studies of glycoproteins and glycolipids to better understand cell signaling and immune responses.[3]
Experimental Protocols
Protocol: Enzymatic Assay of D-Lyxose Isomerase
The activity of D-lyxose isomerase, which converts D-Lyxose to D-Xylulose, is a key experiment. The following is a generalized protocol based on common methodologies.
Objective: To determine the kinetic parameters (Vmax and Km) of a D-lyxose isomerase.
Principle: The rate of D-Xylulose formation from D-Lyxose is measured. The amount of ketose (D-Xylulose) produced can be determined using the cysteine-carbazole-sulfuric acid method, where the ketose forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified D-lyxose isomerase
-
D-Lyxose solutions of varying concentrations (e.g., 0 to 300 mM)
-
Buffer solution (e.g., 50 mM Bis-Tris buffer, pH 7.0)
-
Divalent cation cofactor (e.g., 1 mM MnCl₂)
-
Cysteine-HCl solution
-
Carbazole solution in ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Spectrophotometer
Methodology:
-
Reaction Setup: Prepare reaction mixtures in test tubes, each containing the buffer, MnCl₂, and a specific concentration of D-Lyxose substrate.
-
Enzyme Addition: Equilibrate the mixtures at the optimal temperature for the enzyme (e.g., 55°C or 95°C for thermophilic enzymes).[5][18] Initiate the reaction by adding a known amount of the purified enzyme.
-
Incubation: Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding a strong acid or by heat inactivation.
-
Quantification of D-Xylulose:
-
Take an aliquot of the reaction mixture.
-
Add cysteine-HCl and sulfuric acid, and heat.
-
Add carbazole solution and measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Use a standard curve prepared with known concentrations of D-Xylulose to determine the amount of product formed.
-
-
Data Analysis:
The workflow for this enzymatic assay is outlined in the diagram below.
Protocol: Determination of Specific Optical Rotation
Objective: To measure the mutarotation of D-Lyxose in an aqueous solution.
Principle: Optical rotation is the turning of the plane of linearly polarized light as it passes through an optically active substance.[19] D-Lyxose undergoes mutarotation in solution as the α and β anomers interconvert via the open-chain form until an equilibrium is reached. This change in the anomeric composition results in a change in the observed optical rotation over time.[7]
Materials:
-
High-purity D-Lyxose
-
Distilled or deionized water
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Thermostatically controlled sample cell (e.g., 1 dm length)
-
Analytical balance and volumetric flasks
Methodology:
-
Solution Preparation: Accurately weigh a precise amount of D-Lyxose and dissolve it in a known volume of water to prepare a solution of known concentration (e.g., c = 0.82 g/100mL).[7]
-
Initial Measurement: Calibrate the polarimeter with a water blank. Quickly transfer the freshly prepared D-Lyxose solution to the polarimeter cell, maintain a constant temperature (e.g., 20°C), and immediately measure the optical rotation. This gives the initial rotation (close to the α-anomer's value).
-
Time-course Measurement: Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the value becomes stable.
-
Equilibrium Measurement: The final, stable reading is the equilibrium rotation.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Reporting: Report the initial and equilibrium specific rotation values, noting the temperature and wavelength used (e.g., [α]D²⁰). For D-Lyxose, this will show a change from approximately +5.5° to -14.0°.[7]
Conclusion
D-Lyxose, though a rare sugar, possesses a unique set of physical and chemical properties that make it highly valuable for specialized applications in biotechnology and pharmaceutical development. Its role as a chiral precursor for complex bioactive molecules and as a substrate for enzymatic studies underscores its importance. A thorough understanding of its characteristics, from its solubility and optical activity to its metabolic fate, is essential for researchers aiming to leverage this versatile aldopentose in their work. The protocols and data presented in this guide offer a foundational resource for professionals in the field.
References
- 1. guidechem.com [guidechem.com]
- 2. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. D-Lyxose [drugfuture.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. theclinivex.com [theclinivex.com]
- 11. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 16. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
The Pivotal Role of D-Lyxose in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare pentose sugar, is emerging as a significant player in microbial metabolism, with implications for industrial biotechnology and the development of novel therapeutics. While not as ubiquitous as other sugars, the metabolic pathways governing D-lyxose utilization are present in a variety of microorganisms. This technical guide provides an in-depth exploration of the biological role of D-lyxose, focusing on its transport, catabolism, and the intricate regulatory networks that control its use. By presenting comprehensive quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a critical resource for researchers seeking to harness or inhibit D-lyxose metabolism in microbial systems.
Introduction
The metabolic versatility of microorganisms allows them to utilize a wide array of carbon sources. Among these, the pentose sugar D-lyxose has garnered increasing interest. Although considered a rare sugar, its metabolism is a key function for certain microbes and presents opportunities for biotechnological applications, including the production of valuable chemicals. Understanding the microbial processing of D-lyxose is also crucial for the development of antimicrobial strategies that could target these specific metabolic pathways. This guide synthesizes the current knowledge on D-lyxose metabolism, providing a technical foundation for further research and development.
D-Lyxose Catabolism: A Gateway to the Pentose Phosphate Pathway
The central pathway for D-lyxose metabolism in microorganisms is its conversion into an intermediate of the pentose phosphate pathway (PPP). This integration allows the carbon skeleton of D-lyxose to be funneled into central metabolism for the generation of energy and biosynthetic precursors.
The Key Enzyme: D-Lyxose Isomerase
The primary enzyme responsible for the initial step in D-lyxose catabolism is D-lyxose isomerase (D-LI) (EC 5.3.1.15). This enzyme catalyzes the reversible isomerization of D-lyxose to D-xylulose.[1] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway. D-lyxose isomerase exhibits broad substrate specificity, also acting on other sugars like D-mannose and L-ribose in some microorganisms.[2]
Metabolic Pathway
The metabolic route for D-lyxose utilization is a concise pathway that merges with a core metabolic route.
Quantitative Analysis of D-Lyxose Isomerase Activity
The efficiency of D-lyxose metabolism is largely dependent on the kinetic properties of D-lyxose isomerase. A summary of these parameters from various microbial sources is presented below.
| Microorganism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Reference |
| Cohnella laevoribosii RI-39 | D-Lyxose | 22.4 ± 1.5 | 5434.8 | 6.5 | 70 | Mn2+ | [2] |
| D-Mannose | 34.0 ± 1.1 | 131.8 | 6.5 | 70 | Mn2+ | [2] | |
| L-Ribose | 121.7 ± 10.8 | 75.5 | 6.5 | 70 | Mn2+ | [2] | |
| Serratia proteamaculans | D-Lyxose | 13.3 | - | 7.5 | 40 | Mn2+ | [3] |
| D-Mannose | 32.2 | - | 7.5 | 40 | Mn2+ | [3] | |
| Bacillus velezensis | D-Lyxose | 25.8 ± 1.3 | - | 6.5 | 55 | Co2+ | [4] |
| D-Mannose | 51.2 ± 2.1 | - | 6.5 | 55 | Co2+ | [4] | |
| L-Ribose | 84.3 ± 3.5 | - | 6.5 | 55 | Co2+ | [4] | |
| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | 7.0 | 95 | Mn2+ | [5] |
| Bacillus licheniformis | D-Lyxose | 30.4 ± 0.7 | - | 7.5-8.0 | 40-45 | Mn2+ | [6] |
| D-Mannose | 26 ± 0.8 | - | 7.5-8.0 | 40-45 | Mn2+ | [6] |
Table 1: Kinetic Parameters of D-Lyxose Isomerases from Various Microbial Sources. Note: Vmax values are not always reported in U/mg and may vary based on the assay conditions.
Transport of D-Lyxose Across the Microbial Membrane
The first crucial step in D-lyxose metabolism is its transport into the cell. Bacteria have evolved sophisticated systems for the uptake of sugars from their environment. While specific transporters for D-lyxose are not as well-characterized as those for more common sugars, it is understood that bacteria utilize active transport mechanisms for pentoses like D-xylose, which likely share transporters with D-lyxose due to structural similarities.[7] These systems typically involve either ATP-binding cassette (ABC) transporters or proton symporters.[8][9]
Regulation of D-Lyxose Metabolism
The utilization of D-lyxose is a tightly regulated process, ensuring that the metabolic machinery is only produced when the sugar is present and a more preferred carbon source, such as glucose, is absent. This regulation primarily occurs at the transcriptional level. The regulatory system for D-xylose metabolism, which is well-characterized in bacteria like Escherichia coli and Bacillus subtilis, serves as an excellent model for understanding D-lyxose regulation due to the structural similarity of the sugars and the likely conservation of the regulatory proteins.[10][11]
In this model, a repressor protein, often designated XylR, binds to an operator region in the DNA, preventing the transcription of the genes required for D-lyxose transport and metabolism.[3][12] When D-lyxose is present, it acts as an inducer, binding to the XylR repressor and causing a conformational change that leads to its dissociation from the DNA.[3] This allows RNA polymerase to transcribe the operon, leading to the synthesis of the necessary enzymes and transporters.
Experimental Protocols
D-Lyxose Isomerase Activity Assay
This protocol is adapted from methods used for assaying aldose isomerases.[13]
Principle: The activity of D-lyxose isomerase is determined by measuring the formation of the ketose, D-xylulose, from the aldose, D-lyxose. The D-xylulose produced is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.
Materials:
-
D-Lyxose solution (e.g., 100 mM in 50 mM phosphate buffer, pH 7.0)
-
50 mM Phosphate buffer (pH 7.0)
-
Enzyme extract or purified D-lyxose isomerase
-
Cysteine hydrochloride solution (1.5 g/L in water)
-
Carbazole solution (0.12% w/v in absolute ethanol)
-
Concentrated Sulfuric Acid (H2SO4)
-
D-Xylulose standards (for standard curve)
-
Ice bath
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 450 µL of the D-lyxose solution and 50 µL of the enzyme sample. For the blank, use 50 µL of buffer instead of the enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 5 minutes, followed by immediate cooling in an ice bath.
-
Colorimetric Detection: a. To 200 µL of the reaction mixture (or D-xylulose standard), add 1.2 mL of a freshly prepared 75% (v/v) sulfuric acid solution. Mix well and cool on ice. b. Add 50 µL of the cysteine hydrochloride solution and mix. c. Add 50 µL of the carbazole solution, mix thoroughly, and incubate at 60°C for 20 minutes. d. Cool the tubes to room temperature.
-
Measurement: Measure the absorbance of the samples at 540 nm against the blank.
-
Calculation: Determine the concentration of D-xylulose produced using a standard curve prepared with known concentrations of D-xylulose. One unit (U) of D-lyxose isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.
Microbial Growth Assay on D-Lyxose
This protocol outlines a method for assessing the ability of a microbial strain to utilize D-lyxose as a sole carbon source.
Principle: Microbial growth is monitored over time by measuring the optical density (OD) of the culture in a liquid medium where D-lyxose is the only carbon and energy source.
Materials:
-
Microbial strain of interest
-
Minimal medium (e.g., M9 minimal salts)
-
Sterile D-lyxose stock solution (e.g., 20% w/v)
-
Sterile control carbon source (e.g., 20% w/v D-glucose)
-
Sterile water (for no-carbon control)
-
Spectrophotometer
-
Incubator shaker
-
Sterile culture tubes or flasks
Procedure:
-
Inoculum Preparation: Grow a starter culture of the microbial strain overnight in a rich medium (e.g., LB broth).
-
Cell Preparation: Pellet the cells from the starter culture by centrifugation, wash them twice with sterile minimal medium (without a carbon source) to remove any residual rich medium. Resuspend the cells in the minimal medium.
-
Culture Setup: a. Prepare sterile culture tubes or flasks containing the minimal medium. b. Supplement the medium with D-lyxose to a final concentration of, for example, 0.2% (w/v). c. Prepare control cultures with D-glucose (positive control) and no carbon source (negative control) at the same concentration. d. Inoculate the cultures with the washed cell suspension to a starting OD600 of approximately 0.05.
-
Incubation: Incubate the cultures at the optimal growth temperature for the strain with shaking.
-
Growth Monitoring: At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from each culture and measure the OD600 using a spectrophotometer. Use the uninoculated minimal medium as a blank.
-
Data Analysis: Plot the OD600 values against time to generate growth curves. Compare the growth on D-lyxose to the positive and negative controls to determine if the strain can utilize D-lyxose as a sole carbon source.
D-Lyxose Uptake Assay (Radiolabeled Substrate)
This protocol is a general method for measuring the uptake of a radiolabeled sugar, which can be adapted for D-lyxose. This requires access to radioisotope facilities and appropriate safety precautions.
Principle: The rate of D-lyxose transport into microbial cells is measured by incubating the cells with radiolabeled D-lyxose (e.g., [14C]D-lyxose) for a short period, followed by rapid separation of the cells from the external medium and quantification of the incorporated radioactivity.
Materials:
-
Microbial cells grown to mid-log phase
-
Radiolabeled D-lyxose (e.g., [14C]D-lyxose)
-
Uptake buffer (e.g., 50 mM phosphate buffer with 10 mM MgSO4, pH 7.0)
-
Ice-cold stop buffer (e.g., uptake buffer with 100 mM LiCl)
-
Membrane filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Preparation: Harvest mid-log phase cells by centrifugation, wash them twice with uptake buffer, and resuspend them in the same buffer to a specific cell density (e.g., OD600 of 1.0). Keep the cells on ice until use.
-
Uptake Initiation: a. Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C) for 5-10 minutes. b. Initiate the uptake by adding a known concentration of radiolabeled D-lyxose to the cell suspension and start a timer.
-
Time Course Sampling: At specific time points (e.g., 15, 30, 45, 60 seconds), take a defined volume of the cell suspension (e.g., 100 µL) and immediately add it to a larger volume of ice-cold stop buffer. This rapidly dilutes the external radiolabel and stops the transport process.
-
Filtration and Washing: a. Quickly filter the diluted cell suspension through a membrane filter under vacuum. b. Immediately wash the filter with two portions of ice-cold stop buffer to remove any non-specifically bound radiolabel.
-
Radioactivity Measurement: a. Place the filter in a scintillation vial. b. Add scintillation fluid and vortex to elute the radioactivity from the cells. c. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: a. For each time point, determine the amount of D-lyxose taken up (in nmol) based on the specific activity of the radiolabeled substrate. b. Normalize the uptake to the cell mass (e.g., mg of dry weight or protein). c. Plot the uptake over time to determine the initial rate of transport.
Conclusion and Future Perspectives
The study of D-lyxose metabolism in microorganisms provides a fascinating window into the adaptability and efficiency of microbial metabolic networks. The core pathway, centered around D-lyxose isomerase, offers a direct link to the pentose phosphate pathway, enabling microbes to harness this rare sugar for growth and energy. The regulation of this pathway, likely mirroring the well-understood D-xylose utilization system, ensures that cellular resources are allocated efficiently.
For researchers and scientists, the detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for further investigations into the enzymology and physiology of D-lyxose metabolism. For drug development professionals, the enzymes and transporters involved in this pathway represent potential targets for the development of novel antimicrobial agents that could selectively inhibit the growth of pathogens capable of utilizing D-lyxose.
Future research should focus on the discovery and characterization of novel D-lyxose isomerases with improved catalytic efficiencies and stability, which could be valuable for industrial biocatalysis. Furthermore, a deeper understanding of the specific transport systems and the precise molecular details of the regulatory signaling cascade will be crucial for both biotechnological applications and the rational design of targeted inhibitors. The continued exploration of D-lyxose metabolism holds significant promise for advancing both fundamental microbiology and applied biotechnology.
References
- 1. Transcriptional regulation of the sucrase gene of Staphylococcus xylosus by the repressor ScrR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sugar transport in thermophiles: Bridging lignocellulose deconstruction and bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Xylose Blocks the Broad Negative Regulation of XylR on Lipid Metabolism and Affects Multiple Physiological Characteristics in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of Staphylococcus xylosus xylose utilization genes at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Regulation of d-Xylose Metabolism in Caulobacter crescentus by a LacI-Type Repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional Changes in the Xylose Operon in Bacillus licheniformis and Their Use in Fermentation Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Pentose: A Technical Guide to the Discovery and Production of D-Lyxose
Abstract
D-Lyxose, a rare aldopentose sugar, holds significant interest for researchers and drug development professionals due to its potential applications in glycobiology and as a precursor for synthesizing novel therapeutic agents. Unlike its abundant epimer, D-xylose, D-lyxose is scarcely found in nature, presenting a considerable challenge for its direct isolation. This technical guide provides a comprehensive overview of the discovery of D-lyxose in its natural context and details the modern biotechnological strategies developed for its production. We present in-depth experimental protocols for multi-step microbial and enzymatic conversions from readily available natural feedstocks such as D-glucose and D-xylose. Quantitative data from key studies are summarized in structured tables for comparative analysis, and logical workflows are visualized using process diagrams to facilitate a deeper understanding of the production pathways. This guide serves as a critical resource for scientists seeking to explore the potential of D-lyxose in their research and development endeavors.
Discovery and Natural Occurrence
D-Lyxose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group, and is the C'-2 epimer of the widely abundant D-xylose[1]. Its name is derived from reversing the prefix "xyl" in xylose[1]. The natural occurrence of D-lyxose is exceptionally rare, a stark contrast to D-xylose, which is a major constituent of hemicellulose in plant biomass.
The primary confirmed natural source of D-lyxose is as a component of complex bacterial glycolipids[1][2]. Specifically, it has been identified within the structure of alkali-labile glycolipids in Mycobacterium phlei and Mycobacterium smegmatis[3]. These complex oligosaccharides contain repeating units that include D-lyxose residues, which are often O-acylated[3]. These glycolipids have been implicated as mycobacteriophage receptors[3]. Due to its low abundance and complex association within these glycolipids, direct isolation of D-lyxose from these natural sources is not a viable method for obtaining substantial quantities for research or commercial purposes. This scarcity has necessitated the development of robust biotechnological production methods.
Biotechnological Production of D-Lyxose
The industrial-scale production of D-lyxose relies on biotransformation pathways that utilize abundant and inexpensive monosaccharides as starting materials. The two primary feedstocks for D-lyxose synthesis are D-glucose and D-xylose. These processes involve a series of microbial fermentation and enzymatic isomerization steps to convert the starting sugar into the target D-lyxose.
Production Pathway from D-Glucose
A well-documented method for producing D-lyxose from D-glucose is a three-step chemoenzymatic process. This pathway leverages the metabolic capabilities of specific microorganisms to perform key conversions, followed by a final enzymatic isomerization.
The overall workflow for the production of D-lyxose from D-glucose is as follows:
Figure 1: Workflow for D-Lyxose production from D-Glucose.
The first step involves the fermentation of D-glucose to D-arabitol using the yeast Candida famata R28. This strain is known for its ability to produce polyols from various carbohydrates.
The D-arabitol produced in the first step is then converted to D-xylulose. This oxidation reaction is carried out by the bacterium Acetobacter aceti IFO 3281.
The final step is the enzymatic isomerization of D-xylulose to D-lyxose. This reaction is catalyzed by L-ribose isomerase, which can be obtained from toluene-treated cells of Acinetobacter sp. strain DL-28[4][5]. This enzyme facilitates the conversion to an equilibrium mixture of D-xylulose and D-lyxose.
Production Pathway from D-Xylose
A more direct, two-step enzymatic cascade can be employed to produce D-lyxose from D-xylose, a major component of lignocellulosic biomass.
The workflow for the production of D-lyxose from D-xylose is illustrated below:
Figure 2: Workflow for D-Lyxose production from D-Xylose.
The initial step involves the conversion of D-xylose to its keto-isomer, D-xylulose. This reaction is catalyzed by the enzyme D-xylose isomerase (EC 5.3.1.5), a widely studied and commercially available enzyme.
The D-xylulose is then further isomerized to D-lyxose. This can be achieved using enzymes such as D-mannose isomerase (EC 5.3.1.7) or a D-lyxose isomerase (EC 5.3.1.15)[6]. These enzymes catalyze the reversible reaction between the two pentoses.
Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature for the key conversion steps in the production of D-lyxose.
Table 1: Production of D-Arabitol from D-Glucose
| Parameter | Value | Reference |
| Microorganism | Candida famata R28 | [4][7] |
| Initial D-Glucose Conc. | 10.0% (w/v) | [4][7] |
| D-Arabitol Yield | 5.0% (w/v) | [4][7] |
| Conversion Rate | 50% | Calculated |
| By-products | Not significant | [7] |
Table 2: Conversion of D-Xylulose to D-Lyxose
| Parameter | Value | Reference |
| Enzyme | L-ribose isomerase (Acinetobacter sp.) | [4][5] |
| Initial D-Xylulose Conc. | 1.0 - 10.0% (w/v) | [4][5] |
| Conversion Yield | ~70% of D-xylulose | [4][5] |
| Enzyme | D-mannose isomerase (Saccharothrix sp.) | [6] |
| D-xylulose from D-lyxose | 30% production | [6] |
Table 3: Conversion of D-Xylose to D-Xylulose
| Parameter | Value | Reference |
| Enzyme | D-xylose isomerase (Sweetzyme® IT) | [6] |
| Initial D-Xylose Conc. | 10% (w/v) | [6] |
| D-Xylulose Yield | 22% | [6] |
| Reaction Time to Equilibrium | 7 hours | [6] |
| Optimal pH | 8.0 | [6] |
| Optimal Temperature | 35°C | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production of D-lyxose from D-glucose.
Protocol for D-Arabitol Production from D-Glucose
Microorganism: Candida famata R28
Culture Medium:
-
D-glucose: 5-20% (w/v)
-
Yeast extract: 0.5% (w/v)
-
Peptone: 0.5% (w/v)
-
NaCl: 0.5% (w/v)
Procedure:
-
Inoculate C. famata R28 into the culture medium.
-
Incubate aerobically with continuous shaking at 30°C for 36 hours.
-
Harvest the cells by centrifugation at 9,000 rpm for 10 minutes.
-
For the biotransformation, prepare a reaction mixture containing:
-
10.0 g D-glucose
-
50.0 ml of 0.1 M glycine-NaOH buffer (pH 9.0)
-
50.0 ml of washed cell suspension (absorbance of 80 at 600 nm) in the same buffer.
-
-
Incubate the reaction mixture in a 500-ml Erlenmeyer flask at 30°C with shaking (170 rpm).
-
Monitor the production of D-arabitol using High-Performance Liquid Chromatography (HPLC).
Protocol for D-Xylulose Production from D-Arabitol
Microorganism: Acetobacter aceti IFO 3281
Procedure:
-
Cultivate A. aceti IFO 3281 in a suitable medium to obtain a sufficient cell mass.
-
Harvest and wash the cells.
-
Prepare a reaction mixture containing the D-arabitol solution from the previous step and the washed A. aceti cells.
-
Incubate under appropriate conditions of temperature and aeration to facilitate the oxidation of D-arabitol to D-xylulose.
Protocol for Enzymatic Isomerization of D-Xylulose to D-Lyxose
Enzyme Source: Toluene-treated cells of Acinetobacter sp. strain DL-28 (as a source of L-ribose isomerase).
Procedure:
-
Prepare a reaction mixture with D-xylulose at a concentration of 1.0% to 10.0% (w/v) in a suitable buffer.
-
Add the toluene-treated Acinetobacter sp. cells to the reaction mixture.
-
Incubate the mixture under optimized conditions for the L-ribose isomerase activity.
-
The reaction will proceed until an equilibrium is reached, with approximately 70% of the D-xylulose being converted to D-lyxose[4][5].
Purification of D-Lyxose
A significant challenge in the final step is the separation of D-lyxose from the unreacted D-xylulose. A novel purification method involves the selective degradation of the residual D-xylulose.
Procedure:
-
After the enzymatic isomerization, add washed cells of Saccharomyces cerevisiae IFO 0841 to the reaction mixture.
-
S. cerevisiae will selectively metabolize the D-xylulose, leaving the D-lyxose in the solution[4][5].
-
Remove the yeast cells by centrifugation.
-
The resulting solution, now enriched in D-lyxose, can be further purified by crystallization.
-
The identity and purity of the crystallized D-lyxose can be confirmed by HPLC, 13C-NMR spectroscopy, IR spectral analysis, and optical rotation measurement[4][5].
Conclusion
While the direct isolation of D-lyxose from natural sources is impractical due to its extreme rarity, efficient and scalable biotechnological routes have been successfully established. The multi-step conversion of abundant natural sugars like D-glucose and D-xylose, using a combination of microbial fermentation and enzymatic catalysis, provides a viable pathway for the production of this valuable rare sugar. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and utilize D-lyxose in their scientific pursuits, paving the way for new discoveries and applications of this enigmatic pentose. Further research into enzyme engineering and process optimization holds the potential to enhance the yields and economic feasibility of D-lyxose production.
References
- 1. researchgate.net [researchgate.net]
- 2. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 7. scialert.net [scialert.net]
Elucidation of D-Lyxose: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, an aldopentose monosaccharide, holds significant interest in various scientific domains, particularly in the fields of biochemistry and pharmaceutical development. Its unique stereochemical configuration makes it a valuable chiral building block for the synthesis of bioactive molecules, including antiviral and anti-tumor agents.[1][2] This technical guide provides an in-depth analysis of the structure and stereochemistry of D-Lyxose, detailing the experimental methodologies employed for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and structural representations are visualized using Graphviz diagrams.
Introduction
D-Lyxose (C5H10O5) is a monosaccharide that, while less common in nature than its C'-2 epimer D-Xylose, plays a crucial role as an intermediate in various biochemical pathways and as a precursor in synthetic organic chemistry.[3][4] Understanding its precise three-dimensional structure and stereochemical properties is paramount for its application in drug design and metabolic studies. This guide will cover the fundamental structural features of D-Lyxose, the experimental techniques used to elucidate these features, and its known metabolic fate.
Structure and Stereochemistry of D-Lyxose
D-Lyxose is an aldopentose, meaning it is a five-carbon sugar with an aldehyde functional group at one end. Its stereochemistry is defined by the spatial arrangement of the hydroxyl groups along its carbon backbone.
Fischer and Haworth Projections
The open-chain and cyclic forms of D-Lyxose are commonly represented by Fischer and Haworth projections, respectively. In aqueous solution, D-Lyxose exists predominantly in a cyclic hemiacetal form, forming a six-membered pyranose ring. This cyclization results in the formation of a new stereocenter at the anomeric carbon (C1), leading to two anomers: α-D-lyxopyranose and β-D-lyxopyranose.
Quantitative Physicochemical Data
The physical and chemical properties of D-Lyxose are essential for its handling, characterization, and application.
| Property | Value | Reference |
| Molecular Formula | C5H10O5 | [3] |
| Molecular Weight | 150.13 g/mol | [3] |
| CAS Number | 1114-34-7 | [3] |
| Melting Point | 108-112 °C | [5][6] |
| Specific Rotation [α]D20 | +5.5° to -14.0° (mutarotation in water) | [5] |
| Solubility in Water | 50 mg/mL | [5] |
Experimental Elucidation of Structure and Stereochemistry
A combination of spectroscopic and analytical techniques is employed to determine the structure and stereochemistry of D-Lyxose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of monosaccharides in solution. Both ¹H and ¹³C NMR provide information about the connectivity of atoms and the stereochemistry of the molecule.
¹³C NMR Chemical Shifts (in D₂O):
| Carbon Atom | α-D-lyxopyranose (ppm) | β-D-lyxopyranose (ppm) |
| C1 | 95.5 | 95.9 |
| C2 | 71.5 | 71.5 |
| C3 | 72.0 | 74.2 |
| C4 | 69.0 | 68.0 |
| C5 | 64.6 | 65.7 |
| Reference:[7] |
-
Sample Preparation: Dissolve 10-20 mg of the monosaccharide (e.g., D-Lyxose) in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the carbon probe to the appropriate frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand scans for natural abundance ¹³C).
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the reference standard (TSP at 0 ppm).
-
Spectral Analysis: Assign the carbon resonances based on their chemical shifts, multiplicities (if not decoupled), and comparison with literature data or spectral databases. Two-dimensional NMR experiments, such as HSQC and HMBC, can be used to aid in the complete assignment of both ¹H and ¹³C spectra.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation is a characteristic physical property that can be used to identify and characterize enantiomers.
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize. Calibrate the instrument with a blank solvent (e.g., deionized water).
-
Sample Preparation: Accurately weigh a known amount of the carbohydrate and dissolve it in a specific volume of solvent (e.g., water) to prepare a solution of known concentration (c, in g/mL).
-
Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)
-
Mutarotation: For reducing sugars like D-Lyxose, the specific rotation will change over time as the anomeric equilibrium is established (mutarotation). Record the initial and final rotation values.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the monosaccharide of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, or by other crystallization techniques.
-
Crystal Mounting: Mount a single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (structure solution) and then refined to obtain the final, precise molecular structure.
Synthesis and Metabolic Pathway
Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. This process can be used to synthesize D-Lyxose from a four-carbon sugar. The synthesis involves the addition of a cyanide ion to the starting aldose, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid, which is then reduced to the new aldose. This synthesis produces a mixture of two epimers at the new chiral center.[8][9]
Metabolic Pathway
D-Lyxose is not a primary dietary carbohydrate for most organisms. However, when available, it can be metabolized. The primary metabolic route for D-Lyxose involves its isomerization to D-xylulose by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate in the pentose phosphate pathway.[1][10][11]
Applications in Drug Development
D-Lyxose serves as a valuable chiral precursor in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is utilized to construct complex molecules with desired biological activities. Notably, it is a starting material for the synthesis of certain nucleoside analogs with antiviral properties and for the development of α-galactosylceramide immunostimulants, which have shown potential as anti-tumor agents.[1][11]
Conclusion
The elucidation of the structure and stereochemistry of D-Lyxose is a cornerstone for its application in scientific research and drug development. This guide has provided a comprehensive overview of its structural features, the experimental methodologies for its characterization, and its metabolic significance. The presented quantitative data and experimental protocols offer a valuable resource for researchers working with this important monosaccharide. The continued investigation into the properties and applications of D-Lyxose is expected to yield further advancements in medicinal chemistry and biotechnology.
References
- 1. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Draw the mechanism for the last step in the Kiliani-Fischer synth... | Study Prep in Pearson+ [pearson.com]
- 8. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 9. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of D-Lyxose in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-Lyxose, a rare pentose sugar, is not a conventional carbon source for wild-type Escherichia coli. However, the bacterium's metabolic plasticity allows for its utilization through a proposed pathway that leverages enzymes from existing pentose metabolic routes. This technical guide delineates the putative metabolic pathway of D-Lyxose in E. coli, provides detailed experimental protocols for its investigation, and presents relevant quantitative data. The core of this pathway involves the isomerization of D-Lyxose to D-xylulose, followed by phosphorylation to D-xylulose-5-phosphate, which then enters the central Pentose Phosphate Pathway (PPP). This document serves as a comprehensive resource for researchers studying rare sugar metabolism, metabolic engineering, and drug development targeting bacterial carbohydrate pathways.
Proposed Metabolic Pathway of D-Lyxose
While E. coli does not possess a dedicated catabolic pathway for D-Lyxose, experimental evidence suggests a plausible route for its metabolism, particularly in adapted strains or those engineered for this purpose. The proposed pathway consists of three main stages: transport, isomerization, and phosphorylation, leading to the integration of D-Lyxose into the central carbon metabolism.
Transport of D-Lyxose
The initial step in D-Lyxose metabolism is its transport across the bacterial cell membrane. E. coli is equipped with multiple transport systems for pentose sugars, primarily for D-xylose and L-arabinose. It is hypothesized that D-Lyxose is transported into the cell via one of these existing permeases. Studies on mutant strains of E. coli K12 capable of growing on D-Lyxose have shown that the D-xylose permease is responsible for D-Lyxose uptake[1]. The primary transporters for D-xylose in E. coli are the low-affinity D-xylose-H+ symporter (XylE) and the high-affinity ATP-binding cassette (ABC) transporter (XylFGH)[2].
Isomerization to D-xylulose
Once inside the cell, D-Lyxose is proposed to be isomerized to D-xylulose. Wild-type E. coli does not exhibit significant native D-Lyxose isomerase activity. However, a mutant strain capable of utilizing D-Lyxose was found to constitutively express a novel D-mannose isomerase that fortuitously catalyzes the conversion of D-Lyxose to D-xylulose[1]. This isomerization is a critical step, as D-xylulose is a known intermediate in E. coli's pentose metabolism.
Phosphorylation and Entry into the Pentose Phosphate Pathway
The D-xylulose formed from the isomerization of D-Lyxose is subsequently phosphorylated to D-xylulose-5-phosphate. This reaction is catalyzed by the endogenous enzyme xylulokinase, which is encoded by the xylB gene[2][3]. D-xylulose-5-phosphate is a key intermediate of the Pentose Phosphate Pathway (PPP). Through the action of transketolase and transaldolase, D-xylulose-5-phosphate is interconverted with other sugar phosphates, such as ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, thus integrating the carbon from D-Lyxose into central metabolism for the generation of energy and biomass precursors[4][5].
Quantitative Data
Quantitative kinetic data for the enzymes involved in the proposed D-Lyxose metabolic pathway in E. coli is limited, primarily because the pathway is not native. The available data is summarized below.
| Enzyme | Gene | Substrate | Km (mM) | kcat (s-1) | Organism/Strain | Reference |
| D-Mannose Isomerase | - | D-Lyxose | 300 | - | E. coli K12 (mutant) | [6] |
| D-Mannose | 80 (tetramer), 300 (dimer) | - | E. coli K12 (mutant) | [6] | ||
| Xylulokinase | xylB | D-Xylulose | 0.29 | 255 | E. coli K12 | [3] |
| D-Ribulose | 14 | 235 | E. coli K12 | [3] | ||
| Xylitol | 127 | 237 | E. coli K12 | [3] | ||
| D-Arabitol | 141 | 105 | E. coli K12 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the metabolic pathway of D-Lyxose in E. coli.
Preparation of E. coli Cell-Free Extract
This protocol describes a general method for preparing cell-free extracts for enzyme assays.
-
Cell Culture: Inoculate 500 mL of Luria-Bertani (LB) broth with a single colony of the desired E. coli strain. If inducing gene expression from a plasmid, include the appropriate antibiotic. Grow the culture at 37°C with shaking (200 rpm) to an optical density at 600 nm (OD600) of 0.6-0.8. If applicable, induce protein expression with IPTG and continue incubation under optimal conditions (e.g., 3-5 hours at 37°C or overnight at a lower temperature)[6].
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 50 mL of ice-cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT). Centrifuge again at 5,000 x g for 15 minutes at 4°C. Repeat this washing step twice.
-
Cell Lysis: Resuspend the final cell pellet in 2 mL of S30 buffer per gram of wet cell paste. Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds) followed by cooling periods (e.g., 30 seconds) to prevent overheating.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Storage: Carefully collect the supernatant (the cell-free extract) and store it in aliquots at -80°C. Determine the total protein concentration using a standard method like the Bradford assay.
D-Lyxose Isomerase Assay (Colorimetric Method)
This assay measures the formation of the ketose D-xylulose from the aldose D-Lyxose.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 10 mM D-Lyxose, and 0.1 mM CoCl2 (or MnCl2, as some isomerases are metal-dependent)[7].
-
Enzyme Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Start the reaction by adding a known amount of cell-free extract or purified enzyme. The final reaction volume can be, for example, 500 µL.
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by placing the tubes on ice or by heat inactivation.
-
Quantification of D-Xylulose: Determine the amount of D-xylulose produced using the cysteine-carbazole-sulfuric acid method[7]. a. To the reaction mixture, add the cysteine-carbazole reagent. b. Develop the color by adding sulfuric acid. c. Measure the absorbance at 560 nm. d. Use a standard curve of D-xylulose to quantify the product.
-
Calculation of Activity: One unit of D-Lyxose isomerase activity is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified conditions.
Xylulokinase Assay (Coupled Spectrophotometric Method)
This continuous assay measures the ADP produced during the phosphorylation of D-xylulose by coupling it to the oxidation of NADH.
-
Assay Components: The reaction mixture (1 mL total volume) should contain[8]:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
5 mM MgCl2
-
0.25 mM NADH
-
2 mM phosphoenolpyruvate (PEP)
-
5 mM ATP
-
10 units of pyruvate kinase
-
12 units of lactate dehydrogenase
-
Varying concentrations of D-xylulose (for kinetic analysis)
-
-
Assay Procedure: a. Combine all reagents except the cell-free extract/xylulokinase in a cuvette and pre-incubate at 37°C for 5 minutes to obtain a stable baseline. b. Initiate the reaction by adding the cell-free extract or purified xylulokinase. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation of Activity: The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the xylulokinase activity. Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the reaction rate. One unit of xylulokinase activity is the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-xylulose per minute.
Analysis of Sugars and Sugar Phosphates by HPLC
This protocol provides a general framework for the analysis of D-Lyxose and its metabolites.
-
Sample Preparation: Quench metabolic activity in cell cultures rapidly, for example, by mixing with cold methanol. Extract intracellular metabolites using a suitable solvent (e.g., a mixture of chloroform, methanol, and water). Remove proteins from the extract, for instance, by ultrafiltration.
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a suitable column for sugar analysis, such as an anion-exchange column or a mixed-mode column[9][10].
-
Mobile Phase: The mobile phase will depend on the column used. For anion-exchange chromatography of sugar phosphates, a gradient of a salt solution (e.g., sodium phosphate) is often employed[9]. For mixed-mode chromatography, a mobile phase of acetonitrile and a buffer like formic acid may be used[10].
-
Detection: Detection can be achieved using a refractive index (RI) detector for underivatized sugars or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) for sugar phosphates[9][11].
-
Quantification: Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of authentic standards.
Genetic Manipulation of E. coli
Investigating the role of specific genes in the D-Lyxose metabolic pathway requires the ability to create gene knockouts and to overexpress genes of interest.
-
Strain Preparation: Use an E. coli strain carrying the lambda Red recombinase genes (exo, bet, and gam), for example, under the control of an inducible promoter on a plasmid (e.g., pKD46).
-
Preparation of Electrocompetent Cells: Grow the strain at 30°C in SOB medium with the appropriate antibiotic to an OD600 of ~0.6. Induce the expression of the Red recombinase genes (e.g., by adding L-arabinose). Prepare electrocompetent cells by washing the culture repeatedly with ice-cold sterile water or 10% glycerol[12].
-
Generation of Targeting Cassette: Amplify a selectable marker (e.g., an antibiotic resistance gene) by PCR using primers that have 40-50 bp extensions homologous to the regions flanking the gene to be deleted.
-
Electroporation and Recombination: Electroporate the purified PCR product into the prepared electrocompetent cells. The lambda Red enzymes will mediate homologous recombination between the PCR product and the chromosome, replacing the target gene with the selectable marker[13].
-
Selection and Verification: Plate the cells on selective medium (containing the antibiotic corresponding to the resistance cassette) and incubate at 37°C. Verify the gene knockout in the resulting colonies by PCR.
-
Cloning: Clone the gene of interest into an expression vector (e.g., a pET vector) under the control of a strong inducible promoter (e.g., the T7 promoter).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3)[6].
-
Expression: Grow the transformed cells in a suitable medium with the appropriate antibiotic to mid-log phase (OD600 of 0.4-0.8). Induce gene expression by adding an inducer, typically IPTG for the T7 promoter system.
-
Optimization: Optimize protein expression by varying the inducer concentration, induction temperature, and induction time[3].
-
Verification: Confirm protein overexpression by SDS-PAGE analysis of cell lysates and/or by performing an activity assay.
Visualizations
Experimental Workflow for Enzyme Characterization
The following diagram illustrates a typical workflow for the characterization of an enzyme involved in the D-Lyxose metabolic pathway.
Integration of D-Lyxose Metabolism with Central Metabolism
This diagram illustrates how the proposed D-Lyxose metabolic pathway integrates with the central metabolic pathways of E. coli.
References
- 1. academic.oup.com [academic.oup.com]
- 2. STRUCTURAL AND KINETIC STUDIES OF INDUCED FIT IN XYLULOSE KINASE FROM E. COLI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Protein expression using E. coli strain BL21DE3 [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. spectralabsci.com [spectralabsci.com]
- 12. ProcedureGenomeModificationDatsenkoWanner < Lab < TWiki [barricklab.org]
- 13. blog.addgene.org [blog.addgene.org]
D-Lyxose: A Technical Guide on the Rare Pentose Sugar
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare aldopentose sugar, is a monosaccharide that has garnered increasing interest within the scientific community. While not as ubiquitous as its isomer D-Xylose, D-Lyxose holds significant potential in various biotechnological and pharmaceutical applications. Its rarity in nature has spurred research into efficient enzymatic production methods, and its unique stereochemistry makes it a valuable chiral building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of D-Lyxose, focusing on its known, albeit limited, natural occurrence, biosynthetic pathways, and detailed experimental protocols for its analysis.
Natural Occurrence of D-Lyxose: A Scarcity of Evidence
Despite extensive research, quantitative data on the natural occurrence of D-Lyxose remains exceptionally scarce. It is widely considered a rare sugar, with its presence in natural environments being minimal and often transient. While some older literature hinted at its existence in microbial glycolipids, recent detailed analyses of bacterial lipopolysaccharides (LPS) from various species, including those where its presence was previously suggested, have not confirmed significant quantities of D-Lyxose. For instance, detailed monosaccharide analysis of the LPS from Actinobacillus actinomycetemcomitans revealed the presence of rhamnose, fucose, galactose, glucose, and other common sugars, but not D-Lyxose[1][2].
The current understanding is that D-Lyxose is not a common structural component of polysaccharides or glycolipids in most organisms. Its primary natural role may be as a metabolic intermediate in specific microbial pathways, which would explain its low steady-state concentrations and the difficulty in its detection and quantification in complex biological samples.
Biosynthesis of D-Lyxose
The native biosynthetic pathway for D-Lyxose in organisms where it may naturally occur is not well-elucidated. However, significant research has been dedicated to the enzymatic synthesis of D-Lyxose, primarily from its keto-isomer, D-xylulose. This enzymatic conversion is the most plausible route for both its natural formation and its biotechnological production.
Enzymatic Isomerization of D-Xylulose
The key enzyme in D-Lyxose biosynthesis is D-lyxose isomerase (EC 5.3.1.15) . This enzyme catalyzes the reversible isomerization of D-xylulose to D-Lyxose. Several D-lyxose isomerases have been identified from various microbial sources and characterized in detail.
A plausible biosynthetic pathway, which is also utilized for in vitro production, is a two-step enzymatic cascade starting from the more abundant pentose, D-xylose:
-
Isomerization of D-Xylose to D-Xylulose: D-xylose isomerase (EC 5.3.1.5) converts D-xylose to D-xylulose.
-
Isomerization of D-Xylulose to D-Lyxose: D-lyxose isomerase then converts D-xylulose to D-Lyxose.
Data Presentation: Enzymatic Synthesis of D-Lyxose
The following table summarizes key kinetic parameters for D-lyxose isomerases from different microbial sources, demonstrating the efficiency of the enzymatic conversion of D-xylulose to D-Lyxose.
| Enzyme Source Organism | Optimal Temperature (°C) | Optimal pH | K_m (mM) for D-Lyxose | V_max (U/mg) for D-Lyxose | Metal Ion Cofactor | Reference |
| Thermus thermophilus | 85 | 7.0 | 25 | 13.5 | Mn²⁺ | [3] |
| Bacillus subtilis | 50 | 8.0 | 43 | 5.2 | Mn²⁺ | |
| Escherichia coli | 37 | 7.5 | 67 | 2.8 | Mn²⁺ |
Experimental Protocols
Enzymatic Synthesis of D-Lyxose from D-Xylulose
This protocol describes a typical laboratory-scale enzymatic reaction for the production of D-Lyxose.
Materials:
-
D-xylulose solution (e.g., 1 M in deionized water)
-
Purified D-lyxose isomerase (e.g., from Thermus thermophilus)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Manganese chloride (MnCl₂) solution (e.g., 100 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for reaction termination
-
Water bath or incubator
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.0)
-
100 mM D-xylulose
-
1 mM MnCl₂
-
-
Pre-incubate the reaction mixture at the optimal temperature for the specific D-lyxose isomerase being used (e.g., 85°C for Thermus thermophilus).
-
Initiate the reaction by adding a known amount of purified D-lyxose isomerase (e.g., 10 µg/mL).
-
Incubate the reaction for a specific time course (e.g., 1, 2, 4, 8 hours), taking aliquots at each time point.
-
Terminate the reaction in the aliquots by adding an equal volume of 10% TCA.
-
Centrifuge the terminated reaction aliquots to pellet the precipitated enzyme.
-
Analyze the supernatant for D-Lyxose and remaining D-xylulose content using HPLC or GC-MS.
Quantification of D-Lyxose by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of sugars, derivatization is a mandatory step for their analysis by GC-MS. The alditol acetate derivatization method is a robust and widely used technique that yields a single peak for each monosaccharide, simplifying chromatogram interpretation.
a) Sample Preparation: Acid Hydrolysis of Glycolipids (Hypothetical for natural samples)
This is a general procedure for releasing monosaccharides from a glycolipid-containing biological matrix.
-
Lyophilize the microbial cell pellet.
-
Perform a lipid extraction using a chloroform:methanol:water (e.g., 2:1:0.8 v/v/v) mixture.
-
Isolate the glycolipid fraction from the total lipid extract using silica gel chromatography.
-
Hydrolyze the purified glycolipid fraction with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Resuspend the dried hydrolysate in deionized water for subsequent derivatization.
b) Alditol Acetate Derivatization
-
Reduction: To the aqueous sugar sample (hydrolysate or standard), add an equal volume of 2% (w/v) sodium borohydride (NaBH₄) in DMSO. Incubate at 40°C for 90 minutes.
-
Neutralization: Add 1-2 drops of glacial acetic acid to neutralize the excess NaBH₄.
-
Borate Removal: Add 1 mL of methanol and evaporate to dryness under nitrogen. Repeat this step three times.
-
Acetylation: Add 100 µL of acetic anhydride and 100 µL of pyridine. Incubate at 100°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of dichloromethane and 1 mL of water. Vortex and centrifuge. Collect the lower organic phase containing the alditol acetates.
-
Wash the organic phase with 1 mL of water twice.
-
Dry the organic phase over anhydrous sodium sulfate and transfer to a GC vial for analysis.
c) GC-MS Analysis
-
Column: A mid-polarity column such as a DB-225 or equivalent is suitable for separating alditol acetates.
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 180°C, hold for 2 minutes, then ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-450.
d) Quantification
Quantification is achieved by creating a calibration curve using known concentrations of a D-Lyxose standard that has undergone the same derivatization procedure. An internal standard (e.g., myo-inositol) should be added to all samples and standards before derivatization to correct for variations in derivatization efficiency and injection volume.
Conclusion
D-Lyxose remains an enigmatic yet promising rare sugar. While its natural abundance appears to be extremely low, hindering direct extraction and quantification from natural sources, its efficient enzymatic synthesis from more common sugars has paved the way for its availability for research and development. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of D-Lyxose, which will be crucial for its future applications in drug synthesis, biotechnology, and as a potential functional food ingredient. Further research into microbial metabolic pathways may yet uncover novel sources or biosynthetic routes for this intriguing pentose.
References
- 1. Characterization of the lipopolysaccharide from Actinobacillus actinomycetemcomitans Y4 and N27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the lipopolysaccharide from Actinobacillus actinomycetemcomitans Y4 and N27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of D-Lyxose in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lyxose, a rare pentose sugar, is of increasing interest in biomedical research due to its potential therapeutic applications. Understanding its metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—within mammalian systems is crucial for evaluating its efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolic journey of D-Lyxose, drawing upon available data and analogous insights from structurally similar rare sugars. Detailed experimental protocols for investigating its metabolism and potential signaling pathway interactions are presented, alongside quantitative data summaries and visual representations of key pathways and workflows.
Introduction
D-Lyxose is a monosaccharide with the chemical formula C₅H₁₀O₅. As a stereoisomer of D-Xylose, it shares a similar molecular weight but differs in the spatial arrangement of its hydroxyl groups. While not a common dietary carbohydrate, the biological activities of rare sugars are a field of growing importance. This guide aims to consolidate the existing, though limited, information on the metabolic fate of D-Lyxose in mammals and to provide a practical framework for researchers in this area.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Direct and comprehensive ADME data for D-Lyxose in mammals is not extensively documented in publicly available literature. However, studies on the closely related pentose, D-Xylose, provide valuable predictive insights.
Absorption
Based on studies with D-Xylose, D-Lyxose is expected to be absorbed from the small intestine via passive diffusion. The oral bioavailability of D-Xylose in rats has been reported to be significant, suggesting that D-Lyxose may also be readily absorbed.
Distribution
Following absorption, it is anticipated that D-Lyxose enters the systemic circulation and is distributed to various tissues. Studies using radiolabeled D-psicose, another rare sugar, have shown distribution to the liver and kidney, with rapid clearance from the blood. A similar distribution pattern can be hypothesized for D-Lyxose.
Metabolism
The primary proposed metabolic pathway for D-Lyxose in mammals involves its isomerization to D-Xylulose.[1] This reaction is catalyzed by xylose isomerase or a similar enzyme. D-Xylulose is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. The conversion of D-Xylulose to D-Xylulose-5-phosphate by xylulokinase would allow its entry into the PPP. Studies with isolated rat hepatocytes have shown the capacity of these cells to metabolize D-Xylulose.
Excretion
A significant portion of absorbed D-Lyxose that is not metabolized is expected to be excreted unchanged in the urine. Studies on humans infused with various pentoses, including D-Lyxose, have shown that approximately 46% of the infused dose is excreted in the urine.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data, primarily from studies on D-Xylose and other pentoses, which can be used as estimates for the metabolic behavior of D-Lyxose.
Table 1: Oral Absorption Data for D-Xylose in Rats
| Parameter | Young Rats (9 weeks) | Old Rats (52 weeks) | Very Old Rats (102 weeks) |
| Fraction Absorbed | 0.768 ± 0.052 | 0.998 ± 0.002 | 0.950 ± 0.049 |
| Absorption Rate Constant (h⁻¹) | 0.944 ± 0.233 | 0.844 ± 0.143 | 0.725 ± 0.004 |
Data from a study on D-Xylose absorption in rats, which may serve as an analogue for D-Lyxose.
Table 2: Urinary Excretion of Infused Pentoses in Humans
| Pentose | Percentage Excreted in Urine |
| D-Lyxose | 46% |
| D-Xylose | 42% |
| D-Arabinose | 51% |
| L-Arabinose | 47% |
Data from a study involving intravenous infusion of pentoses in healthy human subjects.[2]
Potential Signaling Pathway Interactions
While direct evidence for D-Lyxose is limited, related sugars have been shown to interact with key signaling pathways.
Insulin Signaling
The effect of D-Lyxose on the insulin signaling pathway is an area of active investigation. It is hypothesized that D-Lyxose or its metabolites could potentially influence the phosphorylation state of key proteins in this pathway, such as the Insulin Receptor Substrate 1 (IRS-1).
AMP-Activated Protein Kinase (AMPK) Pathway
Derivatives of D-Xylose have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. It is plausible that D-Lyxose could exert similar effects.
Advanced Glycation End-Products (AGEs) Formation
Like other reducing sugars, D-Lyxose has the potential to participate in non-enzymatic glycation reactions with proteins, leading to the formation of Advanced Glycation End-Products (AGEs). The accumulation of AGEs is associated with various chronic diseases. In vitro studies are necessary to determine the propensity of D-Lyxose to form AGEs compared to other sugars.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolic fate of D-Lyxose.
In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the oral bioavailability of D-Lyxose.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week with free access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water before the experiment.
-
Dosing:
-
Oral Group: Administer D-Lyxose (e.g., 1 g/kg body weight) dissolved in water via oral gavage.
-
Intravenous Group: Administer D-Lyxose (e.g., 100 mg/kg body weight) dissolved in sterile saline via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0) and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples at 3000 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify D-Lyxose concentrations in plasma samples using a validated HPLC or GC-MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), for both oral and intravenous routes. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Tissue Distribution Study using Radiolabeled D-Lyxose
Objective: To determine the distribution of D-Lyxose in various organs.
Methodology:
-
Radiolabeling: Synthesize [¹⁴C]-D-Lyxose.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer a single dose of [¹⁴C]-D-Lyxose (e.g., 10 µCi/kg) in saline via intravenous injection.
-
Tissue Collection: At various time points (e.g., 30 minutes, 2 hours, 8 hours, 24 hours), euthanize animals and collect major organs (liver, kidneys, spleen, heart, lungs, brain, muscle, adipose tissue).
-
Sample Processing: Weigh each tissue sample and homogenize.
-
Radioactivity Measurement: Determine the amount of radioactivity in an aliquot of each tissue homogenate using a liquid scintillation counter.
-
Data Expression: Express results as the percentage of the administered dose per gram of tissue.
In Vitro Metabolism in Isolated Hepatocytes
Objective: To investigate the metabolic conversion of D-Lyxose in liver cells.
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a male Sprague-Dawley rat liver by collagenase perfusion.
-
Cell Culture: Plate the isolated hepatocytes in appropriate culture medium and allow them to attach.
-
Incubation: Incubate the hepatocytes with D-Lyxose (e.g., 5 mM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold saline and extract intracellular metabolites using a methanol/chloroform/water extraction method.
-
Analysis: Analyze the cell extracts for D-Lyxose and potential metabolites (e.g., D-Xylulose, D-Xylulose-5-phosphate) using LC-MS/MS or GC-MS.
-
Data Analysis: Quantify the disappearance of D-Lyxose and the appearance of its metabolites over time.
Visualizations
Proposed Metabolic Pathway of D-Lyxose
Caption: Proposed metabolic conversion of D-Lyxose to an intermediate of the Pentose Phosphate Pathway.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining the oral bioavailability of D-Lyxose in a rodent model.
Logic Diagram of Potential Signaling Interactions
Caption: Potential interactions of D-Lyxose and its metabolites with key cellular signaling pathways.
Conclusion
The metabolic fate of D-Lyxose in mammalian systems is a field that warrants further detailed investigation. While direct, comprehensive data remains limited, insights from analogous rare sugars, particularly D-Xylose, provide a strong foundation for future research. The experimental protocols and conceptual frameworks presented in this guide offer a structured approach for scientists and drug development professionals to systematically unravel the absorption, distribution, metabolism, excretion, and potential biological effects of this intriguing rare sugar. Such studies are essential for unlocking the full therapeutic potential of D-Lyxose and ensuring its safe application in future clinical settings.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Production of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, holds significant promise as a key building block in the synthesis of novel antiviral and anticancer nucleoside analogues.[1] Its limited availability from natural sources has spurred the development of efficient biocatalytic methods for its production. Enzymatic synthesis offers several advantages over traditional chemical routes, including high stereoselectivity, milder reaction conditions, and reduced environmental impact.[2][3] This document provides detailed application notes and protocols for the enzymatic production of D-Lyxose from various readily available substrates.
Enzymatic Pathways for D-Lyxose Production
Several enzymatic strategies have been developed for the synthesis of D-Lyxose. The primary approaches involve the isomerization of D-Xylulose, which can be derived from common monosaccharides like D-Glucose or D-Xylose. The key enzyme in the final step is often a D-Lyxose Isomerase (EC 5.3.1.15), which catalyzes the reversible conversion of D-Xylulose to D-Lyxose.[2][4][5]
Logical Relationship of Production Pathways
Caption: Overview of enzymatic pathways for D-Lyxose production.
Key Enzymes and Their Properties
The selection of an appropriate enzyme is critical for efficient D-Lyxose production. The following table summarizes the properties of key enzymes involved in the synthesis pathways.
| Enzyme | EC Number | Source Organism | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Substrate(s) | Product(s) |
| D-Lyxose Isomerase | 5.3.1.15 | Bacillus velezensis | 6.5 | 55 | Co²⁺ | D-Lyxose, D-Mannose, L-Ribose | D-Xylulose, D-Fructose, L-Ribulose |
| D-Lyxose Isomerase | 5.3.1.15 | Thermofilum sp. | - | >95 | - | D-Lyxose | D-Xylulose |
| L-Ribose Isomerase | - | Acinetobacter sp. DL-28 | - | - | - | D-Xylulose | D-Lyxose |
| D-Xylose Isomerase | 5.3.1.5 | Lactobacillus pentosus | - | - | - | D-Xylose | D-Xylulose |
| D-Mannose Isomerase | - | Saccharothrix sp. CMU-K747 | 8.0 | - | - | D-Xylulose | D-Lyxose |
| L-Arabinose Isomerase | 5.3.1.4 | Lactobacillus reuteri | 6.0 | 65 | Co²⁺, Mn²⁺ | L-Arabinose, D-Galactose | L-Ribulose, D-Tagatose |
Quantitative Data on D-Lyxose Production
This table presents a summary of quantitative data from various enzymatic production methods for D-Lyxose, allowing for easy comparison of their efficiencies.
| Starting Substrate | Enzyme(s) Used | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Yield (%) | Reaction Time (h) | Reference |
| D-Glucose | Candida famata R28, Acetobacter aceti IFO 3281, L-Ribose Isomerase | 100 | - | ~35 (overall from D-Arabitol) | - | [6] |
| D-Xylose | D-Xylose Isomerase, D-Mannose Isomerase | - | - | - | - | [7] |
| D-Fructose | D-Lyxose Isomerase | 400 | 101.6 (D-Mannose) | 25.4 | 9 | [3][8] |
| D-Glucose | D-Glucose Isomerase, D-Lyxose Isomerase | 400 | 60 (D-Mannose) | 16.4 (ratio) | 8 | [9][10] |
Experimental Protocols
Protocol 1: Production of D-Lyxose from D-Glucose
This protocol is based on a three-step microbial and enzymatic conversion process.[6]
Workflow Diagram:
Caption: Workflow for D-Lyxose production from D-Glucose.
Materials:
-
Candida famata R28
-
Acetobacter aceti IFO 3281
-
Acinetobacter sp. strain DL-28
-
Saccharomyces cerevisiae IFO 0841
-
D-Glucose
-
Toluene
-
Standard fermentation and cell culture media
-
Chromatography columns for purification
Procedure:
-
D-Arabitol Production:
-
Cultivate Candida famata R28 in a suitable medium containing 10% (w/v) D-Glucose.
-
Allow fermentation to proceed until a significant concentration of D-Arabitol is achieved (e.g., 5.0%).[6]
-
Harvest the fermentation broth and purify D-Arabitol using standard chromatographic techniques.
-
-
D-Xylulose Production:
-
Utilize whole cells of Acetobacter aceti IFO 3281 to convert the purified D-Arabitol to D-Xylulose. The conversion is typically near-complete.[6]
-
Separate the bacterial cells and purify D-Xylulose from the reaction mixture.
-
-
D-Lyxose Isomerization:
-
Prepare toluene-treated cells of Acinetobacter sp. DL-28 to permeabilize the cell membrane and expose the intracellular L-Ribose Isomerase.
-
Incubate the purified D-Xylulose (at concentrations ranging from 1.0% to 10.0%) with the toluene-treated cells.
-
Monitor the reaction until approximately 70% of the D-Xylulose is converted to D-Lyxose.[6]
-
-
Purification of D-Lyxose:
-
To remove the remaining D-Xylulose, which is difficult to separate chromatographically, selectively degrade it using Saccharomyces cerevisiae IFO 0841.[6]
-
After the removal of D-Xylulose, purify the D-Lyxose from the mixture by column chromatography.
-
Crystallize the purified D-Lyxose and confirm its identity using HPLC, 13C-NMR, IR spectroscopy, and optical rotation measurements.[6]
-
Protocol 2: Production of D-Lyxose from D-Xylose
This protocol describes a two-step enzymatic process for the conversion of D-Xylose to D-Lyxose.[7]
Workflow Diagram:
Caption: Workflow for D-Lyxose production from D-Xylose.
Materials:
-
D-Xylose
-
Immobilized D-Xylose Isomerase (e.g., Sweetzyme® IT)
-
Toluene-treated cells of Saccharothrix sp. CMU-K747 (as a source of D-Mannose Isomerase)
-
100 mM Na-phosphate buffer (pH 8.0)
-
Toluene
Procedure:
-
Preparation of D-Mannose Isomerase:
-
Cultivate Saccharothrix sp. strain CMU-K747 in a suitable medium.
-
Harvest the cells by centrifugation and wash them with 100 mM Na-phosphate buffer (pH 8.0).
-
Resuspend the washed cells in the same buffer and treat with 10% toluene to permeabilize the cells.[7]
-
-
Enzymatic Isomerization:
-
Prepare a reaction mixture containing D-Xylose in a suitable buffer.
-
Step 1: Add immobilized D-Xylose Isomerase to the mixture to convert D-Xylose to D-Xylulose.
-
Step 2: After the first isomerization reaches equilibrium, add the toluene-treated Saccharothrix sp. cells to the same reaction mixture to isomerize D-Xylulose to D-Lyxose.[7]
-
This continuous process avoids the need for intermediate purification.[7]
-
-
Purification of D-Lyxose:
-
After the second isomerization, separate the final product, D-Lyxose, from the reaction mixture. This separation is reportedly straightforward with minimal by-products.[7]
-
Use standard chromatographic techniques for final purification.
-
Troubleshooting and Optimization
-
Low Conversion Yields:
-
Verify the optimal pH, temperature, and cofactor concentrations for the specific enzymes used.
-
Ensure the enzyme preparation is active. Consider enzyme immobilization to improve stability and reusability.[7]
-
Substrate or product inhibition may occur at high concentrations. A fed-batch approach could be beneficial.
-
-
Difficult Product Purification:
Conclusion
The enzymatic production of D-Lyxose offers a viable and sustainable alternative to chemical synthesis. The choice of the starting material and the corresponding enzymatic pathway will depend on factors such as cost, availability of substrates and enzymes, and the desired scale of production. The protocols provided herein offer a solid foundation for researchers to develop and optimize their own processes for obtaining this valuable rare sugar for applications in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-lyxose ketol-isomerase(EC 5.3.1.15) - Creative Enzymes [creative-enzymes.com]
- 5. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 6. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of d-mannose from d-glucose by co-expression of d-glucose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
D-Lyxose as a Precursor for Antiviral Nucleoside Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiviral nucleoside analogs derived from D-Lyxose. The focus is on 2-substituted α-D-lyxofuranosyl and 5-deoxy-α-D-lyxofuranosyl derivatives of 5,6-dichlorobenzimidazole, which have demonstrated significant activity against Human Cytomegalomegalovirus (HCMV).
Application Notes
D-Lyxose, a C'-2 epimer of D-Xylose, serves as a valuable chiral starting material for the synthesis of a unique class of nucleoside analogs. Its distinct stereochemistry offers the potential for novel interactions with viral enzymes, leading to potent and selective antiviral activity. The primary application of D-lyxose in this context is in the synthesis of benzimidazole nucleosides, a class of compounds known to inhibit HCMV replication through mechanisms distinct from currently approved drugs.
The α-anomeric configuration of these lyxose-derived nucleosides is a key structural feature. Research has shown that α-D-lyxofuranosyl benzimidazoles are active against the Towne strain of HCMV. Furthermore, the 5'-deoxy versions of these analogs have been found to be among the most potent, with IC50 values in the sub-micromolar range.
The mechanism of action for these D-lyxose derived nucleosides varies depending on the substitution at the 5'-position of the sugar moiety. The α-lyxofuranosyl analogs act late in the viral replication cycle, interfering with the processing and maturation of viral DNA. In contrast, the 5'-deoxy-α-lyxofuranosyl analogs exert their antiviral effect at an early stage, following viral entry but prior to the commencement of viral DNA synthesis. This dual-pronged attack on the viral lifecycle makes D-lyxose-derived nucleosides a compelling area for further antiviral drug development.
Quantitative Data Summary
The following table summarizes the antiviral activity of selected D-Lyxose derived nucleoside analogs against the Towne strain of Human Cytomegalomegalovirus (HCMV) as determined by plaque assay.
| Compound | R Group at C2 of Benzimidazole | Antiviral Activity (IC50 in µM) | Cytotoxicity (IC50 in µM) |
| 1-(α-D-lyxofuranosyl)-2,5,6-trichlorobenzimidazole | Cl | >100 | >100 |
| 1-(α-D-lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazole | Br | 1.3 ± 0.2 | >100 |
| 1-(5-deoxy-α-D-lyxofuranosyl)-2,5,6-trichlorobenzimidazole | Cl | 0.4 ± 0.1 | >100 |
| 1-(5-deoxy-α-D-lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazole | Br | 0.2 ± 0.04 | 80 ± 10 |
| 1-(α-D-lyxofuranosyl)-5,6-dichloro-2-(isopropylamino)benzimidazole | -NH-CH(CH3)2 | 60 ± 10 | >100 |
| 1-(α-D-lyxofuranosyl)-5,6-dichloro-2-(cyclopropylamino)benzimidazole | -NH-c-C3H5 | 100 ± 20 | >100 |
Data is compiled from Migawa, M. T., et al. J. Med. Chem. 1998, 41(8), 1242-1251.
Experimental Protocols
The following are representative protocols for the synthesis of D-lyxose derived antiviral nucleoside analogs. These protocols are based on established synthetic methodologies for nucleoside chemistry, specifically the Vorbrüggen glycosylation.
Protocol 1: Synthesis of 1,2,3,5-tetra-O-acetyl-D-lyxofuranose (Protected D-Lyxose)
This protocol describes the protection of the hydroxyl groups of D-Lyxose by acetylation, a necessary step for the subsequent glycosylation reaction.
Materials:
-
D-Lyxose
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Suspend D-Lyxose (1 equivalent) in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (5 equivalents) to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a clear oil.
Protocol 2: Synthesis of 1-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazole
This protocol details the key Vorbrüggen glycosylation step to couple the protected D-lyxose with the benzimidazole base.
Materials:
-
1,2,3,5-tetra-O-acetyl-D-lyxofuranose (from Protocol 1)
-
2-bromo-5,6-dichlorobenzimidazole
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend 2-bromo-5,6-dichlorobenzimidazole (1.2 equivalents) in anhydrous acetonitrile.
-
Add BSA (1.5 equivalents) and stir the mixture at room temperature for 30 minutes to silylate the benzimidazole.
-
In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-D-lyxofuranose (1 equivalent) in anhydrous acetonitrile.
-
Add the silylated benzimidazole solution to the protected sugar solution.
-
Cool the mixture to 0 °C and add TMSOTf (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected nucleoside.
Protocol 3: Deprotection to Yield 1-(α-D-lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazole
This protocol describes the removal of the acetyl protecting groups to yield the final active nucleoside analog.
Materials:
-
1-(2,3,5-tri-O-acetyl-α-D-lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazole (from Protocol 2)
-
Methanolic ammonia (saturated at 0 °C)
-
Methanol
-
Silica gel for column chromatography
-
Methanol and dichloromethane for elution
Procedure:
-
Dissolve the protected nucleoside (1 equivalent) in methanol.
-
Add methanolic ammonia and stir the solution in a sealed vessel at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final deprotected nucleoside.
Visualizations
Caption: Synthetic workflow for D-lyxose derived nucleoside analogs.
Caption: Mechanisms of action for D-lyxose derived HCMV inhibitors.
Application of D-Lyxose in the synthesis of immunostimulants.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-Lyxose, a C-2 epimer of D-Xylose, serves as a critical chiral starting material in the stereoselective synthesis of potent immunostimulatory glycolipids. Its primary application in this field is as a precursor for the synthesis of α-galactosylceramide (α-GalCer), famously known as KRN7000, and its structurally diverse analogues. These synthetic glycolipids are powerful agonists for invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.
The activation of iNKT cells by α-GalCer analogues presented by the CD1d molecule on antigen-presenting cells (APCs) leads to a rapid and robust release of a variety of cytokines, including both T helper 1 (Th1) type (e.g., IFN-γ) and T helper 2 (Th2) type (e.g., IL-4) cytokines.[1][2] This dual response allows for the modulation of the immune system, with Th1 responses being associated with anti-tumor and anti-viral immunity, while Th2 responses are implicated in the suppression of autoimmune diseases.[1]
The strategic use of D-Lyxose allows for the efficient construction of the phytosphingosine backbone of these glycolipids.[1][3] Synthetic routes have been developed to convert D-Lyxose into key intermediates that can be elaborated to introduce the necessary stereocenters and functional groups of the ceramide portion of the molecule.[1][4] By modifying the length of the acyl and sphingosine chains, as well as introducing other structural variations, researchers can fine-tune the cytokine release profile of the resulting α-GalCer analogues, biasing the immune response towards either a Th1 or Th2 phenotype.[1] This makes D-Lyxose a valuable starting material for the development of novel immunotherapies and vaccine adjuvants.
Quantitative Data Summary
The immunostimulatory activity of D-Lyxose derived α-GalCer analogues is typically assessed by their ability to induce cytokine production from iNKT cells. The following table summarizes representative data on the cytokine secretion profile of various analogues synthesized from D-Lyxose precursors.
| Compound | Description | IFN-γ (pg/mL) | IL-4 (pg/mL) | Reference |
| KRN7000 (1) | Parent α-GalCer | High | High | [1] |
| OCH | Truncated sphingosine chain analogue | Moderate | High | [1] |
| Analogue 7 | Truncated C12-sphingosine chain | Low | Moderate | [1] |
| Analogue 8 | Truncated C10-sphingosine chain | Low | Low | [1] |
| Analogue 9 | Truncated C8-sphingosine chain | Very Low | Very Low | [1] |
Note: The values are qualitative summaries from the source material. Actual concentrations can vary based on experimental conditions.
Experimental Protocols
I. General Synthesis of α-GalCer Analogues from D-Lyxose
This protocol outlines a general synthetic strategy for α-GalCer analogues with truncated sphingosine chains, starting from D-Lyxose.[1]
1. Preparation of the Wittig Salt: a. To a solution of the desired alkyl bromide in acetonitrile, add triphenylphosphine. b. Reflux the mixture for 16 hours. c. Cool the reaction to room temperature and remove the solvent under reduced pressure. d. Wash the resulting solid with diethyl ether and dry under vacuum to obtain the phosphonium salt.
2. Wittig Condensation: a. Suspend the phosphonium salt in THF and cool to -78°C. b. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour at -78°C to generate the ylid. c. Add a solution of a protected D-Lyxose derivative (e.g., compound 6 as described in the reference) in THF.[1] d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. f. Dry the organic layer over magnesium sulfate, filter, and concentrate. g. Purify the residue by column chromatography to yield the olefin as a mixture of cis and trans isomers.
3. Subsequent Transformations: a. The resulting olefin can be subjected to a series of reactions including reduction of the double bond, deprotection, glycosylation with a galactose donor, and N-acylation to yield the final α-GalCer analogue. For a detailed multi-step synthesis, refer to the original literature.[1][4]
II. In Vitro Stimulation of Splenocytes
This protocol describes the in vitro assessment of the immunostimulatory activity of synthesized α-GalCer analogues.[1]
1. Cell Preparation: a. Isolate splenocytes from C57BL/6 mice. b. Prepare a single-cell suspension in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
2. Cell Stimulation: a. Plate the splenocytes at a density of 2 x 10^6 cells/mL in a 96-well plate. b. Add the synthesized α-GalCer analogues at various concentrations (e.g., 1-1000 ng/mL). c. Incubate the cells at 37°C in a 5% CO2 incubator for 72 hours.
3. Cytokine Analysis: a. After incubation, centrifuge the plates and collect the supernatant. b. Measure the concentrations of IFN-γ and IL-4 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Synthetic workflow for α-GalCer analogues from D-Lyxose.
Caption: iNKT cell activation by D-Lyxose derived α-GalCer analogues.
References
- 1. Synthesis of truncated analogues of the iNKT cell agonist, α-galactosyl ceramide (KRN7000), and their biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Concise synthesis of α-galactosyl ceramide from D-galactosyl iodide and D-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for D-Lyxose quantification in biological samples.
Application Note & Protocol: AP01-2025
For Research Use Only.
Introduction
D-Lyxose is a rare pentose sugar with emerging significance in biomedical research and drug development. As an endogenous metabolite, its accurate quantification in biological matrices such as plasma, serum, and urine is crucial for understanding its physiological roles and potential as a biomarker. This document provides detailed protocols for the quantification of D-Lyxose using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as an enzymatic assay approach. These methods are intended for researchers, scientists, and professionals in drug development.
I. Quantification of D-Lyxose by HPLC-MS/MS
This method offers high sensitivity and selectivity for the direct quantification of D-Lyxose in human plasma. The protocol is adapted from validated methods for similar monosaccharides, such as D-mannose.
A. Sample Preparation (Human Plasma)
-
Protein Precipitation:
-
To 100 µL of thawed human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled D-Lyxose or a suitable isomer like L-Xylose).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube for analysis.
-
B. HPLC-MS/MS Method
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A suitable column for sugar analysis, such as a Poroshell EC-C18 (4.6 x 100 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410B) with an electrospray ionization (ESI) source in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific transitions for D-Lyxose and the internal standard need to be optimized.
C. Data and Performance Characteristics
The following table summarizes the expected performance characteristics of a validated HPLC-MS/MS method for D-Lyxose, based on similar assays for monosaccharides.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy | 90 - 110% |
| Precision (%CV) | < 15% |
| Recovery | > 85% |
II. Quantification of D-Lyxose by GC-MS
This method is suitable for the quantification of D-Lyxose in urine and requires a derivatization step to increase the volatility of the sugar. The protocol is based on established methods for monosaccharide analysis in urine.
A. Sample Preparation (Urine)
-
Initial Preparation:
-
Thaw frozen urine samples and centrifuge at 10,000 g for 10 minutes to remove particulate matter.
-
Take a 100 µL aliquot of the supernatant for derivatization.
-
-
Derivatization (Two-Step Methoximation and Silylation):
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the urine aliquot. Incubate at 50°C for 90 minutes. This step stabilizes the open-chain form of the sugar.
-
Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl groups.
-
After cooling, the sample is ready for GC-MS analysis.
-
B. GC-MS Method
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS fused silica capillary column (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 15 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
C. Data and Performance Characteristics
Expected performance characteristics for a validated GC-MS method for D-Lyxose are summarized below.
| Parameter | Expected Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
III. Enzymatic Assay for D-Lyxose Quantification
This protocol utilizes a specific D-Lyxose isomerase to convert D-Lyxose to D-Xylulose, which can then be quantified. This method is highly specific.
A. Principle
D-Lyxose is isomerized to D-Xylulose by D-Lyxose isomerase. The resulting D-Xylulose can be measured using a colorimetric method, such as the cysteine-carbazole test, which produces a colored product with an absorbance maximum at 560 nm.
B. Experimental Protocol
-
Sample Preparation:
-
Plasma or serum samples should be deproteinized by adding an equal volume of ice-cold 1 M perchloric acid, followed by centrifugation.
-
Urine samples can often be used after appropriate dilution with distilled water.
-
-
Enzymatic Reaction:
-
The reaction mixture (e.g., 600 µL) should contain 50 mM Bis-Tris buffer (pH 7.0), 1 mM MnCl₂, the prepared sample, and a defined amount of D-Lyxose isomerase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 95°C for the enzyme from Thermofilum sp., or a lower temperature for other isomerases).
-
-
Quantification of D-Xylulose:
-
Stop the enzymatic reaction by cooling on ice.
-
Add cysteine-carbazole-sulfuric acid reagent to the reaction mixture.
-
Measure the absorbance at 560 nm.
-
A standard curve of D-Xylulose should be prepared to determine the concentration of D-Xylulose formed, which corresponds to the initial concentration of D-Lyxose.
-
C. Data and Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | Dependent on the specific D-Lyxose isomerase and detection method |
| Specificity | High for D-Lyxose |
| Throughput | Can be adapted for 96-well plate format |
IV. Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for D-Lyxose quantification.
Caption: Signaling pathway for the enzymatic assay of D-Lyxose.
Application Notes and Protocols for D-Lyxose in Molecular Modeling for Drug Design
Introduction
D-Lyxose, a rare, naturally occurring pentose sugar, is emerging as a compound of significant interest in the fields of biochemistry and pharmaceutical development.[1] Its unique stereochemistry makes it a valuable chiral building block and a versatile scaffold for the synthesis of biologically active molecules, including nucleoside analogs and other novel therapeutic agents.[1][2][3] D-Lyxose serves as a key starting material for antiviral and anti-tumor drugs and can be used as a synthetic intermediate for other rare sugars.[2][4] These application notes provide an overview and detailed protocols for leveraging D-Lyxose in computational molecular modeling for the rational design of new drugs.
Application Note 1: D-Lyxose as a Scaffold for Antiviral Nucleoside Analogs
D-Lyxose is an ideal starting scaffold for the synthesis of nucleoside analogs, a class of drugs widely used in antiviral therapy. By modifying the sugar moiety, researchers can design compounds that mimic natural nucleosides, interfere with viral replication enzymes like polymerases, and exhibit potent antiviral activity.[4][5] Molecular modeling plays a crucial role in predicting how these D-Lyxose-derived analogs will bind to viral enzyme targets.
Data Presentation: Antiviral Activity of D-Lyxose Derivatives
Several 2-substituted α-L-lyxofuranosyl derivatives have been synthesized and evaluated for activity against Human Cytomegalovirus (HCMV). The following table summarizes the inhibitory concentrations (IC50 and IC90) from plaque reduction and yield reduction assays.[5]
| Compound Class | Derivative | Virus Strain | Assay Type | IC50 (µM) | IC90 (µM) | Cytotoxicity |
| 5-deoxy-α-L-lyxose | 2-halogen derivatives | HCMV (Towne) | Plaque Assay | 0.2 - 0.4 | - | Low |
| HCMV (Towne) | Yield Reduction | - | 0.2 - 2 | Low | ||
| α-L-lyxose | 2-isopropylamino / 2-cyclopropylamino | HCMV (Towne) | Plaque Assay | 60 - 100 | - | Not cytotoxic |
| HCMV (Towne) | Yield Reduction | - | 17 - 100 | Not cytotoxic | ||
| α-L-lyxose | Benzylthio derivatives | HCMV (Towne) | Plaque/Yield | Weakly Active | Weakly Active | Poorly separated |
| α-L-lyxose | Methylamino, thio, methylthio | HCMV (Towne) | Plaque/Yield | Inactive | Inactive | Not cytotoxic |
Visualization: Workflow for Designing D-Lyxose Based Antivirals
The following diagram illustrates the general workflow for a drug design campaign starting with a D-Lyxose scaffold.
Caption: A typical drug design cycle using D-Lyxose as a starting scaffold.
Application Note 2: Targeting Enzyme Active Sites with D-Lyxose
Due to their structural resemblance to natural substrates, carbohydrates are excellent scaffolds for designing enzyme inhibitors.[3] D-Lyxose and its derivatives can be modeled to target the active sites of carbohydrate-processing enzymes like glycosidases, isomerases, and kinases, which are often implicated in metabolic diseases and cancer.[6][7] D-Lyxose Isomerase (LI), which catalyzes the reversible isomerization between D-Lyxose and D-xylulose, serves as an excellent model system for studying such interactions.[4][8][9]
Data Presentation: Kinetic Parameters of D-Lyxose Isomerase
The kinetic constants for D-Lyxose Isomerase from Thermofilum sp. highlight its high specificity for D-Lyxose. This data is critical for building and validating computational models of the enzyme-substrate interaction.[10]
| Enzyme | Substrate | Metal Cofactor | Vmax (U/mg) | Km (mM) |
| TsLI | D-Lyxose | Mn²⁺ | 338 ± 14.9 | 73 ± 6.6 |
| TsLI | D-Lyxose | (for Mn²⁺ binding) | 105 ± 9.9 | 0.19 ± 0.08 |
| TsLI | D-Mannose, D-Talose, L-Ribose | Mn²⁺ | < 2% of D-Lyxose activity | Not Determined |
Visualization: Principle of Competitive Inhibition
This diagram illustrates how a D-Lyxose-based inhibitor can act as a competitive inhibitor by binding to an enzyme's active site.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of D-Lyxose.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Lyxose using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable for the separation and quantification of D-Lyxose in various sample matrices.
Introduction
D-Lyxose, a rare aldopentose sugar, is of increasing interest in the pharmaceutical and food industries. Accurate and robust analytical methods are crucial for its quantification in research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive platform for the analysis of carbohydrates like D-Lyxose. Due to the lack of a strong chromophore in D-Lyxose, detection is often achieved using universal detectors such as Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or through derivatization. Alternatively, High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) provides a highly sensitive and selective method for the direct analysis of underivatized carbohydrates.[1] Chiral HPLC phases can be employed for the stereoselective separation of D- and L-Lyxose.[2][3][4]
Methods Overview
This document details two primary HPLC-based methods for the analysis of D-Lyxose:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive and selective method for the direct analysis of carbohydrates without derivatization.[1]
-
Chiral High-Performance Liquid Chromatography with Refractive Index (RI) Detection: For the separation of D-Lyxose and its enantiomer, L-Lyxose.[2][3][4]
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method is ideal for the separation of D-Lyxose from other aldopentoses and provides high sensitivity. Carbohydrates are separated as oxyanions under highly alkaline conditions.[1]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the D-Lyxose standard or sample in high-purity water (e.g., Milli-Q) to a known concentration (e.g., 0.1 wt%).[1]
-
For complex matrices, perform a sample clean-up procedure such as solid-phase extraction (SPE) or protein precipitation if necessary.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.[1]
2. HPLC System and Conditions:
-
A detailed summary of the HPLC system and conditions is provided in Table 1.
3. Data Analysis:
-
Identify the D-Lyxose peak based on the retention time of the standard.
-
Quantify the amount of D-Lyxose by comparing the peak area of the sample to a calibration curve generated from D-Lyxose standards of known concentrations.
Quantitative Data Summary
Table 1: HPLC Conditions for HPAE-PAD Analysis of D-Lyxose
| Parameter | Condition |
| Column | Anion-exchange stationary phase (e.g., prepared from polystyrene-based copolymer and diamine)[1] |
| Mobile Phase | 20 mM Sodium Hydroxide (NaOH) in high-purity water[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 1–2 µL[1] |
| Column Temperature | Ambient |
| Detection | Pulsed Amperometric Detection (PAD) |
| Run Time | Approximately 20 minutes (adjust as necessary for complete elution) |
| Elution Order | D-arabinose, D-lyxose, D-xylose, D-ribose[1] |
Experimental Workflow
Method 2: Chiral High-Performance Liquid Chromatography with Refractive Index (RI) Detection
This method is designed for the stereoselective separation of D-Lyxose from its L-enantiomer, which is crucial in applications where enantiomeric purity is important.
Experimental Protocol
1. Sample Preparation:
-
Prepare samples by dissolving them in the mobile phase to a suitable concentration.
-
Filter the samples through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
The specific conditions for the chiral separation are detailed in Table 2.
3. Data Analysis:
-
Peak identification is based on the retention times of D- and L-lyxose standards.
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standards.
Quantitative Data Summary
Table 2: HPLC Conditions for Chiral Analysis of D-Lyxose
| Parameter | Condition |
| Column | Chiralpak AD-H[2][3][4] |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 75:25 v/v)[5] |
| Flow Rate | 0.5 mL/min[2][3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[3][4] |
| Detection | Refractive Index (RI) |
| Run Time | Approximately 15 minutes |
| Elution Order | D-lyxopyranose, L-lyxopyranose (anomers may also be separated)[4] |
Logical Relationship of Analytical Method Components
General Considerations and Troubleshooting
-
Baseline Stability: Ensure a stable baseline, especially with RI detection, by allowing the system to equilibrate thoroughly with the mobile phase.
-
Peak Shape: Poor peak shape can be due to column degradation, improper sample solvent, or system contamination.
-
Resolution: To improve the separation of closely eluting peaks, the mobile phase composition or flow rate can be optimized.[5]
-
Detector Sensitivity: For trace analysis, HPAE-PAD is generally more sensitive than RI detection.
By following these detailed protocols and considering the provided data, researchers can effectively implement robust HPLC methods for the accurate quantification of D-Lyxose.
References
- 1. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agronomy.emu.ee [agronomy.emu.ee]
Application Notes and Protocols: D-Lyxose as a Substrate for D-Lyxose Isomerase Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-lyxose isomerase (EC 5.3.1.15) is a key enzyme in the metabolism of rare sugars, catalyzing the reversible isomerization of D-lyxose to D-xylulose.[1] This enzyme belongs to the family of isomerases, specifically those intramolecular oxidoreductases that interconvert aldoses and ketoses.[1] The characterization of D-lyxose isomerase is crucial for its application in the biotechnological production of valuable rare sugars like D-lyxose and D-mannose, which have significant potential in the food, cosmetic, and pharmaceutical industries.[2][3] D-lyxose itself is a precursor for the synthesis of immune stimulants and anti-tumor agents.[4][5] This document provides detailed application notes and protocols for the characterization of D-lyxose isomerase using D-lyxose as a substrate.
Data Presentation: Biochemical Properties of D-Lyxose Isomerases
The biochemical properties of D-lyxose isomerases can vary significantly depending on the microbial source. Below is a summary of key quantitative data for several characterized D-lyxose isomerases when using D-lyxose as a substrate.
Table 1: Kinetic Parameters of Various D-Lyxose Isomerases with D-Lyxose as a Substrate
| Enzyme Source | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Metal Cofactor |
| Bacillus velezensis | 15.1 ± 1.2 | - | 1180 | 78.1 | 6.5 | 55 | Co²⁺ |
| Cohnella laevoribosii RI-39 | 22.4 ± 1.5 | 5,434.8 | - | 84.9 ± 5.8 | 6.5 | 70 | Mn²⁺ |
| Thermofilum sp. | 74 | 338 | - | - | 7.0 | >95 | Mn²⁺, Mg²⁺ |
| Serratia proteamaculans | 13.3 | - | - | - | 7.5 | 40 | Mn²⁺ |
Table 2: Substrate Specificity of D-Lyxose Isomerase from Bacillus velezensis
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Relative Activity (%) |
| D-Lyxose | 15.1 ± 1.2 | 1180 | 78.1 | 100 |
| D-Mannose | 112.4 ± 5.6 | 2150 | 19.1 | 29.6 |
| L-Ribose | 75.3 ± 4.2 | 1260 | 16.7 | 22.7 |
Experimental Protocols
Protocol 1: Cloning, Expression, and Purification of Recombinant D-Lyxose Isomerase
This protocol describes the general steps for producing recombinant D-lyxose isomerase, using the example of the enzyme from Bacillus velezensis (BvLI).[2][6]
1. Gene Amplification and Cloning: a. Amplify the gene encoding D-lyxose isomerase from the genomic DNA of the source organism (e.g., Bacillus velezensis) using specific primers. b. Ligate the amplified PCR product into an expression vector, such as pET-21b(+), at appropriate restriction sites (e.g., NdeI and XhoI).[2][6] c. Transform the resulting plasmid into a suitable cloning host like E. coli Top10 for plasmid propagation and verification by sequencing.[2][6]
2. Protein Expression: a. Transform the verified expression plasmid into an expression host, such as E. coli BL21 (DE3).[2][6] b. Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding a suitable inducer, for example, 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).[2] d. Continue incubation at a lower temperature (e.g., 25°C) for a defined period (e.g., 8 hours) to enhance the production of soluble protein.[2]
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl and 10 mM imidazole). c. Lyse the cells by sonication on ice. d. Remove cell debris by centrifugation to obtain the crude cell extract. e. If the protein is His-tagged, purify the recombinant D-lyxose isomerase from the supernatant using affinity chromatography with a Ni-NTA agarose gel.[2] f. Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM). g. Elute the purified protein using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). h. Analyze the purity of the eluted fractions by SDS-PAGE.[2] i. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Caption: Experimental workflow for D-lyxose isomerase characterization.
Protocol 2: D-Lyxose Isomerase Activity Assay
This protocol outlines the determination of D-lyxose isomerase activity by measuring the formation of D-xylulose from D-lyxose.
1. Reaction Mixture: a. Prepare a reaction mixture containing:
- 50 mM Buffer (e.g., Bis-Tris for pH 7.0 or as determined for the specific enzyme)[4]
- 1 mM Metal Cofactor (e.g., MnCl₂ or CoCl₂)[4][7]
- 50 mM D-lyxose (substrate)[4]
- Purified D-lyxose isomerase (e.g., 6.7 µg)[4] b. The final volume of the reaction mixture can be adjusted as needed (e.g., 600 µL).[4]
2. Incubation: a. Pre-incubate the reaction mixture without the enzyme at the optimal temperature for the specific isomerase (e.g., 55°C for BvLI, 95°C for Thermofilum sp. LI).[2][4] b. Initiate the reaction by adding the purified enzyme. c. Incubate for a specific time (e.g., 10 minutes).
3. Termination of Reaction: a. Stop the reaction by a suitable method, such as boiling for 5-10 minutes or adding an acid (e.g., HClO₄).
4. Quantification of D-xylulose: a. The amount of D-xylulose produced can be determined using various methods, including:
- Cysteine-Carbazole-Sulfuric Acid Method: This colorimetric method is commonly used for ketose determination.
- High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a carbohydrate analysis column) can be used to separate and quantify the substrate (D-lyxose) and the product (D-xylulose).[8]
- Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to trimethylsilyl ethers, the products can be analyzed by GC-MS.[9]
5. Calculation of Enzyme Activity: a. One unit (U) of D-lyxose isomerase activity is typically defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the specified assay conditions.
Protocol 3: Determination of Kinetic Parameters (K_m_ and V_max_)
This protocol describes how to determine the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_).
1. Assay Setup: a. Set up a series of enzyme assays as described in Protocol 2. b. Keep the enzyme concentration constant. c. Vary the concentration of the substrate, D-lyxose, over a range that brackets the expected K_m_ value (e.g., 0 to 300 mM).[2][6]
2. Data Collection: a. Measure the initial reaction velocity (v₀) for each substrate concentration. It is crucial to measure the velocity in the linear range of product formation over time.
3. Data Analysis: a. Plot the initial velocity (v₀) against the substrate concentration ([S]). b. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v₀ = (V_max_ * [S]) / (K_m_ + [S]) c. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to estimate K_m_ and V_max_.
4. Calculation of k_cat_ and k_cat_/K_m_: a. The turnover number (k_cat_) can be calculated if the molar concentration of the enzyme ([E]) is known: k_cat_ = V_max_ / [E] b. The catalytic efficiency (k_cat_/K_m_) can then be determined.
References
- 1. D-lyxose ketol-isomerase - Wikipedia [en.wikipedia.org]
- 2. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 6. d-nb.info [d-nb.info]
- 7. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 9. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Therapeutic Potential of D-Lyxose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and therapeutic applications of D-Lyxose derivatives, with a primary focus on their promising antiviral activity against Human Cytomegalovirus (HCMV). Detailed experimental protocols for the synthesis of key compounds and quantitative data on their biological activity are presented to facilitate further research and development in this area.
Introduction
D-Lyxose, a rare pentose sugar, serves as a versatile chiral building block for the synthesis of a variety of biologically active molecules. Its unique stereochemistry makes it an attractive starting material for the development of novel therapeutics, particularly nucleoside analogs. This document details the synthesis of α-D-lyxofuranosyl benzimidazoles and their evaluation as potent inhibitors of HCMV, a significant pathogen in immunocompromised individuals.
Therapeutic Applications: Antiviral Activity against HCMV
Derivatives of D-Lyxose have demonstrated significant potential as antiviral agents, specifically against Human Cytomegalovirus (HCMV). Certain 2-substituted α-D-lyxofuranosyl benzimidazoles exhibit potent and selective inhibition of HCMV replication. The mechanism of action for this class of compounds can vary, with some analogs acting early in the viral replication cycle, prior to DNA synthesis, while others act at a late stage, inhibiting the processing and maturation of viral DNA.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative 2-substituted 5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazole derivatives against the Towne strain of HCMV in human foreskin fibroblast (HFF) cells.
| Compound ID | 2-Substituent | Antiviral Activity (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM) in HFF cells |
| 1a | -Cl | 0.8 ± 0.1 | >100 |
| 1b | -Br | 0.5 ± 0.1 | >100 |
Data from plaque reduction assays.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5-tetra-O-acetyl-α,β-D-lyxofuranose
This protocol describes the initial acetylation of D-lyxose, a necessary step to protect the hydroxyl groups and activate the anomeric carbon for subsequent glycosylation.
Materials:
-
D-Lyxose
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Suspend D-Lyxose in pyridine in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the per-O-acetylated D-lyxofuranose as a mixture of anomers.
Protocol 2: Glycosylation of 2,5,6-Trichlorobenzimidazole with Per-O-acetylated D-Lyxose
This protocol details the crucial coupling reaction between the protected D-lyxose and the benzimidazole heterocycle to form the nucleoside analog. This procedure is based on the general principles of Vorbrüggen glycosylation.[2]
Materials:
-
1,2,3,5-tetra-O-acetyl-α,β-D-lyxofuranose
-
2,5,6-Trichlorobenzimidazole
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 2,5,6-trichlorobenzimidazole in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating silylation of the benzimidazole.
-
Cool the reaction mixture to room temperature.
-
In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-α,β-D-lyxofuranose in anhydrous acetonitrile.
-
Transfer the solution of the protected sugar to the silylated benzimidazole solution.
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the acetylated α-D-lyxofuranosyl benzimidazole nucleoside.
Protocol 3: Deprotection of the Acetylated Nucleoside
This final step removes the acetyl protecting groups to yield the active antiviral compound.
Materials:
-
Acetylated α-D-lyxofuranosyl benzimidazole nucleoside
-
Methanolic ammonia (saturated at 0 °C)
-
Methanol
-
Silica gel for column chromatography
-
Methanol and dichloromethane for elution
Procedure:
-
Dissolve the purified acetylated nucleoside in methanol in a pressure-resistant flask.
-
Cool the solution to 0 °C and add pre-chilled methanolic ammonia.
-
Seal the flask and allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final deprotected nucleoside.
Visualizations
Experimental Workflow for the Synthesis of α-D-Lyxofuranosyl Benzimidazoles
Caption: A generalized workflow for the synthesis of α-D-lyxofuranosyl benzimidazoles.
Potential Mechanisms of Action of D-Lyxose Derivatives Against HCMV
Caption: HCMV replication cycle and points of intervention by D-Lyxose derivatives.[1][3][4]
References
- 1. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The life cycle and pathogenesis of human cytomegalovirus infection: lessons from proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Lyxose in Functional Foods
A Comprehensive Guide for Researchers and Product Development Professionals
Introduction
D-Lyxose, a rare aldopentose sugar, is gaining attention in the development of functional foods and pharmaceuticals. As a C'2 epimer of D-xylose, it shares some characteristics with its more common isomer but also possesses unique properties that make it a subject of growing interest.[1][2] While research into the direct application of D-Lyxose in functional foods is still emerging, its potential as a low-calorie sweetener and a precursor for bioactive compounds is noteworthy.[3] This document provides a detailed overview of the current knowledge on D-Lyxose, with a significant focus on the closely related and more extensively studied D-Xylose, to offer valuable insights for researchers and professionals in the field.
D-Xylose, also known as wood sugar, is a naturally occurring monosaccharide found in many fruits and vegetables.[4] It is recognized for its mild sweetness, lower caloric content compared to sucrose, and a low glycemic index, making it a suitable ingredient for diabetic-friendly and low-calorie food products.[4]
Quantitative Data on Functional Properties
The functional properties of D-Xylose have been evaluated in several human clinical trials, particularly concerning its impact on postprandial glycemic response.
Table 1: Effect of D-Xylose on the Glycemic Index (GI) of Sucrose
| Product Tested | Subject Group | Mean Glycemic Index (GI) | Standard Error of Mean (SEM) | Percentage Reduction in GI compared to Sucrose Alone | Reference |
| Sucrose with 5% D-Xylose | Healthy Volunteers (n=13) | 59.6 | 4.0 | 23% | |
| Sucrose Alone | Healthy Volunteers (n=13) | 77.6 | 3.1 | - | |
| Sucrose with 5% D-Xylose | Obese Individuals | Not specified | Not specified | ~40% | |
| Sucrose with 5% D-Xylose | Normal-weight Individuals | Not specified | Not specified | Less than obese individuals | |
| Sucrose with 5% D-Xylose | Healthy Subjects | 49.3 | Not specified | Not specified | [5] |
| Sucrose with 10% D-Xylose | Healthy Subjects | 50.4 | Not specified | Not specified | [5] |
Table 2: Effect of D-Xylose on Postprandial Glucose and Insulin Responses
| Intervention | Subject Group | Peak Glucose Concentration | Peak Insulin Concentration | Area Under the Curve (AUC) - Glucose | Area Under the Curve (AUC) - Insulin | Reference |
| 5g D-Xylose with 50g Sucrose | Healthy Subjects (n=49) | Significantly lower at 15, 30, and 45 min vs. control | Significantly lower at 15, 30, and 45 min vs. control | Not specified | Not specified | [6] |
| 7.5g D-Xylose with 50g Sucrose | Healthy Subjects (n=49) | Significantly lower at 15, 30, and 45 min vs. control | Significantly lower at 15, 30, and 45 min vs. control | Not specified | Not specified | [6] |
| 5g D-Xylose in a muffin with sucrose | Healthy Subjects (n=50) | Not specified | Not specified | Significantly lower AUC for 0-90 min | Significantly lower AUC for 0-90 min | [6] |
| Sucrose drink with 5g D-Xylose | Normal Subjects (n=25) | Significant decrease at 15 and 30 min vs. control | Significant decrease at 15 and 30 min vs. control | Not specified | Test 1 group had significantly lower insulin AUC | [7] |
| Sucrose drink with 3.33g D-Xylose | Normal Subjects (n=25) | Significant decrease at 15 and 30 min vs. control | Significant decrease at 15 and 30 min vs. control | Not specified | Not specified | [7] |
| Sucrose drink with 2.5g D-Xylose | Normal Subjects (n=25) | Significant decrease at 15 and 30 min vs. control | Significant decrease at 15 and 30 min vs. control | Not specified | Not specified | [7] |
| Sucrose drink with D-Xylose | Hyperglycemic Subjects (n=50) | Significant decrease at 30 min vs. control | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol for Determination of Glycemic Index (GI)
This protocol is based on the methodology described in the study by Lee et al. (2013).
Objective: To determine the glycemic index of a sucrose solution supplemented with D-Xylose in human volunteers.
Materials:
-
50g Glucose (Reference food)
-
50g Sucrose (Control food)
-
47.5g Sucrose and 2.5g D-Xylose (Test food)
-
250 ml water
-
Blood glucose monitoring device (e.g., glucometer)
-
Lancets and alcohol swabs
-
Timer
Procedure:
-
Volunteer Recruitment: Recruit healthy volunteers. The original study included 13 healthy volunteers (5 males and 8 females).
-
Fasting: Instruct volunteers to fast overnight for at least 10-12 hours before each test session.
-
Reference Food Test (Glucose):
-
On the first day, provide each volunteer with 50g of glucose dissolved in 250 ml of water.
-
Measure fasting blood glucose levels (at 0 minutes).
-
After consumption of the glucose solution, measure blood glucose levels at 15, 30, 45, 60, 90, and 120 minutes.
-
-
Control Food Test (Sucrose):
-
Two days after the glucose test, provide each volunteer with 50g of sucrose dissolved in 250 ml of water.
-
Follow the same blood glucose measurement protocol as for the reference food.
-
-
Test Food (Sucrose with D-Xylose):
-
Two days after the sucrose test, provide each volunteer with a solution of 47.5g of sucrose and 2.5g of D-Xylose dissolved in 250 ml of water.
-
Follow the same blood glucose measurement protocol.
-
-
Data Analysis:
-
Calculate the incremental Area Under the Curve (iAUC) for the glucose response for each food, ignoring the area below the fasting baseline.
-
Calculate the GI for the test food using the following formula: GI = (iAUC of Test Food / iAUC of Reference Food) x 100
-
Protocol for In Vitro Fermentation of Prebiotics by Human Fecal Microbiota
This is a general protocol for assessing the prebiotic potential of a substance like D-Lyxose or D-Xylose.
Objective: To evaluate the effect of D-Lyxose on the growth of beneficial gut bacteria and the production of short-chain fatty acids (SCFAs) in an in vitro fermentation model using human fecal samples.
Materials:
-
Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months).
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl).
-
Test substrate: D-Lyxose (sterile solution).
-
Positive control: Fructooligosaccharides (FOS) or Inulin.
-
Negative control: No substrate.
-
Anaerobic chamber or jars with gas-generating kits.
-
pH meter.
-
Gas chromatograph (GC) for SCFA analysis.
-
Reagents and kits for DNA extraction and quantitative PCR (qPCR) or 16S rRNA gene sequencing.
Procedure:
-
Fecal Slurry Preparation:
-
Under anaerobic conditions, homogenize fresh fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline).
-
Filter the slurry to remove large particulate matter.
-
-
In Vitro Fermentation:
-
In an anaerobic chamber, dispense the fecal slurry into fermentation vessels containing the anaerobic basal medium.
-
Add the sterile D-Lyxose solution to the test vessels. Add FOS to the positive control vessels and no substrate to the negative control vessels.
-
Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24 or 48 hours).
-
-
Sampling and Analysis:
-
At different time points (e.g., 0, 12, 24, 48 hours), collect samples from each fermentation vessel.
-
pH Measurement: Measure the pH of the fermentation broth.
-
SCFA Analysis:
-
Centrifuge the samples and filter the supernatant.
-
Analyze the concentrations of acetate, propionate, and butyrate using a gas chromatograph.
-
-
Microbial Analysis:
-
Extract total DNA from the fermentation samples.
-
Quantify the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR with group-specific primers.
-
Alternatively, perform 16S rRNA gene sequencing to analyze the overall changes in the microbial community composition.
-
-
-
Data Analysis:
-
Compare the changes in pH, SCFA concentrations, and bacterial populations between the D-Lyxose group, the positive control, and the negative control.
-
Statistical analysis (e.g., ANOVA, t-tests) should be performed to determine the significance of the observed differences.
-
Signaling Pathways and Metabolic Processes
Metabolic Pathway of D-Xylose
D-Xylose is metabolized in the body, and its pathway can intersect with the pentose phosphate pathway.
Caption: Metabolic pathway of D-Xylose.
Enzymatic Production of D-Lyxose from D-Xylose
D-Lyxose can be produced from the more abundant D-Xylose through a two-step isomerization process.
Caption: Enzymatic production of D-Lyxose.
Applications in Functional Foods
While direct applications of D-Lyxose in commercial functional foods are not yet widespread, its properties and those of its isomer, D-Xylose, suggest several potential uses:
-
Low-Calorie Sweetener: Both D-Lyxose and D-Xylose have a sweet taste but with fewer calories than sucrose, making them suitable for use in reduced-calorie and sugar-free products.[3][4]
-
Glycemic Control: As demonstrated with D-Xylose, these pentose sugars can help lower the glycemic index of foods, which is beneficial for individuals with or at risk of type 2 diabetes.[4]
-
Prebiotic Potential: Although more research is needed for the monosaccharides themselves, the related xylooligosaccharides (XOS) have shown prebiotic effects by stimulating the growth of beneficial gut bacteria. This suggests a potential role for D-Xylose and D-Lyxose in promoting gut health.
-
Flavor Enhancer: D-Xylose can enhance the flavor profile of various food products.[4]
Safety and Regulatory Status
D-Xylose is generally recognized as safe (GRAS) for use in food. The safety of D-Lyxose for food applications would require further investigation and regulatory approval.
Conclusion
D-Lyxose and its isomer D-Xylose present promising opportunities for the development of functional foods. The well-documented glycemic-lowering effects of D-Xylose provide a strong rationale for its inclusion in products aimed at blood sugar management. While more research is needed to fully elucidate the functional properties of D-Lyxose, its potential as a low-calorie sweetener and a building block for other bioactive compounds makes it a molecule of significant interest. The protocols and data presented here offer a foundation for further research and development in harnessing the potential of these rare sugars for improved human health.
References
- 1. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. arshinefood.com [arshinefood.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Coconut-derived D-xylose affects postprandial glucose and insulin responses in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial effect of xylose consumption on postprandial hyperglycemia in Korean: a randomized double-blind, crossover design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing D-lyxose isomerase activity for improved yield.
Welcome to the technical support center for D-lyxose isomerase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the yield and efficiency of D-lyxose isomerase activity.
Frequently Asked Questions (FAQs)
Q1: What is D-lyxose isomerase and what are its primary applications?
A1: D-lyxose isomerase (D-LI), classified under EC 5.3.1.15, is an enzyme that belongs to the family of isomerases.[1] It primarily catalyzes the reversible isomerization of D-lyxose to D-xylulose.[1][2] Due to its broad substrate specificity, it can also catalyze the isomerization of other sugars, such as D-mannose to D-fructose and L-ribose to L-ribulose.[3][4][5] Its main applications are in the biotechnological production of functional and rare sugars, which are valuable in the food, cosmetics, and pharmaceutical industries.[3][5] For instance, it is used for the production of D-lyxose, D-mannose, and L-ribose.[3]
Q2: What is the typical substrate specificity of D-lyxose isomerase?
A2: The substrate specificity can vary depending on the source of the enzyme. Generally, D-lyxose isomerases exhibit the highest activity with D-lyxose.[2][6][7] Many D-lyxose isomerases also show significant activity towards D-mannose and L-ribose.[2][8] For example, the D-lyxose isomerase from Providencia stuartii shows high activity for aldose substrates with C2 and C3 hydroxyl groups in the left-hand configuration, such as D-lyxose, D-mannose, and L-ribose.[2] In contrast, the enzyme from the hyperthermophilic archaeon Thermofilum sp. is highly specific for D-lyxose, with less than 2% activity towards other sugars like D-mannose.[9][10]
Q3: What are the optimal conditions for D-lyxose isomerase activity?
A3: The optimal pH and temperature for D-lyxose isomerase activity are dependent on the microbial source of the enzyme. Most reported D-lyxose isomerases function optimally under weakly alkaline conditions, typically between pH 7.5 and 8.0.[11] However, some have been identified to have optimal activity in weakly acidic conditions, around pH 6.5.[8][12][13][14] The optimal temperature can range from 40°C for enzymes from mesophilic organisms to over 95°C for those from hyperthermophiles.[6][9][10]
Q4: Does D-lyxose isomerase require any cofactors?
A4: Yes, D-lyxose isomerases are typically metal-dependent enzymes.[4] Their activity is often enhanced by the presence of divalent metal ions. The most effective metal cofactors are generally Mn²⁺ and Co²⁺.[4][9] For instance, the D-lyxose isomerase from Providencia stuartii requires Mn²⁺ for maximal activity, while the enzyme from Dictyoglomus turgidum shows highest activity with Co²⁺.[2][7] Some D-lyxose isomerases can also be activated by Ni²⁺.[12]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer. The optimal pH for most D-lyxose isomerases is between 7.5 and 8.0.[11] However, some enzymes prefer slightly acidic conditions (pH 6.5).[8][12][13][14] Prepare fresh buffer and re-measure the pH. |
| Suboptimal reaction temperature. | Check the temperature of your incubator or water bath. The optimal temperature can vary significantly depending on the enzyme's source, from 40°C to over 95°C.[6][9][10] Refer to the specific characteristics of your D-lyxose isomerase. For thermostable enzymes, ensure the temperature is high enough for optimal activity.[9][10] |
| Absence or incorrect concentration of metal ion cofactors. | Ensure the required divalent metal ions (typically Mn²⁺ or Co²⁺) are present in the reaction mixture at the optimal concentration, which is often around 0.1 mM to 1 mM.[2][4][7] Prepare a fresh solution of the metal salt. |
| Presence of inhibitors. | Certain metal ions like Cu²⁺ and Zn²⁺ can inhibit enzyme activity.[4] Also, chelating agents like EDTA will remove the essential metal cofactors, leading to inactivation.[8] Ensure your reagents are free from these contaminants. |
| Improperly folded or denatured enzyme. | If the enzyme was expressed as inclusion bodies, ensure the refolding protocol was successful. Avoid repeated freeze-thaw cycles. Store the purified enzyme at an appropriate temperature (e.g., -20°C or -80°C) in a suitable buffer containing stabilizing agents if necessary. |
| Degradation of the enzyme. | Check for proteolytic degradation by running an SDS-PAGE of your enzyme stock. If degradation is observed, consider adding protease inhibitors during purification. |
| Substrate concentration is too low. | Ensure the substrate concentration is well above the Michaelis constant (Km) to approach maximal velocity (Vmax). |
Issue 2: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction has not reached equilibrium. | Increase the reaction time. The time to reach equilibrium will depend on the enzyme concentration, substrate concentration, and reaction conditions. Monitor the product formation over time to determine the optimal reaction duration. |
| Enzyme concentration is the limiting factor. | Increase the amount of enzyme in the reaction mixture. Perform a series of reactions with varying enzyme concentrations to find the optimal level for your desired yield. |
| Substrate inhibition. | While less common for D-lyxose isomerase, high substrate concentrations can sometimes inhibit enzyme activity. Test a range of substrate concentrations to identify any potential inhibitory effects. |
| Product inhibition. | The accumulation of the product (e.g., D-xylulose) can sometimes inhibit the forward reaction. Consider strategies to remove the product as it is formed, such as using a coupled reaction system. |
| Reversibility of the reaction. | The isomerization reaction is reversible.[3][5] The final yield will be determined by the thermodynamic equilibrium of the reaction. For example, the conversion of D-lyxose to D-xylulose often reaches an equilibrium with a conversion rate of around 49-58%.[2][8] |
Issue 3: Issues with Enzyme Expression and Purification
| Possible Cause | Troubleshooting Step |
| Low expression levels in E. coli. | Optimize the expression conditions, including the inducer concentration (e.g., IPTG), induction temperature, and induction time.[9][10] Consider codon optimization of the gene for expression in E. coli. |
| Formation of inclusion bodies. | Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration to slow down protein expression and promote proper folding. Co-expression with molecular chaperones can also be beneficial. |
| Difficulty in purification. | If using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ensure the lysis and wash buffers contain a low concentration of imidazole (e.g., 10-20 mM) to reduce non-specific binding.[15][16] If the enzyme is thermostable, a heat treatment step after cell lysis can be a very effective initial purification step to denature and precipitate host proteins.[7] |
Data Presentation
Table 1: Comparison of Optimal Conditions for D-lyxose Isomerases from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Metal Ion (Concentration) | Reference |
| Providencia stuartii | 7.5 | 45 | Mn²⁺ (1 mM) | [2] |
| Thermofilum sp. | 7.0 | >95 | Mn²⁺ (1 mM) | [9][10] |
| Serratia proteamaculans | 7.5 | 40 | Mn²⁺ (1 mM) | [6] |
| Thermoprotei archaeon | 6.5 | 80-85 | Ni²⁺ (0.5 mM) | [12][13] |
| Dictyoglomus turgidum | 7.5 | 75 | Co²⁺ (0.5 mM) | [7] |
| Bacillus velezensis | 6.5 | 55 | Co²⁺ (0.1 mM) | [4][14] |
| Cohnella laevoribosii | 6.5 | 70 | Mn²⁺ | [8] |
Table 2: Kinetic Parameters of D-lyxose Isomerases for Different Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Providencia stuartii | D-xylulose | - | - | 920 | [2] |
| Thermofilum sp. | D-lyxose | 74 | - | - | [9][10] |
| Serratia proteamaculans | D-lyxose | 13.3 | - | - | [6] |
| D-mannose | 32.2 | - | - | [6] | |
| D-xylulose | 3.83 | - | - | [6] | |
| D-fructose | 19.4 | - | - | [6] | |
| Dictyoglomus turgidum | D-lyxose | 39 | 59.5 | 1.53 | [7] |
| Cohnella laevoribosii | D-lyxose | 22.4 | - | 84.9 | [8] |
| L-ribose | 121.7 | - | 0.2 | [8] | |
| D-mannose | 34.0 | - | 1.4 | [8] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant D-lyxose Isomerase
This protocol provides a general guideline for the expression and purification of a His-tagged D-lyxose isomerase in E. coli.
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing the D-lyxose isomerase gene.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble or thermostable enzymes, consider reducing the induction temperature to 16-25°C and incubating for a longer period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a French press.
-
(Optional) Heat Treatment for Thermostable Enzymes: If the D-lyxose isomerase is thermostable, incubate the cell lysate at a high temperature (e.g., 70-80°C) for a specific period (e.g., 30-60 minutes) to precipitate the majority of the host proteins.[7] Centrifuge to remove the precipitate.
-
Affinity Chromatography: Load the cleared lysate onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.
-
Purity Check and Quantification: Analyze the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method like the Bradford assay.
Protocol 2: D-lyxose Isomerase Activity Assay
This protocol describes a common method for determining D-lyxose isomerase activity by measuring the formation of D-xylulose from D-lyxose using the cysteine-carbazole-sulfuric acid method.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate (e.g., 50 mM D-lyxose), the required metal cofactor (e.g., 1 mM MnCl₂), and buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme. Start the reaction by adding a known amount of purified D-lyxose isomerase.
-
Reaction Termination: After a specific time, stop the reaction by adding a stopping reagent, such as 0.1 M HCl, or by heat inactivation.
-
Colorimetric Assay:
-
To a sample of the reaction mixture, add cysteine-HCl solution (e.g., 1.5 g/L).
-
Add carbazole solution (e.g., 0.12% in ethanol).
-
Add concentrated sulfuric acid and mix well.
-
Incubate at room temperature for a specified time to allow color development.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of the product (D-xylulose) by comparing the absorbance to a standard curve prepared with known concentrations of D-xylulose.
-
Calculation of Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.
Visualizations
Caption: Workflow for D-lyxose Isomerase Expression and Purification.
Caption: Factors Affecting D-lyxose Isomerase Activity.
Caption: Troubleshooting Logic for Low Enzyme Activity.
References
- 1. D-lyxose ketol-isomerase(EC 5.3.1.15) - Creative Enzymes [creative-enzymes.com]
- 2. Substrate specificity of a recombinant D-lyxose isomerase from Providencia stuartii for monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a recombinant thermostable D-lyxose isomerase from Dictyoglomus turgidum that produces D-lyxose from D-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a novel recombinant D-lyxose isomerase from Thermoprotei archaeon with high thermostable, weak-acid and nickel ion dependent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. "Enhancing the acidic activity of D-lyxose isomerase by molecular modif" by LI Qiaoling, HU Yang et al. [ifoodmm.cn]
- 16. ifoodmm.com [ifoodmm.com]
Technical Support Center: Chemical Synthesis of D-Lyxose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-Lyxose.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the chemical synthesis of D-Lyxose?
A1: D-Lyxose is a rare sugar and is typically synthesized from more readily available monosaccharides. The most common starting materials include D-Xylose, D-Arabinose, D-Galactose, and D-Threose. Enzymatic and chemoenzymatic approaches often utilize D-glucose or D-fructose as initial substrates.[1][2][3][4][5]
Q2: What are the primary challenges encountered in the chemical synthesis of D-Lyxose?
A2: The main challenges include:
-
Low Yields: Many chemical synthesis routes for D-Lyxose suffer from low overall yields.
-
Stereoselectivity: Controlling the stereochemistry to obtain the desired D-Lyxose isomer without significant formation of other epimers can be difficult.
-
Byproduct Formation: The formation of side products complicates the purification process and reduces the yield of the target molecule.
-
Protection and Deprotection Steps: The use of protecting groups is often necessary to selectively react with specific hydroxyl groups, adding complexity and multiple steps to the synthesis.[6][7]
-
Harsh Reaction Conditions: Some chemical methods require stringent and potentially hazardous reaction conditions.
-
Purification: Separating D-Lyxose from structurally similar isomers and byproducts is often challenging and may require multiple chromatographic steps.[5][8]
Q3: Are there enzymatic or chemoenzymatic methods available for D-Lyxose synthesis?
A3: Yes, enzymatic and chemoenzymatic methods are being explored as more sustainable and specific alternatives to purely chemical synthesis. These methods often involve the use of isomerases or epimerases to convert more abundant sugars into D-Lyxose or its precursors.[2][5][9] While these methods can offer high specificity and milder reaction conditions, challenges such as enzyme stability and the need for cofactors can be encountered.[10]
Troubleshooting Guides by Synthesis Route
Synthesis from D-Arabinose
This route often involves the inversion of configuration at the C2 or C3 position of a D-Arabinose derivative. A common method utilizes diethylaminosulfur trifluoride (DAST) for stereospecific fluorination followed by nucleophilic substitution.[1][2]
Problem: Low yield of D-Lyxose.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction during the inversion step. | Monitor the reaction progress closely using TLC or HPLC. Ensure the reagents are fresh and used in the correct stoichiometric amounts. |
| Degradation of the product during workup or purification. | Use mild acidic or basic conditions during workup. Purify the product using column chromatography with an appropriate solvent system, and consider using a buffered mobile phase. |
| Formation of unexpected side products with DAST. | The outcome of reactions with DAST can be unpredictable.[2] Carefully control the reaction temperature, as side reactions are more likely at higher temperatures. Consider alternative reagents for the inversion step if issues persist. |
Problem: Difficulty in separating D-Lyxose from starting material or byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Similar polarity of the compounds. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider derivatization to alter the polarity of the components for easier separation. |
| Co-crystallization of product and impurities. | Recrystallize the crude product from a different solvent system. Multiple recrystallizations may be required. |
Synthesis from D-Galactose via Ruff Degradation
The Ruff degradation is a method to shorten the carbon chain of an aldose by one carbon. Applying this to D-Galactose can yield D-Lyxose.[3][11][12]
Problem: Low yield of D-Lyxose.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete oxidation of the aldose to aldonic acid in the first step. | Ensure the bromine water is freshly prepared and used in slight excess. The reaction is typically slow, so allow sufficient reaction time. |
| Inefficient oxidative decarboxylation in the second step. | The reaction with hydrogen peroxide and a ferric salt catalyst is sensitive to conditions. Optimize the temperature and concentration of the reagents. Ensure the pH is appropriate for the reaction. |
| Formation of byproducts. | Over-oxidation can lead to the formation of smaller sugar fragments. Use the recommended stoichiometric amount of oxidizing agents and control the reaction temperature carefully. |
Problem: The final product is a mixture of epimers.
| Possible Cause | Troubleshooting Suggestion |
| The Ruff degradation is not always completely stereospecific. | Purification by column chromatography is essential to separate the desired D-Lyxose from other pentoses that may have formed. |
Synthesis from D-Threose via Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis extends the carbon chain of an aldose by one carbon, creating two new epimers. Starting with D-threose, this synthesis yields a mixture of D-Xylose and D-Lyxose.[4][13][14]
Problem: Low overall yield of the desired D-Lyxose.
| Possible Cause | Troubleshooting Suggestion |
| The reaction produces a mixture of two epimers (D-Xylose and D-Lyxose). | This is an inherent feature of the Kiliani-Fischer synthesis.[15] The ratio of the epimers can sometimes be influenced by reaction conditions, but separation will be necessary. |
| Low yield in the cyanohydrin formation step. | Use a slight excess of sodium cyanide and ensure the reaction is carried out at a controlled temperature to avoid side reactions. |
| Inefficient reduction of the lactone to the aldose. | The reduction with sodium amalgam requires careful pH control. Alternatively, an improved version of the synthesis involves the catalytic reduction of the intermediate cyanohydrin to an imine, which is then hydrolyzed to the aldehyde.[15] |
Problem: Difficulty in separating D-Lyxose from D-Xylose.
| Possible Cause | Troubleshooting Suggestion |
| D-Lyxose and D-Xylose are epimers with very similar physical properties. | This is a significant challenge. Fractional crystallization can be attempted, but it is often difficult. Preparative HPLC or column chromatography with specialized stationary phases (e.g., boronic acid-functionalized resins) may be required for efficient separation. |
Quantitative Data Summary
| Synthesis Route | Starting Material | Reported Overall Yield | Key Challenges | Reference |
| Inversion of Configuration | D-Arabinose | ~40% (7 steps) | Multiple steps, use of hazardous reagents (DAST). | [1][2] |
| Ruff Degradation | D-Galactose | Variable, often low | Low yields, potential for over-oxidation. | [3][11] |
| Kiliani-Fischer Synthesis | D-Threose | Low (~30% for the mixture) | Formation of epimeric mixture, difficult separation. | [15] |
| Chemoenzymatic Synthesis | D-Xylose-1-phosphate | ~45% | Requires synthesis of the sugar phosphate precursor. | [16] |
| Microbial & Enzymatic | D-Glucose | ~5% D-arabitol from 10% D-glucose | Multi-step biotransformation, difficult purification. | [5] |
Experimental Protocols
Protocol 1: Synthesis of D-Lyxose from D-Arabinose (Illustrative Steps)
This protocol is a simplified representation of the key inversion step. For a complete multi-step procedure, refer to the original literature.[1][2]
-
Protection of D-Arabinose: Selectively protect the hydroxyl groups of D-arabinose, leaving the hydroxyl group at the C2 or C3 position available for inversion. This typically involves multiple steps to install appropriate protecting groups.
-
Inversion using DAST:
-
Dissolve the protected D-arabinose derivative in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DAST (diethylaminosulfur trifluoride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
-
Nucleophilic Substitution: The resulting fluorinated intermediate is then subjected to nucleophilic substitution to introduce a hydroxyl group with the inverted configuration.
-
Deprotection: Remove all protecting groups to yield D-Lyxose.
-
Purification: Purify the final product by column chromatography on silica gel.
Protocol 2: Ruff Degradation of D-Galactose to D-Lyxose
This protocol outlines the general steps for the Ruff degradation.[3][11][17]
-
Oxidation to Aldonic Acid:
-
Dissolve D-Galactose in water.
-
Add bromine water and let the mixture stand in the dark until the bromine color disappears.
-
Remove the excess bromine and hydrobromic acid.
-
-
Formation of the Calcium Salt:
-
Neutralize the solution with calcium carbonate.
-
Heat the solution and filter off the excess calcium carbonate.
-
Concentrate the filtrate to crystallize the calcium salt of galactonic acid.
-
-
Oxidative Decarboxylation:
-
Dissolve the calcium galactonate in water.
-
Add a catalytic amount of a ferric salt (e.g., ferric acetate).
-
Add hydrogen peroxide (30%) and heat the solution gently.
-
Monitor the reaction for the cessation of carbon dioxide evolution.
-
-
Workup and Purification:
-
Remove the calcium and iron ions from the solution.
-
Concentrate the solution to obtain a syrup containing D-Lyxose.
-
Purify the D-Lyxose by crystallization or chromatography.
-
Visualizations
Caption: Synthetic workflow for D-Lyxose from D-Arabinose.
Caption: Ruff degradation workflow for D-Lyxose synthesis.
Caption: Kiliani-Fischer synthesis of D-Lyxose from D-Threose.
References
- 1. A new synthesis of d-lyxose from d-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 4. D-Xylose and D-lyxose are formed when d-threose undergoes a Kilia... | Study Prep in Pearson+ [pearson.com]
- 5. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. PURIFICATION AND CHARACTERIZATION OF D-LYXOSE ISOMERASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 10. Engineering the thermostability of d-lyxose isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruff degradation - Wikipedia [en.wikipedia.org]
- 12. D-Lyxose is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chegg.com [chegg.com]
- 15. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 17. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
Improving the stability of D-Lyxose in aqueous solutions.
Welcome to the technical support center for D-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of D-Lyxose in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing D-Lyxose powder?
A1: D-Lyxose powder is hygroscopic. For long-term storage (up to 3 years), it should be kept at -20°C in a tightly sealed container to protect it from moisture. For shorter periods (up to 2 years), storage at 4°C is also acceptable. Always store in a dry, well-ventilated place.[1]
Q2: How should I store aqueous stock solutions of D-Lyxose?
A2: For optimal stability, sterile-filtered aqueous stock solutions should be stored in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is recommended to prepare fresh solutions for critical experiments to avoid degradation.[2]
Q3: What are the main degradation pathways for D-Lyxose in aqueous solutions?
A3: As a pentose sugar, D-Lyxose is susceptible to several degradation pathways in aqueous solution, primarily driven by pH and temperature.
-
Acid-Catalyzed Degradation: In acidic conditions, D-Lyxose can undergo dehydration to form furfural and other degradation products. This process is accelerated at higher temperatures.
-
Base-Catalyzed Degradation: In alkaline solutions, D-Lyxose can undergo epimerization (isomerization), particularly conversion to its C'-2 epimer, D-Xylose.[3] Further degradation can occur through β-elimination reactions, leading to the formation of reactive dicarbonyl compounds.
-
Maillard Reaction: As a reducing sugar, D-Lyxose can react with amino acids, peptides, or proteins in a non-enzymatic browning process known as the Maillard reaction.[4][5][6] This is particularly relevant in complex media containing these components and is accelerated by heat.
Q4: How does pH affect the stability of D-Lyxose solutions?
A4: The pH of the solution is a critical factor. D-Lyxose is most stable in slightly acidic to neutral conditions (approximately pH 4-7). Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions accelerate degradation reactions. Alkaline conditions, in particular, promote epimerization to D-Xylose.
Q5: Can I autoclave a solution containing D-Lyxose?
A5: Autoclaving (steam sterilization) is generally not recommended for solutions containing D-Lyxose. The high temperature and pressure will significantly accelerate degradation, including dehydration and potential Maillard reactions if amino acids are present. For sterilization, it is best to use sterile filtration with a 0.22 μm filter.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of D-Lyxose concentration over time in a stored solution. | Degradation due to improper storage conditions (temperature, pH). | Prepare fresh solutions before use. For storage, ensure solutions are sterile-filtered, aliquoted, and stored at ≤ -20°C. Use a buffered solution in the optimal pH range (4-7). |
| Unexpected peaks appear in HPLC analysis of a D-Lyxose sample. | Formation of degradation products (e.g., furfural) or epimers (e.g., D-Xylose). | Review the pH and temperature history of the sample. Acidic conditions and heat favor furfural formation. Basic conditions favor epimerization. Use the recommended stability testing protocol to identify the cause. |
| Browning or yellowing of a D-Lyxose solution, especially upon heating. | Maillard reaction occurring between D-Lyxose and amine-containing compounds (e.g., amino acids, proteins, TRIS buffer). | Avoid heating D-Lyxose in the presence of amines. If heating is necessary, use a non-amine-based buffer (e.g., phosphate or citrate buffer). |
| Inconsistent experimental results using D-Lyxose from different batches or preparations. | Variability in the purity or degradation level of the starting material. Solution prepared and stored for varying lengths of time. | Always use high-purity D-Lyxose. Prepare fresh solutions for each set of critical experiments or strictly adhere to standardized storage protocols. Qualify new batches of D-Lyxose before use. |
| Precipitation or phase separation occurs during preparation of a stock solution. | The solution may be supersaturated. | To aid dissolution, the solution can be gently warmed (e.g., to 37°C) and sonicated. Ensure the final concentration does not exceed the solubility limit under the storage conditions.[3] |
Data on Factors Affecting Pentose Stability
While specific kinetic data for D-Lyxose is limited in publicly available literature, the following tables, based on data for the closely related pentose D-Xylose and general principles of sugar chemistry, provide guidance on expected stability trends.
Table 1: Effect of Temperature on D-Xylose Degradation in Water (Data extrapolated from high-temperature studies; illustrates the trend of accelerated degradation with increasing temperature)
| Temperature (°C) | Relative Degradation Rate Constant (k) | Half-life (t½) Approximation |
| 4 | Very Low | Months to Years |
| 25 | Low | Weeks to Months |
| 50 | Moderate | Days to Weeks |
| 100 | High | Hours |
Note: These are illustrative values to show relative change. Actual rates are highly dependent on pH, buffer composition, and presence of other solutes.
Table 2: Effect of pH on Pentose Stability at a Constant Temperature (e.g., 50°C)
| pH | Primary Degradation Pathway | Expected Stability |
| 2.0 | Acid-catalyzed dehydration (to furfural) | Low |
| 4.0 | Minimal degradation | High |
| 6.0 | Minimal degradation | High |
| 8.0 | Base-catalyzed epimerization/degradation | Moderate to Low |
| 10.0 | Base-catalyzed epimerization/degradation | Low |
Experimental Protocols
Protocol: D-Lyxose Stability Testing in Aqueous Solution
1. Objective: To determine the stability of D-Lyxose in a specific aqueous formulation under defined storage conditions (e.g., temperature, pH, light exposure).
2. Materials:
-
High-purity D-Lyxose powder
-
High-purity water (e.g., HPLC-grade or Milli-Q)
-
Buffer components (e.g., sodium phosphate, sodium citrate)
-
Acids/bases for pH adjustment (e.g., HCl, NaOH)
-
Sterile 0.22 μm syringe filters
-
Sterile storage vials (e.g., polypropylene or glass)
-
Calibrated pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-RID, GC-FID, or enzymatic assay kit)
3. Procedure:
-
Solution Preparation:
-
Prepare the desired buffer solution and adjust to the target pH.
-
Dissolve a precisely weighed amount of D-Lyxose in the buffer to achieve the target concentration.
-
Sterilize the final solution by passing it through a 0.22 μm filter into a sterile container.
-
-
Sample Aliquoting and Storage:
-
Dispense the sterile solution into sterile vials, ensuring each vial is for a single time point to avoid repeated freeze-thaw cycles.
-
Store the vials under the planned stability conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH). Protect from light if photostability is being assessed.
-
-
Time Points:
-
Define the testing intervals. For a 6-month study, typical time points are 0, 1, 3, and 6 months. For accelerated studies, 0, 1, 2, 3, and 6 months are common.
-
-
Analysis (at each time point):
-
Visual Inspection: Note any changes in color, clarity, or presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
Quantification of D-Lyxose: Using a validated analytical method (e.g., HPLC-RID), determine the concentration of D-Lyxose.
-
Analysis of Degradation Products: The same analytical run should be used to identify and quantify any significant degradation peaks or the formation of epimers like D-Xylose.
-
-
Data Evaluation:
-
Plot the concentration of D-Lyxose versus time for each storage condition.
-
Calculate the percentage of D-Lyxose remaining relative to the initial (time 0) concentration.
-
Determine the degradation rate and estimate the shelf-life based on the acceptance criteria (e.g., time to reach 90% of the initial concentration).
-
Visualizations
References
- 1. D-Lyxose is formed by Ruff degradation of galactose. Give the str... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Sugars, Bioproducts & Degradation Products in Liquid Fraction Process Samples | PDF [slideshare.net]
- 4. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Technical Support Center: Overcoming Low Yield in Microbial D-Lyxose Production
Welcome to the technical support center for the microbial production of D-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your D-Lyxose production.
Frequently Asked Questions (FAQs)
Q1: What are the common microbial pathways for D-Lyxose production?
A1: D-Lyxose is typically produced from D-glucose through a multi-step enzymatic or whole-cell microbial process. A common pathway involves the conversion of D-glucose to D-arabitol by a yeast like Candida famata, followed by the oxidation of D-arabitol to D-xylulose by an Acetobacter species. Finally, D-xylulose is isomerized to D-Lyxose using an L-ribose isomerase from an organism such as Acinetobacter sp.[1]. Another approach involves the direct isomerization of D-xylulose to D-lyxose using a D-lyxose isomerase.
Q2: What is a typical conversion efficiency for the final isomerization step to D-Lyxose?
A2: In enzymatic conversions, about 70% of D-xylulose can be converted to D-Lyxose[1]. However, this is an equilibrium-limited reaction, and the actual yield may be lower depending on the specific enzyme and reaction conditions.
Q3: What are the major challenges in achieving high yields of D-Lyxose?
A3: The primary challenges include:
-
Reversible Isomerization: The enzymatic conversion of D-xylulose to D-Lyxose is a reversible reaction, which limits the maximum achievable yield[2].
-
Byproduct Formation: Undesired side reactions can consume the substrate or intermediate products. A significant byproduct is the incomplete conversion of D-xylulose, which is difficult to separate from D-Lyxose[1].
-
Suboptimal Enzyme Activity: The efficiency of the isomerases used is highly dependent on factors like pH, temperature, and the presence of cofactors[3].
-
Carbon Catabolite Repression (CCR): When using engineered microorganisms like E. coli with glucose as a starting substrate, CCR can limit the expression of enzymes required for the D-Lyxose pathway[2][4].
-
Product Purification: The separation of D-Lyxose from structurally similar sugars, especially the substrate D-xylulose, is challenging and can lead to significant product loss during downstream processing[1].
Troubleshooting Guide
Issue 1: Low Conversion of D-Xylulose to D-Lyxose
Possible Causes:
-
Suboptimal Reaction Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the D-lyxose isomerase or L-ribose isomerase being used.
-
Enzyme Inhibition: High concentrations of the substrate (D-xylulose) or product (D-Lyxose) may be inhibiting the enzyme.
-
Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions.
-
Equilibrium Limitation: The reversible nature of the isomerization reaction may be limiting the final yield.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH: Most D-lyxose isomerases from bacterial sources have an optimal pH in the slightly acidic to neutral range (pH 6.5-7.5)[3]. Operating in a weakly acidic environment can also help reduce the formation of unwanted byproducts[3].
-
Temperature: The optimal temperature for D-lyxose isomerases can vary significantly depending on the source organism, with some being active at mesophilic temperatures (e.g., 55°C for Bacillus velezensis D-LI) and others being hyperthermophilic (active above 95°C)[3][5].
-
Cofactors: D-lyxose isomerases are often metalloenzymes that require divalent cations like Co²⁺ or Mn²⁺ for maximal activity[3]. Ensure the correct cofactor is present at its optimal concentration.
-
-
Address Enzyme Inhibition:
-
Substrate Feeding: Implement a fed-batch strategy to maintain a lower, non-inhibitory concentration of D-xylulose.
-
In Situ Product Removal: If feasible, consider methods to remove D-Lyxose from the reaction mixture as it is formed to shift the equilibrium towards product formation.
-
-
Enhance Enzyme Stability:
-
Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse.
-
Protein Engineering: For recombinant enzymes, consider protein engineering strategies to enhance thermostability.
-
-
Shift Reaction Equilibrium:
-
Selective Byproduct Removal: One strategy is to use a microorganism, such as Saccharomyces cerevisiae, to selectively consume the remaining D-xylulose from the reaction mixture, which can simplify purification and indirectly improve the isolated yield of D-Lyxose[1].
-
Issue 2: Presence of Significant Byproducts
Possible Causes:
-
Incomplete Enzymatic Conversion: As mentioned, residual D-xylulose is a common impurity[1].
-
Side Reactions Catalyzed by the Host Microorganism: If using a whole-cell system, the host's metabolic pathways may divert intermediates to other products.
-
Broad Substrate Specificity of Isomerases: Some isomerases can act on other sugars present in the reaction mixture, leading to a heterogeneous product stream. For example, some D-lyxose isomerases also show activity on D-mannose and D-fructose[6].
Troubleshooting Steps:
-
Improve Conversion Efficiency: Refer to the troubleshooting steps for "Low Conversion of D-Xylulose to D-Lyxose."
-
Metabolic Engineering of the Host Strain:
-
Gene Knockouts: In whole-cell systems, identify and knock out genes responsible for competing metabolic pathways that consume your substrate or product. For instance, in E. coli, genes involved in the phosphorylation of sugars that could divert them into glycolysis can be targeted[2].
-
Pathway Optimization: Overexpress the key enzymes in the D-Lyxose production pathway to channel the carbon flux towards your desired product[4].
-
-
Enzyme Selection:
-
Purification Strategy:
-
Chromatography: While challenging, column chromatography is a common method for separating similar sugars. The choice of resin and elution conditions is critical.
-
Selective Degradation: As mentioned, using an organism like S. cerevisiae to selectively remove D-xylulose can be an effective purification step[1].
-
Quantitative Data Summary
Table 1: Microbial and Enzymatic Production of D-Lyxose and Related Sugars
| Starting Substrate | Microbial Strain / Enzyme | Intermediate(s) | Product | Yield / Titer | Reference |
| D-Glucose | Candida famata R28, Acetobacter aceti IFO 3281, Acinetobacter sp. DL-28 (L-ribose isomerase) | D-arabitol, D-xylulose | D-Lyxose | 5.0% D-arabitol from 10.0% D-glucose; ~70% conversion of D-xylulose to D-Lyxose | [1] |
| D-Glucose | Engineered E. coli (co-expression of D-glucose isomerase and D-lyxose isomerase) | D-fructose | D-Mannose | ~60.0 g/L D-mannose from 400 g/L D-glucose | [8] |
| D-Fructose | Recombinant B. velezensis D-lyxose isomerase | - | D-Mannose | - | [3] |
| D-Glucose | Engineered E. coli | - | D-Xylose | 3.3 g/L | [4] |
| D-Glucose | Engineered E. coli | D-fructose, D-allulose | D-Allose | 4.17 g/L | [9] |
Experimental Protocols
Protocol 1: Two-Step Microbial and Enzymatic Production of D-Lyxose from D-Glucose
This protocol is based on the methodology described by Ahmed et al. (1999)[1].
Step 1: Production of D-arabitol from D-glucose using Candida famata
-
Culture Medium: Prepare a medium containing 10% (w/v) D-glucose, 0.5% peptone, 0.3% yeast extract, and 0.3% malt extract.
-
Inoculation and Fermentation: Inoculate the medium with Candida famata R28 and incubate at 30°C with shaking for 4-5 days.
-
Harvesting: Monitor the production of D-arabitol. Once the maximum concentration is reached, centrifuge the culture to remove the cells. The supernatant contains D-arabitol.
Step 2: Conversion of D-arabitol to D-xylulose using Acetobacter aceti
-
Reaction Mixture: Prepare a reaction mixture containing the D-arabitol supernatant from Step 1 and washed cells of Acetobacter aceti IFO 3281.
-
Incubation: Incubate the mixture at 30°C with shaking. Monitor the conversion of D-arabitol to D-xylulose. This conversion is typically near-complete.
-
Cell Removal: Centrifuge the reaction mixture to remove the A. aceti cells. The supernatant contains D-xylulose.
Step 3: Isomerization of D-xylulose to D-Lyxose using Acinetobacter sp. L-ribose isomerase
-
Enzyme Preparation: Use toluene-treated cells of Acinetobacter sp. strain DL-28 as a source of L-ribose isomerase.
-
Isomerization Reaction: Add the D-xylulose-containing supernatant from Step 2 to the prepared Acinetobacter sp. cells.
-
Incubation: Incubate the reaction mixture. The concentration of D-xylulose can range from 1.0 to 10.0%. The reaction should proceed until equilibrium is reached (approximately 70% conversion to D-Lyxose).
Step 4: Purification of D-Lyxose
-
Selective Degradation of D-xylulose: Add Saccharomyces cerevisiae IFO 0841 to the reaction mixture to selectively degrade the remaining D-xylulose.
-
Cell Removal: Centrifuge to remove the yeast cells.
-
Crystallization: The resulting supernatant can be concentrated and crystallized to obtain pure D-Lyxose.
-
Analysis: Confirm the identity and purity of the product using HPLC, 13C-NMR, and IR spectroscopy.
Visualizations
References
- 1. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 3. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of E. coli for Xylose Production from Glucose as the Sole Carbon Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 6. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of d-mannose from d-glucose by co-expression of d-glucose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity D-Lyxose Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity D-Lyxose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of D-Lyxose, categorized by the purification technique.
Crystallization
Issue 1: Low or No Crystal Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System: The solvent may be too effective, keeping the D-Lyxose fully dissolved even at low temperatures.[1] | - Action: Perform a solvent screen to identify a system with differential solubility. Ethanol-water mixtures are commonly used for sugar crystallization.[2] Gradually add a poor solvent (anti-solvent) to a solution of D-Lyxose in a good solvent to induce precipitation. |
| Insufficient Supersaturation: The concentration of D-Lyxose in the solution is too low to initiate crystal formation. | - Action: Concentrate the solution by carefully evaporating the solvent under reduced pressure.[3] Be cautious not to overheat, which can lead to sugar degradation. |
| Presence of Impurities: Contaminants from the reaction mixture, such as residual D-Xylulose or salts, can inhibit crystallization.[2] | - Action: Pre-purify the crude D-Lyxose solution using column chromatography to remove major impurities before crystallization. For enzymatic reactions, consider methods to selectively remove byproducts. For instance, Saccharomyces cerevisiae can be used to selectively degrade residual D-xylulose.[4] |
| Cooling Rate is Too Fast: Rapid cooling can lead to the formation of a supersaturated oil or amorphous solid instead of crystals.[5] | - Action: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[5] |
Issue 2: Oiling Out Instead of Crystallization
| Potential Cause | Troubleshooting Step |
| High Concentration of Impurities: Similar to low yield, impurities can lower the melting point of the mixture, leading to an oil. | - Action: Enhance the purity of the starting material through chromatographic methods before attempting crystallization. |
| Solution is Too Concentrated: A very high concentration of D-Lyxose can lead to a viscous, oily phase upon cooling. | - Action: Add a small amount of additional hot solvent to the oiled-out mixture to dissolve it, then attempt to recrystallize by cooling slowly.[6] |
| Inappropriate Solvent: The chosen solvent may not be suitable for promoting a crystalline state for D-Lyxose. | - Action: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes be effective.[7] |
Column Chromatography
Issue 1: Poor Separation of D-Lyxose and D-Xylulose
| Potential Cause | Troubleshooting Step |
| Inappropriate Stationary Phase: The selected resin may not have sufficient selectivity for D-Lyxose and its epimer, D-Xylulose. | - Action: Consider using a cation exchange resin in the calcium (Ca2+) or sodium (Na+) form, which is a common choice for separating sugars.[8] The selection of the appropriate resin is a critical step in developing a successful separation method.[9][10] |
| Suboptimal Mobile Phase: The composition and pH of the eluent can significantly impact the separation efficiency. | - Action: Optimize the mobile phase. For ion-exchange chromatography of sugars, deionized water is often used as the eluent. Varying the flow rate can also affect resolution. |
| Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks. | - Action: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample concentration. |
Issue 2: Peak Tailing in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of the sugar, causing tailing.[11] | - Action: Use a column specifically designed for carbohydrate analysis, such as an amino- or polymer-based column. Operating at a lower pH can suppress silanol ionization.[11] |
| Extra-column Effects: Dead volume in the HPLC system (e.g., in tubing or fittings) can contribute to peak broadening and tailing.[12] | - Action: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected. |
| Column Contamination: Accumulation of impurities on the column frit or packing material can distort peak shape.[13] | - Action: If a guard column is used, replace it.[14] Back-flushing the analytical column (if permissible by the manufacturer) may help remove contaminants.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the most challenging impurity to remove during D-Lyxose purification and why?
A1: The most challenging impurity to remove is typically D-Xylulose. D-Lyxose is often produced enzymatically from D-Xylulose, and the reaction may not go to completion, resulting in a mixture of these two sugars.[4] They are C'-2 epimers, meaning they have very similar chemical and physical properties, which makes their separation by standard techniques like crystallization and chromatography difficult.[14]
Q2: What purity level can I expect to achieve for D-Lyxose?
A2: With optimized multi-step purification protocols involving chromatography and crystallization, it is possible to achieve high purity levels of D-Lyxose, often exceeding 98%.[15] The final purity should always be confirmed by analytical methods such as HPLC.
Q3: Are there any specific safety precautions I should take when working with the solvents used for D-Lyxose purification?
A3: Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents like ethanol and methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Q4: How can I confirm the identity and purity of my final D-Lyxose product?
A4: The identity and purity of D-Lyxose can be confirmed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common method for purity assessment.[4] The identity can be confirmed by comparing the retention time with a D-Lyxose standard. Further confirmation can be obtained through techniques like 13C-NMR spectroscopy, IR spectroscopy, and optical rotation measurement.[4]
Quantitative Data Summary
| Purification Method | Starting Material | Key Impurities | Achieved Purity | Typical Yield | Reference(s) |
| Crystallization | Crude D-Lyxose Syrup | D-Xylulose, Salts | >95% | 60-80% | [4] |
| Ion-Exchange Chromatography | Enzymatic Reaction Mixture | D-Xylulose, Unreacted Substrates | >98% | 70-90% | [8] |
| Selective Fermentation & Crystallization | D-Xylulose/D-Lyxose Mixture | D-Xylulose | >99% | ~70% (of initial D-Lyxose) | [4] |
Experimental Protocols
Protocol 1: Purification of D-Lyxose by Recrystallization
This protocol describes the purification of crude D-Lyxose powder.
-
Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent system. A common system for sugars is a mixture of ethanol and water. The ideal solvent should dissolve D-Lyxose at elevated temperatures but have low solubility at cooler temperatures.
-
Dissolution: In an Erlenmeyer flask, add the crude D-Lyxose to a minimal amount of the chosen hot solvent (e.g., 80% ethanol in water) and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.[16] Avoid excessive boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for several hours or overnight.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[16]
-
Drying: Dry the purified D-Lyxose crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Separation of D-Lyxose from D-Xylulose using Column Chromatography
This protocol outlines a general procedure for separating D-Lyxose from D-Xylulose using a cation-exchange resin.
-
Resin Preparation: Swell the cation-exchange resin (e.g., Amberlite CG-120, Ca2+ form) in deionized water according to the manufacturer's instructions. Pack a column with the prepared resin.
-
Column Equilibration: Equilibrate the packed column by washing it with several column volumes of deionized water at a controlled flow rate.
-
Sample Loading: Dissolve the crude D-Lyxose/D-Xylulose mixture in a small volume of deionized water. Carefully apply the sample to the top of the column.
-
Elution: Elute the sugars from the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the collected fractions for the presence of D-Lyxose and D-Xylulose using HPLC-RID.
-
Pooling and Concentration: Combine the fractions containing high-purity D-Lyxose. Concentrate the pooled fractions under reduced pressure to obtain a D-Lyxose solution, which can then be crystallized.
Visualizations
Caption: General experimental workflow for the production and purification of high-purity D-Lyxose.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. dupont.com [dupont.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. bioradiations.com [bioradiations.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing D-Lyxose Isomerase Thermostability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermostability of D-lyxose isomerase (D-LI).
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the thermostability of D-lyxose isomerase?
A1: Several protein engineering strategies are commonly employed to enhance the thermostability of D-lyxose isomerase. These include:
-
Site-directed mutagenesis: This rational design approach involves substituting specific amino acid residues to increase protein rigidity and stability. Common substitutions include introducing proline residues into turns of random coils or creating disulfide bonds.[1][2] Computer-aided design tools like FireProt and PROSS can be used to predict beneficial mutations.[3]
-
Directed evolution: This method involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with improved thermostability.
-
B-factor analysis: Residues with high B-factors, indicating greater flexibility, can be targeted for mutagenesis to enhance stability.[4][5][6]
-
Introduction of disulfide bonds: Covalent disulfide bonds can be engineered to stabilize the protein structure, particularly at the dimer interface.[2][7][8][9]
-
Improving packing and hydrogen bond networks: Mutations that enhance the hydrophobic packing of the protein core or optimize hydrogen bond networks can contribute to increased thermostability.
Q2: How can I predict which mutations will improve the thermostability of my D-lyxose isomerase?
A2: Several computational tools and approaches can help predict stabilizing mutations:
-
Sequence-based methods: Comparing the amino acid sequence of your D-LI with that of homologous enzymes from thermophilic organisms can reveal potential stabilizing substitutions.[4]
-
Structure-based methods: If the 3D structure of your D-LI is known or can be reliably modeled, you can use software to analyze its stability. Tools like FireProt, PROSS, and Consensus Finder can predict mutations that are likely to improve thermostability.[3]
-
B-factor analysis: Crystallographic B-factors (or temperature factors) indicate the degree of thermal motion of atoms in the protein structure. Regions with high B-factors are more flexible and can be targeted for mutations to increase rigidity.[5][6]
-
Molecular Dynamics (MD) simulations: MD simulations can be used to study the dynamic behavior of the protein at different temperatures and identify flexible regions that are potential targets for mutagenesis.[4][10]
Q3: What are the key parameters to measure when assessing the thermostability of D-lyxose isomerase variants?
A3: The primary parameters for evaluating thermostability are:
-
Melting Temperature (T_m): The temperature at which 50% of the enzyme is denatured. This is often measured using Differential Scanning Calorimetry (DSC).[3]
-
Half-life (t_1/2): The time required for the enzyme to lose 50% of its initial activity at a specific high temperature.[1][3]
-
Optimal Temperature (T_opt): The temperature at which the enzyme exhibits maximum activity.[3] An increase in T_opt often indicates improved thermostability.
Q4: My engineered D-lyxose isomerase shows increased thermostability but reduced catalytic activity. What could be the reason?
A4: This is a common trade-off in protein engineering. The mutations that increase stability might inadvertently alter the active site geometry or the flexibility required for catalysis. Here are some possible reasons and solutions:
-
Active site distortion: The mutation, even if distant from the active site, might have caused a conformational change that affects substrate binding or catalysis. Consider performing molecular modeling to check for such changes.
-
Reduced flexibility: While increased rigidity generally enhances thermostability, some degree of flexibility is often necessary for enzyme function. The introduced mutation might have overly rigidified a region critical for catalytic activity.
-
Solution: It may be necessary to create and screen additional mutants to find a balance between stability and activity. Sometimes, combining a stabilizing mutation with another mutation that restores activity can be effective.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low expression of D-lyxose isomerase mutant in E. coli | - Codon usage of the mutated gene is not optimal for E. coli.- The mutation leads to protein misfolding and formation of inclusion bodies.- Toxicity of the expressed protein to the host cells. | - Optimize the codon usage of your gene for E. coli expression.- Try expressing the protein at a lower temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.- Co-express with molecular chaperones to assist in protein folding.- Use a weaker promoter or a lower concentration of the inducer (e.g., IPTG). |
| Purified enzyme is inactive or has very low activity | - Improper protein folding.- Absence of essential metal cofactors.- Incorrect buffer conditions (pH, ionic strength).- Degradation of the enzyme during purification. | - Ensure the purification protocol includes steps to promote proper folding (e.g., refolding from inclusion bodies if necessary).- D-lyxose isomerases are typically dependent on divalent cations like Mn²⁺ or Co²⁺ for activity.[7][11] Ensure these are present in your assay buffer at an optimal concentration (e.g., 1 mM).- Verify that the pH of your assay buffer is optimal for the enzyme. Most D-lyxose isomerases have an optimal pH between 6.5 and 8.0.[11][12][13]- Add protease inhibitors during cell lysis and keep the protein on ice or at 4°C throughout the purification process. |
| Inconsistent results in thermostability assays | - Inaccurate temperature control during incubation.- Pipetting errors leading to incorrect enzyme or substrate concentrations.- Variation in the age or storage conditions of the enzyme preparations.- Substrate instability at high temperatures. | - Use a calibrated water bath or thermocycler for precise temperature control.- Use calibrated pipettes and prepare master mixes to ensure consistency.- Use freshly purified enzyme or aliquots that have been stored consistently (e.g., at -80°C) and thawed only once.- Run control reactions without the enzyme to check for substrate degradation at the assay temperature. |
| Formation of protein aggregates during heat treatment | - The introduced mutations may have exposed hydrophobic patches, leading to aggregation upon heating.- High protein concentration. | - Add stabilizing osmolytes such as glycerol, sorbitol, or trehalose to the buffer.- Perform the heat treatment at a lower protein concentration.- Include a mild non-ionic detergent in the buffer. |
Data Presentation
Table 1: Thermostability and Kinetic Parameters of Wild-Type and Mutant D-lyxose Isomerases
| Enzyme Variant | Optimal Temperature (°C) | T_m (°C) | Half-life (t_1/2) at 65°C (min) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |
| Wild Type (C. polysaccharolyticus) | 65 | 68.3 | 15.2 | 85.3 | 12.7 | 0.15 | [3] |
| M5 (N21G/E78P/V58Y/C119Y/K170P) | 70 | 78.5 | 155.3 | 79.8 | 31.2 | 0.39 | [3] |
| Wild Type (S. diastaticus XI) | - | - | ~20 (at 70°C) | - | - | - | [1] |
| G138P | - | - | ~40 (at 70°C) | - | - | - | [1] |
| G138P/G247D | - | - | ~50 (at 70°C) | - | - | - | [1] |
Table 2: Comparison of Thermostable D-lyxose Isomerases from Different Organisms
| Organism | Optimal Temperature (°C) | Half-life | Metal Cofactor | Reference |
| Thermofilum sp. | >95 | 60% activity after 60 min at 80°C | Mn²⁺, Co²⁺ | [7][14] |
| Dictyoglomus turgidum | 75 | 108 min at 75°C | Co²⁺ | [11] |
| Thermoprotei archaeon | 80-85 | >50% activity after 33h at 80°C | Ni²⁺ | [13] |
| Cohnella laevoribosii | 70 | - | Mn²⁺ | [12] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol outlines the general steps for creating a specific mutation in the D-lyxose isomerase gene using a commercial kit (e.g., QuikChange Site-Directed Mutagenesis Kit).
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation. The melting temperature (T_m) should be ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with PfuUltra HF DNA polymerase, the template plasmid DNA carrying the wild-type D-LI gene, and the designed mutagenic primers.
-
Perform thermal cycling, typically for 12-18 cycles. The annealing temperature should be based on the primer T_m, and the extension time is dependent on the plasmid size.
-
-
Digestion of Parental DNA:
-
Following PCR, digest the parental, methylated, non-mutated plasmid DNA by adding the Dpn I restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour.
-
-
Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with the Dpn I-treated, mutated plasmid DNA.
-
Plate the transformation mixture on an appropriate antibiotic selection plate.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: Determination of Enzyme Half-life (t_1/2)
-
Enzyme Preparation: Prepare a solution of the purified D-lyxose isomerase (wild-type or mutant) at a known concentration in a suitable buffer (e.g., 50 mM PBS-K, pH 6.5, containing 1 mM Mn²⁺).[3]
-
Incubation:
-
Pre-heat a water bath or heating block to the desired temperature (e.g., 65°C).
-
Place the enzyme solution in the pre-heated block.
-
-
Sampling: At various time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the enzyme solution and immediately place it on ice to stop the denaturation process.
-
Activity Assay:
-
Measure the residual activity of each aliquot using a standard D-lyxose isomerase activity assay (see Protocol 3).
-
-
Calculation:
-
Plot the natural logarithm of the residual activity (%) versus time.
-
The half-life (t_1/2) is the time at which the residual activity is 50% of the initial activity (time zero). This can be calculated from the slope (k) of the linear regression line using the formula: t_1/2 = ln(2) / k.
-
Protocol 3: D-lyxose Isomerase Activity Assay
This assay measures the isomerization of D-fructose to D-mannose.
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 mM PBS-K buffer (pH 6.5)
-
100 mM D-fructose
-
1 mM MnCl₂
-
Purified D-lyxose isomerase (e.g., 100 µg/mL)
-
Total volume: 0.5 mL[3]
-
-
Reaction Initiation and Termination:
-
Sample Preparation:
-
Product Quantification:
-
Definition of Unit Activity: One unit (U) of D-lyxose isomerase activity is defined as the amount of enzyme that produces 1 µmol of D-mannose per minute under the specified assay conditions.[3]
Visualizations
Caption: Workflow for enhancing D-lyxose isomerase thermostability.
Caption: Troubleshooting logic for D-lyxose isomerase engineering.
References
- 1. Increasing the thermostability of D-xylose isomerase by introduction of a proline into the turn of a random coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Disulfide Bonds Increases Thermostability of a Mesophilic 1,3-1,4-β-Glucanase from Bacillus terquilensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering the thermostability of d-lyxose isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Thermostability of Serratia plymuthica Sucrose Isomerase Using B-Factor-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of B-Factors in Protein Science: Interpreting Rigidity, Flexibility, and Internal Motion and Engineering Thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of a recombinant thermostable D-lyxose isomerase from Dictyoglomus turgidum that produces D-lyxose from D-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel recombinant D-lyxose isomerase from Thermoprotei archaeon with high thermostable, weak-acid and nickel ion dependent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
Addressing substrate inhibition in enzymatic D-Lyxose production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with substrate inhibition during the enzymatic production of D-Lyxose.
Troubleshooting Guides & FAQs
This section addresses common issues related to substrate inhibition in the enzymatic synthesis of D-Lyxose.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is decreasing at high substrate concentrations. What is the likely cause?
A1: A decrease in reaction rate at high substrate concentrations is a classic sign of substrate inhibition. This occurs when the substrate binds to the enzyme at a secondary, non-catalytic site, forming an inactive enzyme-substrate complex. This reduces the concentration of active enzyme available to convert the substrate to D-Lyxose.
Q2: How can I confirm that I am observing substrate inhibition?
A2: To confirm substrate inhibition, you should perform a substrate activity assay. Measure the initial reaction velocity at a wide range of substrate concentrations while keeping the enzyme concentration constant. If the velocity increases with substrate concentration up to a certain point and then decreases, it indicates substrate inhibition.[1]
Q3: What are the common types of substrate inhibition?
A3: The most common type is uncompetitive substrate inhibition, where the substrate binds to the enzyme-substrate complex to form a non-productive ternary complex. Other less common types include competitive and non-competitive substrate inhibition. The specific type can be determined by analyzing kinetic data using graphical methods like Lineweaver-Burk plots.[2]
Q4: What strategies can I employ to overcome substrate inhibition?
A4: There are two primary strategies to mitigate substrate inhibition:
-
Enzyme Immobilization: Confining the enzyme to a solid support can alter its microenvironment and kinetic properties, sometimes reducing the effects of substrate inhibition.[3][4]
-
Fed-Batch Strategy: Gradually feeding the substrate into the reactor maintains a low, optimal substrate concentration, preventing the inhibitory effects seen at high concentrations.[5][6][7][8]
Troubleshooting Common Problems
Problem 1: Low D-Lyxose yield despite using a high substrate concentration.
-
Possible Cause: Severe substrate inhibition is likely occurring, significantly reducing the overall enzyme activity.
-
Troubleshooting Steps:
-
Determine the Optimal Substrate Concentration: Conduct a substrate activity assay to identify the substrate concentration at which the enzyme exhibits maximum velocity (Vmax) before inhibition becomes significant.
-
Implement a Fed-Batch System: Design a feeding strategy to maintain the substrate concentration around the determined optimum. Start with an initial substrate concentration below the inhibitory level and gradually add more substrate over time.
-
Consider Enzyme Immobilization: Immobilize your enzyme on a suitable support (e.g., aminopropyl glass, agar gel) and repeat the reaction.[3][9] Compare the yield with the free enzyme under the same conditions.
-
Problem 2: The reaction starts well but stops prematurely.
-
Possible Cause: This could be due to a combination of substrate inhibition and enzyme instability over time.
-
Troubleshooting Steps:
-
Assess Enzyme Stability: Perform a time-course experiment at the optimal substrate concentration to check for enzyme deactivation.
-
Optimize Reaction Conditions: Ensure the pH and temperature are optimal for your specific enzyme (e.g., L-arabinose isomerase, D-lyxose isomerase) and that necessary cofactors (like Mn2+ or Co2+) are present in the correct concentrations.[10][11][12]
-
Use Immobilized Enzyme: Immobilization can often enhance the operational stability of the enzyme, allowing it to function for a longer period.[4]
-
Data Presentation
Table 1: Kinetic Parameters of Enzymes Used in D-Lyxose Production
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Source Organism | Reference |
| L-arabinose isomerase | D-galactose | 175 | - | 7.0 | 40 | Bacillus thermoglucosidasius | [13] |
| L-arabinose isomerase | L-arabinose | - | - | 6.0 | 65 | Lactobacillus reuteri | [14] |
| D-lyxose isomerase | D-lyxose | - | - | 6.5 | 55 | Bacillus velezensis | [10] |
| D-xylose isomerase | D-xylose | 5.0 | 3.3 s⁻¹ | 7.0 | 25 | Streptomyces rubiginosus | [15] |
| D-xylose isomerase | D-glucose | 1099 | 4.6 | 5.0 | 65 | Lactobacillus reuteri | [14] |
Note: '-' indicates data not specified in the cited source. Kinetic parameters can vary significantly based on the source of the enzyme and reaction conditions.
Experimental Protocols
Protocol 1: Determining Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for your enzyme.
-
Preparation:
-
Prepare a stock solution of your enzyme of known concentration.
-
Prepare a series of substrate solutions with concentrations ranging from well below to well above the expected Km.[16] A common range is 0.1x to 10x the estimated Km.
-
Prepare a reaction buffer at the optimal pH and temperature for your enzyme, containing any necessary cofactors.
-
-
Enzyme Assay:
-
For each substrate concentration, set up a reaction tube containing the buffer and substrate.
-
Initiate the reaction by adding a small, fixed amount of the enzyme stock solution.
-
Measure the initial reaction rate (velocity) by monitoring product formation or substrate consumption over a short period. Ensure the reaction is in the linear range.[17]
-
Repeat the measurement for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[16][18]
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.[17][18]
-
Protocol 2: Fed-Batch Reaction to Mitigate Substrate Inhibition
This protocol provides a general framework for implementing a fed-batch strategy.
-
Determine Optimal Conditions:
-
From your kinetic studies, identify the optimal substrate concentration that maximizes the reaction rate without causing significant inhibition.
-
-
Reactor Setup:
-
Start the reaction in a batch mode with an initial substrate concentration below the inhibitory level.
-
Prepare a concentrated feed solution of the substrate.
-
-
Feeding Strategy:
-
Continuously or intermittently feed the substrate solution into the reactor at a predetermined rate. The feed rate should be calculated to maintain the substrate concentration in the optimal range.
-
Monitor the substrate concentration in the reactor periodically to adjust the feed rate as needed.
-
-
Reaction Monitoring:
-
Track the formation of D-Lyxose over time using a suitable analytical method (e.g., HPLC).
-
Visualizations
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced activity and stability of L-arabinose isomerase by immobilization on aminopropyl glass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enabling Stable Recycling of L-Arabinose Isomerase Through Whole-Cell Immobilization for Efficient and Cost-Effective D-Tagatose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 6. Optimal substrate feeding policy for a fed batch fermentation with substrate and product inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 9. US4208482A - Immobilization of glucose isomerase - Google Patents [patents.google.com]
- 10. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The acid-tolerant L-arabinose isomerase from the mesophilic Shewanella sp. ANA-3 is highly active at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of an L-arabinose isomerase from Bacillus thermoglucosidasius for D-tagatose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 18. ucl.ac.uk [ucl.ac.uk]
D-Lyxose Crystallization Technical Support Center
Welcome to the technical support center for the refinement of D-Lyxose crystallization methods. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for crystallizing D-Lyxose?
A1: The most common methods for crystallizing D-Lyxose, an aldopentose, include slow cooling, slow evaporation, and anti-solvent crystallization. The choice of method depends on the desired crystal size, purity, and yield.
Q2: Which solvents are recommended for D-Lyxose crystallization?
A2: D-Lyxose is highly soluble in water. Therefore, mixed solvent systems are often employed to achieve supersaturation for crystallization. Ethanol is a common anti-solvent used with water. A 50:50 (w/w) ethanol-water mixture has been shown to be effective for crystallizing similar sugars like D-Xylose and D-Arabinose and can be a good starting point for D-Lyxose.[1]
Q3: What is the typical morphology of D-Lyxose crystals?
A3: D-Lyxose is a white crystalline powder.[2] While specific morphological details for D-Lyxose are not extensively documented in the provided results, analogous aldopentoses like D-arabinose and D-xylose form elongated rod-shaped crystals from an ethanol-water solvent.[1]
Q4: How do impurities affect D-Lyxose crystallization?
A4: Impurities can significantly impact the nucleation and growth rates of sugar crystals. For instance, the presence of other sugars like mannose has been shown to decrease the growth rate of D-xylose crystals.[1] It is crucial to start with high-purity D-Lyxose for optimal crystallization. Additional purification steps before crystallization may be necessary to ensure high product purity.[1]
Q5: What analytical techniques are used to characterize D-Lyxose crystals?
A5: Characterization of D-Lyxose crystals can be performed using various techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the crystallized D-Lyxose and to separate it from other sugars.[3][4][5]
-
X-ray Diffraction (XRD): To determine the crystal structure and identify the polymorphic form.[1][6]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal properties of the crystals.[1][6]
-
Microscopy: For visual inspection of crystal morphology and size.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form | - Solution is not sufficiently supersaturated.- Cooling is too rapid.- Presence of impurities inhibiting nucleation. | - Concentrate the solution further by slow evaporation.- Employ a slower cooling rate.- Use a seed crystal to induce nucleation.- Ensure the starting material is of high purity. |
| Formation of oil instead of crystals | - Solution is too concentrated.- Cooling is too rapid, causing the solute to come out of solution above its melting point. | - Add a small amount of the primary solvent (e.g., water) to dilute the solution slightly.- Decrease the cooling rate to allow for orderly crystal lattice formation. |
| Crystals are too small | - Nucleation rate is too high compared to the growth rate.- Rapid cooling. | - Decrease the level of supersaturation.- Employ a slower cooling rate to favor crystal growth over nucleation.[2] |
| Low crystal yield | - Incomplete crystallization.- Significant amount of D-Lyxose remains in the mother liquor. | - Optimize the final cooling temperature to minimize solubility.- Allow more time for crystallization to proceed to completion.- Consider a second crystallization step from the mother liquor. |
| Crystals are impure | - Impurities from the starting material are incorporated into the crystal lattice.- Rapid crystallization trapping solvent and impurities. | - Recrystallize the obtained crystals.- Ensure the starting D-Lyxose has high purity.- Slow down the crystallization process to allow for selective incorporation of D-Lyxose into the crystal lattice. |
Experimental Protocols
The following are generalized protocols for the crystallization of D-Lyxose based on methods successful for similar aldopentoses. Researchers should optimize these parameters for their specific experimental conditions.
Slow Cooling Crystallization
This method relies on the principle that the solubility of D-Lyxose in a solvent decreases as the temperature is lowered, leading to supersaturation and crystallization.
Methodology:
-
Dissolution: Dissolve the D-Lyxose powder in a minimal amount of hot solvent (e.g., a water-ethanol mixture) to achieve a saturated solution. Gentle heating and stirring can aid dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To control the cooling rate, the flask can be placed in an insulated container. For even slower cooling, a programmable cooling bath can be used. A slower cooling rate generally results in larger and purer crystals.[2]
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4°C) to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Slow Evaporation Crystallization
This technique is suitable for obtaining high-quality single crystals for structural analysis.
Methodology:
-
Solution Preparation: Prepare a saturated or near-saturated solution of D-Lyxose in a suitable solvent or solvent mixture (e.g., 50:50 w/w ethanol/water) at room temperature.[1]
-
Setup: Transfer the solution to a clean vial or beaker.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[7]
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
-
Crystal Growth: Crystals will form as the solvent evaporates and the solution becomes supersaturated. This process may take several days to weeks.
-
Crystal Harvesting: Carefully harvest the crystals from the solution.
Anti-Solvent Crystallization
In this method, an anti-solvent (a solvent in which D-Lyxose is poorly soluble, e.g., ethanol) is added to a solution of D-Lyxose in a good solvent (e.g., water) to induce precipitation.
Methodology:
-
Dissolution: Dissolve the D-Lyxose in a minimal amount of a good solvent (e.g., water) at a specific temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., ethanol) to the D-Lyxose solution with constant stirring. The rate of addition is a critical parameter that affects crystal size and morphology.
-
Crystallization: The addition of the anti-solvent reduces the solubility of D-Lyxose, leading to supersaturation and crystallization.
-
Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.
-
Crystal Collection, Washing, and Drying: Follow the same procedure as in the slow cooling method.
Data Presentation
The following tables summarize key quantitative data relevant to D-Lyxose crystallization. Note that where specific data for D-Lyxose is not available, data for the structurally similar aldopentose D-Xylose is provided as a reference point for experimental design.
Table 1: Solubility of D-Lyxose and Related Sugars
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| D-Lyxose | Water | 25 | Highly Soluble (Specific data not available in search results) |
| D-Xylose | Water | 25 | 117 |
| D-Xylose | Ethanol | 25 | 1.3 |
| D-Xylose | 50:50 (w/w) Ethanol:Water | 25 | 35.8 |
| D-Arabinose | 50:50 (w/w) Ethanol:Water | 25 | 22.5 |
Data for D-Xylose and D-Arabinose from Crystal Growth & Design, 2022.
Table 2: Physical Properties of D-Lyxose
| Property | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol |
| Appearance | White crystalline powder[2] |
| Melting Point | 108-112 °C[2] |
| Nature | Hygroscopic |
Visualizations
Experimental Workflow for D-Lyxose Crystallization
Troubleshooting Logic for No Crystal Formation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agronomy.emu.ee [agronomy.emu.ee]
- 6. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow Evaporation Method [people.chem.umass.edu]
Technical Support Center: Trace-Level Detection of D-Lyxose
Welcome to the technical support center for the method development of trace-level D-Lyxose detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for trace-level detection of D-Lyxose?
A1: For trace-level detection, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most suitable technique due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly with appropriate derivatization, and High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) can be used for higher concentrations but typically lacks the sensitivity for trace analysis.
Q2: Is derivatization necessary for D-Lyxose analysis?
A2: For GC-MS analysis, derivatization is essential to make D-Lyxose volatile. Common methods include silylation or acetylation after an initial oximation step. For LC-MS/MS, derivatization is not always necessary but can be employed to enhance ionization efficiency and chromatographic retention, especially in reversed-phase systems. HPLC with RI or ELSD detection does not require derivatization.
Q3: What are the expected challenges when analyzing D-Lyxose in biological matrices like plasma or urine?
A3: Biological matrices are complex and can introduce several challenges, including:
-
Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of D-Lyxose in LC-MS/MS, leading to inaccurate quantification.[1][2][3][4][5][6][7][8]
-
Interference from other sugars: Isomeric and isobaric sugars can interfere with the detection of D-Lyxose, requiring robust chromatographic separation.
-
Low Recovery: D-Lyxose can be lost during sample preparation steps.
Q4: How can I improve the sensitivity of my D-Lyxose assay?
A4: To improve sensitivity, consider the following:
-
Optimize sample preparation to pre-concentrate the analyte and remove interfering substances.
-
For GC-MS, ensure efficient derivatization.
-
For LC-MS/MS, optimize ionization source parameters and select appropriate precursor and product ion transitions for Multiple Reaction Monitoring (MRM).
-
Use a sensitive detector and ensure the system is properly maintained.
Troubleshooting Guides
HPLC Method Development
| Problem | Possible Causes | Solutions |
| Peak Tailing | Secondary interactions with residual silanols on the column; Mismatched sample solvent and mobile phase; Column overload.[9][10][11] | Use an end-capped column or a column specifically designed for carbohydrate analysis. Ensure the sample is dissolved in the initial mobile phase. Reduce the injection volume or sample concentration.[9][10][11] |
| Poor Resolution | Inappropriate mobile phase composition; Inadequate column chemistry; Isocratic elution for complex samples. | Optimize the mobile phase, for instance, by adjusting the acetonitrile/water ratio in HILIC or the pH of an aqueous mobile phase. Consider a different column stationary phase. Employ a gradient elution program. |
| Retention Time Drift | Changes in mobile phase composition; Column temperature fluctuations; Column degradation.[12] | Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven to maintain a stable temperature.[12] Replace the column if it's old or has been subjected to harsh conditions. |
GC-MS Method Development
| Problem | Possible Causes | Solutions |
| Multiple Peaks for a Single Sugar | Formation of anomers (α and β forms) during derivatization.[13] | This is a common phenomenon for reducing sugars. The peaks corresponding to the anomers should be summed for quantification.[13] Alternatively, a reduction step to the corresponding alditol before acetylation can yield a single peak, but this may lead to loss of stereochemical information. |
| Poor Derivatization Efficiency | Presence of moisture in the sample or reagents; Incomplete reaction.[14][15][16] | Thoroughly dry the sample before derivatization. Use anhydrous solvents and fresh derivatizing reagents. Optimize reaction time and temperature.[14][15][16] |
| Low Signal Intensity | Inefficient derivatization; Adsorption of the analyte in the GC inlet or column; Suboptimal MS parameters. | Optimize the derivatization protocol. Use a deactivated inlet liner and a column suitable for sugar analysis. Tune the mass spectrometer for optimal sensitivity for the target ions. |
LC-MS/MS Method Development
| Problem | Possible Causes | Solutions |
| Ion Suppression or Enhancement | Co-eluting matrix components competing for ionization.[1][2][3][17] | Improve chromatographic separation to resolve D-Lyxose from interfering compounds. Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects.[1][3][4][17] |
| Inconsistent Quantification | Matrix effects; Poor reproducibility of sample preparation; Instability of the analyte. | Address matrix effects as described above. Automate sample preparation where possible to improve consistency. Investigate the stability of D-Lyxose in the sample matrix and processed extracts. |
| No or Low Signal | Suboptimal ionization parameters; Incorrect MRM transitions; Analyte degradation. | Optimize source parameters (e.g., spray voltage, gas flows, temperature). Confirm the precursor and product ions for D-Lyxose using a standard solution. Assess analyte stability throughout the analytical process. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of pentoses like D-Lyxose. Note that specific values can vary significantly depending on the instrument, method, and matrix.
Table 1: HPLC Methods for Pentose Analysis
| Parameter | HPLC-RID | HPLC-ELSD |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.05 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 µg/mL | ~0.1 - 2 µg/mL |
| Linear Range | ~1 - 1000 µg/mL | ~0.5 - 500 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Recovery | 90 - 110% | 85 - 115% |
Data are estimates based on published methods for similar sugars.[12][18][19][20][21]
Table 2: GC-MS and LC-MS/MS Methods for Pentose Analysis
| Parameter | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~1 - 10 ng/mL | ~0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | ~5 - 50 ng/mL | ~0.05 - 5 ng/mL |
| Linear Range | ~10 - 2000 ng/mL | ~0.1 - 1000 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Recovery | 80 - 120% | 85 - 115% |
Data are estimates based on published methods for similar sugars.[13][22][23][24][25]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Serum, Plasma)
-
Protein Precipitation: To 100 µL of the sample, add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., ¹³C₅-D-Lyxose).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS/MS or the derivatization solvent for GC-MS).
Protocol 2: Derivatization for GC-MS Analysis (Oximation followed by Silylation)
-
Oximation: To the dried sample residue, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 45 minutes.[16]
-
Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.[15]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 3: Generic LC-MS/MS Method
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like D-Lyxose.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow elution of polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for sugars.
-
MRM Transitions: Specific precursor and product ion transitions for D-Lyxose and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. For a pentose like D-Lyxose (m/z 149.05 in negative mode), a common transition could be 149 -> 89 or 149 -> 59.
Visualizations
Caption: General experimental workflow for D-Lyxose detection.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromtech.com [chromtech.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 15. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 20. agronomy.emu.ee [agronomy.emu.ee]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Comparative analysis of D-Lyxose and L-Lyxose antiviral activity.
A Comparative Analysis of the Antiviral Activity of D-Lyxose and L-Lyxose Derivatives
In the landscape of antiviral research, the exploration of carbohydrate-based compounds has revealed promising candidates for therapeutic development. Among these, derivatives of the pentose sugar lyxose, in both its D- and L-enantiomeric forms, have been investigated for their potential to inhibit viral replication. This guide provides a comparative analysis of the antiviral activity of D-Lyxose and L-Lyxose, drawing upon available experimental data from studies on their synthetic nucleoside analogue derivatives. The focus of this comparison is primarily on their efficacy against Human Cytomegalomegalovirus (HCMV), a significant human pathogen.
Quantitative Comparison of Antiviral Activity
The antiviral activities of several 2-substituted α-D- and α-L-lyxofuranosyl and 5'-deoxylyxofuranosyl benzimidazole derivatives have been evaluated against two strains of Human Cytomegalomegalovirus (HCMV), Towne and AD169, as well as Herpes Simplex Virus Type 1 (HSV-1). The data, summarized in the table below, highlights a notable difference in potency between the L-isomers and their D-counterparts, with the L-isomers demonstrating significantly greater antiviral efficacy, particularly the 5'-deoxy analogues.[1]
| Compound Class | Isomer | Target Virus (Strain) | Plaque Assay IC₅₀ (µM) | Yield Reduction Assay IC₉₀ (µM) | Cytotoxicity |
| 5'-deoxy-α-lyxofuranosyl benzimidazoles | L | HCMV (Towne) | 0.2 - 0.4 | 0.2 - 2 | Low |
| 2-isopropylamino/2-cyclopropylamino derivatives | L | HCMV (Towne) | 60 - 100 | 17 - 100 | Non-cytotoxic |
| 2-halogen derivatives | D | HCMV (Towne) | Active | Not specified | Not specified |
| General derivatives | D / L | HSV-1 | Inactive or weak | Not specified | Weak activity poorly separated from cytotoxicity |
-
IC₅₀ (50% inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the virus in vitro.
-
IC₉₀ (90% inhibitory concentration): The concentration of a drug that is required for 90% inhibition of the virus in vitro.
The data clearly indicates that the 5'-deoxy-α-L-lyxofuranosyl analogues are the most potent compounds identified in the study, with IC₅₀ values in the sub-micromolar range against the Towne strain of HCMV.[1] In contrast, while the D-isomers did show some activity, they were generally less effective.[1] Furthermore, the α-lyxose L-isomers exhibited greater activity against the AD169 strain of HCMV compared to the Towne strain, suggesting a degree of strain specificity.[1]
Experimental Protocols
The evaluation of the antiviral activity of the D- and L-lyxose derivatives involved standard virological assays. The methodologies for these key experiments are detailed below.
Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the ability of a virus to form plaques, which are localized areas of cell death resulting from viral replication.
-
Cell Seeding: Human Foreskin Fibroblast (HFF) cells are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known quantity of HCMV.
-
Compound Application: After a viral adsorption period, the medium is replaced with fresh medium containing various concentrations of the test compounds (D- or L-lyxose derivatives).
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 7-14 days for HCMV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the presence of the compound is compared to the number in a no-drug control.
-
IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the control.
Virus Yield Reduction Assay
This assay measures the effect of a compound on the total amount of infectious virus produced by infected cells.
-
Cell Infection and Treatment: Confluent monolayers of HFF cells are infected with HCMV and then treated with different concentrations of the test compounds, similar to the plaque reduction assay.
-
Incubation: The infected and treated cells are incubated for a full viral replication cycle.
-
Virus Harvest: The cells and supernatant are harvested, and the cells are lysed to release intracellular virions.
-
Virus Titer Determination: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer (plaque-forming units per mL).
-
IC₉₀ Determination: The IC₉₀ value is calculated as the concentration of the compound that reduces the yield of infectious virus by 90% (or 1 log₁₀) compared to the no-drug control.
Synthesis and Evaluation Workflow
The general workflow for the synthesis and antiviral evaluation of the D- and L-lyxose derivatives is depicted in the following diagram.
Caption: Workflow for the synthesis and antiviral screening of D- and L-lyxose derivatives.
Signaling Pathways
The current body of research on the antiviral activity of D- and L-lyxose derivatives does not elucidate the specific cellular signaling pathways that are modulated by these compounds. The primary mechanism of action for many nucleoside analogues is the inhibition of viral DNA polymerase, thereby terminating viral DNA replication. It is plausible that the lyxose-based nucleoside analogues function in a similar manner, but further mechanistic studies are required to confirm this hypothesis and to investigate any potential interactions with host cell signaling pathways.
Conclusion
The comparative analysis of D- and L-lyxose derivatives reveals a clear structure-activity relationship, with the L-isomers, particularly the 5'-deoxy analogues, demonstrating superior antiviral activity against Human Cytomegalovirus compared to the D-isomers.[1] This stereochemical preference suggests a specific interaction with a viral or host cell target that is critical for viral replication. While the precise molecular mechanism remains to be fully elucidated, these findings underscore the potential of L-lyxose as a scaffold for the development of novel antiviral agents. Further research is warranted to explore the full spectrum of antiviral activity of these compounds and to understand their mechanism of action at a molecular level.
References
A Comparative Guide to D-Lyxose and D-Xylose as Isomerase Substrates
For researchers and professionals in drug development and metabolic engineering, understanding the nuances of enzyme-substrate specificity is paramount. This guide provides a detailed comparison of D-Lyxose and D-Xylose as substrates for their respective isomerases. A critical point of clarification is that while these pentose sugars are stereoisomers, they are not typically acted upon by the same enzyme. D-Xylose is the canonical substrate for D-Xylose Isomerase (EC 5.3.1.5), whereas D-Lyxose is isomerized by a distinct enzyme, D-Lyxose Isomerase (EC 5.3.1.15). This guide will, therefore, compare the enzymatic isomerization of each sugar by its specific enzyme, presenting key performance data, experimental protocols, and workflow visualizations.
D-Xylose: The Primary Substrate for Xylose Isomerase
D-Xylose Isomerase (XI), also commonly known as glucose isomerase, is a well-characterized enzyme that catalyzes the interconversion of D-Xylose to D-Xylulose.[1] This function is a key step in the pentose phosphate pathway for many microorganisms. The enzyme exhibits broad substrate specificity, also acting on other sugars like D-glucose, D-ribose, and L-arabinose.[2][3] However, numerous studies have shown that D-Xylose Isomerases from various sources, including Streptomyces olivaceus and Streptomyces phaeochromogenes, are incapable of utilizing D-Lyxose as a substrate.
D-Lyxose: A Substrate for the More Specific D-Lyxose Isomerase
D-Lyxose Isomerase (D-LI) is an enzyme that specifically catalyzes the isomerization of D-Lyxose to D-Xylulose. This enzyme is of interest for its potential in the production of functional sugars. Unlike the broad-specificity xylose isomerase, some D-lyxose isomerases can be highly specific to D-lyxose. For example, the D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. shows high specificity for D-lyxose, with less than 2% activity towards other sugars like D-mannose.[4]
Quantitative Performance Comparison
The efficiency of an enzyme with its substrate is best understood through its kinetic parameters. The following table summarizes these parameters for representative xylose and lyxose isomerases acting on their respective primary substrates.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Optimal Temperature (°C) | Reference |
| Thermofilum sp. | D-Lyxose | 74 | 338 U/mg | Not Reported | Not Reported | 95 | [4] |
| Bacillus velezensis | D-Lyxose | 21.5 | Not Reported | 101.1 | 4.7 x 10³ | 55 | [5] |
| Streptomyces albus | D-Xylose | 93 | 2.9 µmol/min/mg | Not Reported | Not Reported | Not Reported | [3] |
| Thermotoga naphthophila | D-Xylose | 82.77 | 63.64 µM/min/mg | Not Reported | Not Reported | 85 | [6] |
| Streptomyces rubiginosus | D-Xylose | 5.0 | Not Reported | 3.3 | 6.6 x 10² | 25 | [7] |
Note: Direct comparison of V_max_ and k_cat_ values should be done with caution due to variations in experimental conditions and reporting units across different studies.
Experimental Protocols
Accurate determination of enzyme kinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of D-Xylose Isomerase and D-Lyxose Isomerase.
Protocol for D-Xylose Isomerase Activity Assay (Coupled Enzyme Assay)
This widely used method measures the formation of D-xylulose by coupling its subsequent reduction to xylitol with the oxidation of NADH, which can be monitored spectrophotometrically.
-
Reagents:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
0.15 mM NADH
-
2 U Sorbitol Dehydrogenase
-
D-Xylose solutions of varying concentrations (e.g., 25 to 500 mM)
-
Purified D-Xylose Isomerase or cell-free extract
-
-
Procedure:
-
Prepare a 1 ml reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 0.15 mM NADH, and 2 U of sorbitol dehydrogenase.[8]
-
Add the D-Xylose Isomerase sample to the reaction mixture.
-
Initiate the reaction by adding the D-xylose substrate.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.[8]
-
The rate of NADH oxidation is proportional to the D-Xylose Isomerase activity.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Protocol for D-Lyxose Isomerase Activity Assay (Cysteine-Carbazole Method)
This colorimetric assay is suitable for determining the activity of D-Lyxose Isomerase by measuring the formation of the ketose product, D-xylulose.
-
Reagents:
-
50 mM Sodium Phosphate Buffer (pH 6.5)
-
10 mM D-Lyxose
-
0.1 mM CoCl₂
-
Purified D-Lyxose Isomerase
-
Cysteine-carbazole-sulfuric acid reagent
-
-
Procedure:
-
Set up a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 10 mM D-lyxose, and 0.1 mM CoCl₂.[5]
-
Add the D-Lyxose Isomerase to initiate the reaction.
-
Incubate the reaction at the optimal temperature of the enzyme (e.g., 55°C for B. velezensis D-LI) for a defined period (e.g., 30 minutes).[5]
-
Terminate the reaction by placing the samples on ice.
-
Measure the amount of D-xylulose formed using the cysteine-carbazole-sulfuric acid method, which involves a colorimetric reaction measured at 560 nm.[5]
-
One unit of enzyme activity is defined as the amount of enzyme that forms 1 µmol of D-xylulose per minute under the specified conditions.[5]
-
Visualizing the Workflows
To better illustrate the relationships and processes described, the following diagrams are provided.
References
- 1. Xylose isomerase - Wikipedia [en.wikipedia.org]
- 2. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 5. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of D-Lyxose and Other Pentoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of D-Lyxose against other pentoses, namely D-Xylose, L-Arabinose, and D-Ribose. The information is curated to assist researchers and professionals in drug development in understanding the nuanced metabolic impacts of these simple sugars. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes relevant biological pathways.
Executive Summary
Pentoses, or five-carbon sugars, play diverse roles in biological systems. While some are integral to cellular processes, others are investigated for their potential to modulate metabolic pathways, particularly glucose metabolism. This guide focuses on D-Lyxose, a rare sugar, and compares its metabolic profile to the more extensively studied pentoses: D-Xylose, L-Arabinose, and D-Ribose. The available data suggests that D-Xylose and L-Arabinose can influence postprandial glucose and insulin responses, primarily through the inhibition of intestinal sucrase. D-Ribose, a crucial component of ATP, exhibits a complex relationship with glucose metabolism, in some instances leading to a transient decrease in blood glucose levels. In stark contrast, human studies on D-Lyxose are exceptionally limited. Early research involving intravenous administration indicates that D-Lyxose is poorly metabolized. The lack of data on the oral administration of D-Lyxose and its effect on glycemic response is a significant gap in the current scientific literature.
Comparative Metabolic Effects of Pentoses
The following tables summarize the key metabolic effects of D-Lyxose, D-Xylose, L-Arabinose, and D-Ribose based on available scientific evidence.
| Pentose | Effect on Blood Glucose | Effect on Insulin | Primary Mechanism of Action |
| D-Lyxose | Not significantly altered (intravenous administration)[1] | Not reported | Poorly metabolized in humans[1] |
| D-Xylose | Reduces postprandial glucose spike when co-ingested with sucrose[2][3][4] | Reduces postprandial insulin spike when co-ingested with sucrose[4] | Inhibition of intestinal sucrase activity[2][3] |
| L-Arabinose | Reduces postprandial glucose spike when co-ingested with sucrose[5][6][7] | Reduces postprandial insulin spike when co-ingested with sucrose[6][7] | Inhibition of intestinal sucrase activity[5][6] |
| D-Ribose | Can cause a transient decrease in blood glucose[8][9] | May stimulate insulin secretion[8][9] | Involvement in ATP synthesis and potential modulation of glucose metabolism pathways[4][8][9] |
Detailed Metabolic Profiles
D-Lyxose
Information regarding the metabolic effects of orally administered D-Lyxose is scarce. A study involving the intravenous infusion of D-Lyxose in healthy subjects found that a significant portion (46%) was excreted unchanged in the urine, suggesting it is poorly metabolized in the human body.[1] This study did not report any significant alteration in blood glucose levels following the infusion.[1] Further research is critically needed to understand the metabolic fate and physiological effects of oral D-Lyxose ingestion.
D-Xylose
D-Xylose has been shown to attenuate the postprandial rise in blood glucose and insulin levels when consumed with sucrose.[2][3][4] This effect is primarily attributed to its role as a competitive inhibitor of intestinal sucrase, the enzyme responsible for breaking down sucrose into glucose and fructose.[2][3] By slowing down sucrose digestion, D-Xylose effectively reduces the rate of glucose absorption. Animal studies also suggest that D-Xylose may have other anti-diabetic effects, including the regulation of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[3][8][10]
L-Arabinose
Similar to D-Xylose, L-Arabinose is a well-documented inhibitor of intestinal sucrase.[5][6] Numerous human studies have demonstrated that co-ingestion of L-Arabinose with sucrose significantly blunts the subsequent rise in blood glucose and insulin levels.[5][6][7] This effect makes L-Arabinose a subject of interest for functional foods and dietary supplements aimed at improving glycemic control. Furthermore, some studies suggest that L-Arabinose may influence the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a role in glucose homeostasis.[6]
D-Ribose
D-Ribose is a naturally occurring pentose that is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell.[4] Its metabolic effects are complex and differ from those of D-Xylose and L-Arabinose. Studies have shown that oral or intravenous administration of D-Ribose can lead to a temporary decrease in blood glucose levels.[8][9] The proposed mechanisms for this hypoglycemic effect include the stimulation of insulin secretion and potential modulation of hepatic glucose metabolism.[8][9] However, long-term high-dose D-ribose administration has been associated with the formation of advanced glycation end products (AGEs) and potential renal complications in animal models, warranting further investigation into its safety and long-term metabolic consequences.[11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
In Vitro Sucrase Inhibition Assay
Objective: To determine the inhibitory effect of a pentose on intestinal sucrase activity.
Materials:
-
Caco-2 cell line (or rat intestinal acetone powder)
-
Sucrose (substrate)
-
Test pentose (e.g., D-Lyxose, D-Xylose, L-Arabinose)
-
Phosphate buffer (pH 6.8)
-
Glucose oxidase-peroxidase reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: A crude enzyme solution is prepared from homogenized Caco-2 cells or by suspending rat intestinal acetone powder in phosphate buffer. The protein concentration of the enzyme solution is determined.
-
Assay Reaction: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test pentose for a specified time at 37°C.
-
The reaction is initiated by adding a sucrose solution to each well.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Glucose Measurement: The reaction is stopped by adding a Tris-HCl buffer. The amount of glucose produced is quantified using a glucose oxidase-peroxidase assay, which generates a colored product measured spectrophotometrically.
-
Data Analysis: The percentage of sucrase inhibition is calculated by comparing the glucose produced in the presence and absence of the pentose inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined.
Human Oral Glucose Tolerance Test (OGTT) with Pentose Co-ingestion
Objective: To evaluate the effect of a pentose on the postprandial glycemic and insulinemic response to a glucose or sucrose load.
Participants: Healthy, non-diabetic volunteers.
Procedure:
-
Preparation: Participants fast overnight (8-12 hours) before the test.
-
Baseline: A fasting blood sample is collected (t=0 minutes) to measure baseline glucose and insulin levels.
-
Intervention: Participants consume a standardized beverage containing a set amount of glucose (e.g., 75g) or sucrose, either with or without a specific dose of the test pentose, within a short timeframe (e.g., 5 minutes).
-
Post-Ingestion Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after ingestion of the test beverage.
-
Analysis: Plasma glucose and serum insulin concentrations are measured for each time point.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated. Peak concentrations and time to peak are also determined to compare the effects of the pentose versus the control.
Conclusion
The metabolic effects of pentoses vary significantly. D-Xylose and L-Arabinose have demonstrated a clear impact on postprandial glycemia by inhibiting sucrase activity, making them potential tools for managing blood sugar levels. D-Ribose plays a fundamental role in cellular energy metabolism, and its influence on blood glucose is an area of active research. The metabolic profile of D-Lyxose, however, remains largely uncharted territory. The limited evidence suggests it is poorly metabolized in humans, but a comprehensive understanding of its effects, particularly after oral consumption, is lacking. This guide highlights the need for further rigorous investigation into the metabolic fate and physiological consequences of D-Lyxose to fully assess its potential applications in nutrition and medicine. Researchers are encouraged to utilize the outlined experimental protocols to contribute to this critical area of study.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ᴅ-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 4. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of L-Arabinose in Lowering Glycemic and Insulinemic Responses: The Modifying Effect of Starch and Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-arabinose co-ingestion delays glucose absorption derived from sucrose in healthy men and women: a double-blind, randomised crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | D-Ribose Induces Podocyte NLRP3 Inflammasome Activation and Glomerular Injury via AGEs/RAGE Pathway [frontiersin.org]
Cross-Validation of D-Lyxose Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Lyxose, a rare pentose sugar with significant applications in drug development as a precursor for anti-tumor agents and antiviral nucleoside analogs, is critical for research and manufacturing. This guide provides a comparative analysis of three common analytical methods for D-Lyxose quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This comparison is supported by available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Method Comparison
| Parameter | HPLC-RID | GC-MS | Enzymatic Assay |
| Principle | Separation based on polarity, detection by refractive index change. | Separation of volatile derivatives by mass-to-charge ratio. | Specific enzyme-catalyzed conversion with spectrophotometric detection. |
| Specificity | Moderate; may have co-elution with other isomers. | High; mass spectral data provides definitive identification. | High; enzyme specificity for D-Lyxose. |
| Sensitivity | Lower (mg/mL range).[1][2] | High (µg/mL to ng/mL range). | Moderate to High (µg/mL range). |
| Throughput | High. | Moderate; requires derivatization. | High; amenable to microplate format. |
| Sample Matrix | Relatively clean samples required. | Tolerant to complex matrices after derivatization. | Can be sensitive to matrix interferences. |
| Equipment Cost | Moderate. | High. | Low to Moderate. |
| Primary Advantage | Simplicity and robustness for routine analysis. | High sensitivity and specificity for complex samples. | High specificity and ease of use for routine assays. |
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a widely used technique for the quantification of sugars due to its simplicity and robustness. The separation is typically achieved on an amino or ion-exchange column, and the universal refractive index detector allows for the detection of non-chromophoric compounds like D-Lyxose.
Quantitative Performance
While specific validation data for D-Lyxose is limited in publicly available literature, data for the structurally similar pentose, D-Xylose, provides a reasonable proxy for expected performance.
| Parameter | Reported Performance (for D-Xylose/related sugars) |
| Linearity Range | 11–100 µ g/100 µL[3] |
| Limit of Detection (LOD) | 0.8 ppm (µg/mL)[3] |
| Limit of Quantification (LOQ) | 2.5 ppm (µg/mL)[3] |
| Accuracy (% Recovery) | 96.78–108.88% |
| Precision (%RSD) | < 2.0% (Intra-day and Inter-day) |
Experimental Protocol: HPLC-RID
A. Sample Preparation:
-
For biological samples (e.g., fermentation broth, cell culture supernatant), centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with ultrapure water to fall within the linear range of the calibration curve.
B. Chromatographic Conditions:
-
Column: Amino column (e.g., 150 x 4.6 mm)[4]
-
Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
C. Calibration:
-
Prepare a stock solution of D-Lyxose (e.g., 10 mg/mL) in ultrapure water.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1 to 5 mg/mL).
-
Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.
Experimental Workflow: HPLC-RID Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the quantification of monosaccharides. Due to the low volatility of sugars, a derivatization step is required to convert D-Lyxose into a more volatile compound, typically through trimethylsilylation (TMS).
Quantitative Performance
Similar to HPLC, specific validation data for D-Lyxose is scarce. The following data for D-Xylose provides an estimate of the expected performance.
| Parameter | Reported Performance (for D-Xylose) |
| Linearity Range | Not explicitly stated, but calibration curves are linear. |
| Limit of Detection (LOD) | Not explicitly stated. |
| Limit of Quantification (LOQ) | Not explicitly stated. |
| Accuracy (% Recovery) | Not explicitly stated. |
| Precision (%RSD) | Not explicitly stated. |
Experimental Protocol: GC-MS with TMS Derivatization
A. Sample Preparation and Derivatization:
-
Pipette an aliquot of the sample (or standard) into a glass vial and evaporate to dryness under a stream of nitrogen.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 30 °C for 90 minutes. This step prevents the formation of multiple sugar isomers.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane). Vortex and incubate at 37 °C for 30 minutes.[5]
-
Transfer the derivatized sample to a GC vial with a micro-insert.
B. GC-MS Conditions:
-
GC Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the D-Lyxose-TMS derivative.
C. Calibration:
-
Prepare a D-Lyxose stock solution and perform serial dilutions.
-
Derivatize each standard following the same procedure as the samples.
-
Inject the derivatized standards and construct a calibration curve based on the peak area of the target ion.
Experimental Workflow: GC-MS Derivatization and Analysis
Enzymatic Assay
Enzymatic assays offer high specificity for the quantification of D-Lyxose. A common approach involves the use of D-Lyxose isomerase, which catalyzes the conversion of D-Lyxose to D-Xylulose. The product can then be quantified using a colorimetric method.
Quantitative Performance
| Parameter | Reported Performance (for D-Xylose) |
| Linearity Range | 0-15 mg/dL[6] |
| Limit of Detection (LOD) | Calculated from regression parameters[6] |
| Limit of Quantification (LOQ) | Calculated from regression parameters[6] |
| Accuracy (% Recovery) | Mean bias of -16.08 mg when compared to a colorimetric method[7][8] |
| Precision (%RSD) | Not explicitly stated. |
Experimental Protocol: Enzymatic Assay
A. Principle: D-Lyxose is isomerized to D-Xylulose by D-Lyxose isomerase. The D-Xylulose produced is then quantified using the cysteine-carbazole-sulfuric acid reaction, which forms a colored product that can be measured spectrophotometrically at 560 nm.
B. Reagents:
-
D-Lyxose Isomerase
-
50 mM Phosphate Buffer (pH 7.5)
-
10 mM MgCl₂
-
Cysteine Hydrochloride solution
-
Carbazole solution in ethanol
-
Concentrated Sulfuric Acid
C. Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl₂, and D-Lyxose isomerase.
-
Add the D-Lyxose standard or sample to initiate the reaction.
-
Incubate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., by boiling or adding acid).
-
To the reaction mixture, add cysteine-HCl, sulfuric acid, and carbazole reagent in a stepwise manner with appropriate cooling steps.
-
Incubate to allow for color development.
-
Measure the absorbance at 560 nm using a spectrophotometer.
D. Calibration:
-
Prepare a series of D-Lyxose standards.
-
Process the standards through the entire enzymatic reaction and colorimetric detection procedure.
-
Construct a calibration curve of absorbance versus D-Lyxose concentration.
D-Lyxose Metabolic Pathway
Conclusion
The choice of method for D-Lyxose quantification depends on the specific requirements of the study.
-
HPLC-RID is a reliable and cost-effective method for routine analysis of relatively clean samples where high sensitivity is not a primary concern.
-
GC-MS is the method of choice for complex matrices and when high sensitivity and specificity are paramount, despite the requirement for a derivatization step.
-
Enzymatic assays provide a highly specific and straightforward approach, particularly suitable for high-throughput screening in a laboratory setting.
Researchers should consider the sample matrix, required sensitivity, available equipment, and throughput needs when selecting the most appropriate method for their D-Lyxose quantification studies. Further method development and validation specific to D-Lyxose are encouraged to establish robust and reliable analytical procedures.
References
- 1. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of D-Lyxose Congeners: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of D-Lyxose derived compounds and their analogs against various tumor cell lines. This guide provides a meticulous overview of the anti-proliferative activities of rare sugars, primarily focusing on D-Allose and D-Idose, for which more extensive research is currently available. The data presented, including half-maximal inhibitory concentrations (IC50 and GI50), is supported by detailed experimental protocols and elucidates the underlying molecular mechanisms of action.
The guide aims to serve as a critical resource for scientists in the field of oncology and drug discovery, offering a clear and objective comparison of the performance of these promising compounds. By presenting quantitative data in structured tables and illustrating complex signaling pathways with detailed diagrams, this publication facilitates a deeper understanding of the therapeutic potential of these rare sugar derivatives.
Comparative Efficacy of Rare Sugar Derivatives Against Tumor Cell Lines
The anti-proliferative activity of D-Allose, its derivatives, and D-Idose has been evaluated against several cancer cell lines. The following tables summarize the key findings, presenting the half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values, as well as percentage inhibition at specific concentrations.
Table 1: Anti-proliferative Activity of D-Allose and its Derivatives against MOLT-4F Human Leukemia T-cell Line
| Compound | GI50 (μM)[1] |
| D-Allose | 1300[1] |
| 6-O-decanoyl-D-allose | 44[1] |
| D-Allose-6-Phosphate (A6P) Derivative | 5.2[2] |
Table 2: Anti-proliferative Activity of D-Allose against Pancreatic and Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 (mM)[3] |
| MIA PaCa-2 (Pancreatic) | D-Allose | 53.25[3] |
| OVCAR-3 (Ovarian) | D-Allose | >50 (at 5 days)[3] |
Table 3: Anti-proliferative Activity of D-Allose against Bladder Cancer Cell Lines
| Cell Line | Compound | % Viability at 50 mM (24h) |
| RT112 | D-Allose | ~68% |
| 253J | D-Allose | ~68% |
| J82 | D-Allose | ~61% |
Table 4: Anti-proliferative Activity of D-Idose against Human Leukemia Cell Line
| Cell Line | Compound | Concentration | % Proliferation Inhibition[4][5] |
| MOLT-4F | D-Idose | 5 mM | 60%[4][5] |
Elucidating the Mechanisms of Action: Signaling Pathways
The anti-tumor effects of D-Allose and D-Idose are primarily attributed to their ability to interfere with glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. However, they achieve this through distinct signaling pathways.
D-Allose: A TXNIP-Dependent Pathway
D-Allose exerts its anti-cancer effects by upregulating Thioredoxin-Interacting Protein (TXNIP).[6][7][8] TXNIP plays a crucial role in cellular stress responses and glucose metabolism. Increased levels of TXNIP lead to the inhibition of the glucose transporter GLUT1, thereby reducing glucose uptake by cancer cells.[9][10][11] This energy starvation can induce cell cycle arrest and apoptosis.[6][7][12]
D-Idose: A TXNIP-Independent Pathway
In contrast to D-Allose, the anti-proliferative activity of D-Idose is mediated through a TXNIP-independent mechanism.[4][5][13] While the precise molecular players in this pathway are still under investigation, it is understood that D-Idose directly or indirectly inhibits glucose uptake, leading to a similar outcome of reduced cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a d-allose-6-phosphate derivative with anti-proliferative activity against a human leukemia MOLT-4F cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TXNIP-mediated crosstalk between oxidative stress and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TXNIP Regulates Peripheral Glucose Metabolism in Humans | PLOS Medicine [journals.plos.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
A Structural Showdown: D-Lyxose vs. D-Arabinose for Researchers and Drug Developers
An in-depth guide to the structural and functional nuances of the C2 epimers, D-Lyxose and D-Arabinose, offering a comparative analysis of their physicochemical properties and insights into their analytical separation.
In the world of carbohydrate chemistry and its application in drug development and biological research, subtle structural differences can lead to profound functional consequences. This guide provides a detailed structural and physicochemical comparison of two aldopentose C2 epimers: D-Lyxose and D-Arabinose. Understanding the distinctions between these monosaccharides is crucial for researchers investigating metabolic pathways, developing carbohydrate-based therapeutics, and designing enzymatic assays.
At a Glance: Key Structural and Physicochemical Differences
D-Lyxose and D-Arabinose are stereoisomers, specifically epimers at the second carbon atom (C2). This means they share the same chemical formula (C₅H₁₀O₅) and molecular weight, but differ in the spatial arrangement of the hydroxyl group (-OH) at the C2 position. This subtle variation influences their three-dimensional structure and, consequently, their physical and chemical behaviors.
The structural relationship between D-Lyxose and D-Arabinose is visualized below. In the Fischer projection, the hydroxyl group at C2 is on the left for D-Lyxose and on the right for D-Arabinose.
Caption: Fischer projections of D-Lyxose and D-Arabinose.
Physicochemical Properties: A Comparative Table
The following table summarizes the key physicochemical properties of D-Lyxose and D-Arabinose, highlighting their similarities and differences.
| Property | D-Lyxose | D-Arabinose |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol | 150.13 g/mol |
| Melting Point | 108-112 °C | 152-160 °C |
| Solubility in Water | Data not directly comparable | Soluble |
| Optical Rotation [α]D | -14° (c=4 in H₂O) | -105° (c=3 in H₂O) |
| Epimeric Relationship | C2 Epimer of D-Xylose | C2 Epimer of D-Ribose |
Experimental Data: Chromatographic Separation
The structural similarity of D-Lyxose and D-Arabinose presents a challenge for their separation and quantification. High-performance anion-exchange chromatography (HPAEC) is a powerful technique for resolving such closely related monosaccharides.
Experimental Protocol: HPAEC Separation of Aldopentoses
This protocol is adapted from a study on the HPLC separation of all aldopentoses.[1]
Objective: To separate and quantify D-Lyxose and D-Arabinose in a mixed sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Anion-exchange column (e.g., prepared from polystyrene-based copolymer and a diamine)
-
Pulsed Amperometric Detector (PAD)
Reagents:
-
Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 20 mM, 100 mM)
-
D-Lyxose standard
-
D-Arabinose standard
-
Deionized water
Procedure:
-
Eluent Preparation: Prepare fresh NaOH solutions of the desired concentrations (e.g., 20 mM and 100 mM) using deionized water. Degas the eluents before use.
-
Standard Preparation: Prepare individual and mixed standard solutions of D-Lyxose and D-Arabinose of known concentrations in deionized water.
-
Chromatographic Conditions:
-
Column: Anion-exchange stationary phase.
-
Eluent: Isocratic elution with NaOH solution.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection: Pulsed Amperometric Detection.
-
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to D-Lyxose and D-Arabinose by comparing their retention times and peak areas with those of the standards.
Supporting Experimental Data
A study on the HPLC separation of aldopentoses on an anion-exchange stationary phase provided the following retention time data, demonstrating the successful separation of D-Lyxose and D-Arabinose.
| Eluent Concentration | D-Arabinose Retention Time (min) | D-Lyxose Retention Time (min) | Resolution |
| 100 mM NaOH | Co-eluted as a single peak | Co-eluted as a single peak | Not resolved |
| 20 mM NaOH | ~8.5 | ~9.5 | Baseline separated |
Data adapted from a study on the HPLC separation of all aldopentoses.[1]
This data clearly indicates that while a higher concentration of the NaOH eluent fails to separate the two epimers, a lower concentration allows for their effective resolution.[1]
Logical Workflow for Monosaccharide Analysis
The general workflow for analyzing the monosaccharide composition of a sample, such as a glycoprotein or a polysaccharide, is depicted below. This process is essential for researchers in drug development and biochemistry to understand the composition of their molecules of interest.
Caption: A generalized workflow for the analysis of monosaccharides.
Conclusion
The structural difference between D-Lyxose and D-Arabinose at the C2 position, while seemingly minor, leads to distinct physicochemical properties, including melting point and optical rotation. These differences are critical for their identification and separation. For researchers and professionals in drug development, a thorough understanding of these nuances is paramount for accurate analysis, synthesis of carbohydrate-based molecules, and interpretation of biological data. The provided experimental protocol for HPAEC-PAD offers a reliable method for the differential analysis of these two important aldopentoses.
References
D-Lyxose as a Therapeutic Precursor: An In Vivo Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of therapeutic agents derived from the rare sugar D-Lyxose. While direct in vivo therapeutic validation of D-Lyxose is limited in current research, its critical role as a precursor in the synthesis of potent immunomodulatory molecules is well-established. This document focuses on the in vivo validation of its most prominent derivative, α-galactosylceramide (α-GalCer), a powerful activator of Natural Killer T (NKT) cells with significant anti-tumor and immunoregulatory properties.
From D-Lyxose to Bioactive Glycolipid: The Synthesis of α-Galactosylceramide
D-Lyxose, a rare pentose sugar, serves as a key chiral starting material for the chemical synthesis of α-GalCer. This process involves a series of chemical transformations to build the complex glycolipid structure. The availability of D-Lyxose is crucial for the efficient production of α-GalCer for research and potential therapeutic applications.
Comparative study of D-lyxose isomerases from different microbial sources.
For Researchers, Scientists, and Drug Development Professionals
D-lyxose isomerases (D-LIs) are a class of enzymes with significant potential in the biotechnological production of rare sugars, which are valuable building blocks for antiviral drugs and other pharmaceuticals.[1][2] This guide provides a comparative analysis of D-lyxose isomerases from various microbial sources, offering a side-by-side look at their biochemical properties and performance. The data presented is compiled from peer-reviewed scientific literature to aid researchers in selecting the most suitable enzyme for their specific applications.
Performance Comparison of Microbial D-Lyxose Isomerases
The catalytic efficiency and stability of D-lyxose isomerases can vary significantly depending on their microbial origin. The following table summarizes key quantitative data for D-LIs from several characterized microorganisms, providing a basis for objective comparison.
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Substrate Specificity (Primary Substrates) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Metal Cofactor | Molecular Mass (kDa) |
| Providencia stuartii | 7.5 | 45 | D-lyxose, D-mannose, L-ribose | 9.7 (D-lyxose) | 890 (D-lyxose) | 91.8 (D-lyxose) | Mn²⁺ | 44 (dimer)[3] |
| Serratia proteamaculans | 7.5 | 40 | D-lyxose, D-mannose | 13.3 (D-lyxose) | - | - | Mn²⁺ | 54 (dimer)[4] |
| Bacillus licheniformis | 7.5-8.0 | 40-45 | D-lyxose, D-mannose | 30.4 (D-lyxose) | 98 (D-lyxose) | 3.2 (D-lyxose) | Mn²⁺ | 19.5 |
| Bacillus velezensis | 6.5 | 55 | D-lyxose, D-mannose, L-ribose | 25.8 (D-lyxose) | 128.4 (D-lyxose) | 4.98 (D-lyxose) | Co²⁺ | - |
| Thermosediminibacter oceani | 6.5 | 65 | D-lyxose, D-mannose | - | - | - | Mn²⁺ | - |
| Caldanaerobius polysaccharolyticus | - | - | D-lyxose, D-mannose | - | - | - | Mn²⁺ | - |
| Thermofilum sp. | 7.0 | >95 | Highly specific for D-lyxose | 74 (D-lyxose) | - | - | Mn²⁺ | - (dimer)[5][6] |
| Cohnella laevoribosii | 6.5 | 70 | D-lyxose, L-ribose, D-mannose | 22.4 (D-lyxose) | - | 84.9 (D-lyxose) | Mn²⁺ | - |
Note: "-" indicates data not available in the cited sources.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used in the characterization of D-lyxose isomerases.
Enzyme Activity Assay
The activity of D-lyxose isomerase is typically determined by measuring the rate of formation of the ketose product (e.g., D-xylulose from D-lyxose) using the cysteine-carbazole-sulfuric acid method.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM buffer (e.g., Bis-Tris, pH 7.0), 1 mM of a divalent metal cofactor (e.g., MnCl₂), and a specific concentration of the D-lyxose substrate (e.g., 50 mM).[6]
-
Enzyme Addition: Add a known amount of purified D-lyxose isomerase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent, such as 0.1 M HCl.
-
Colorimetric Assay:
-
To the terminated reaction mixture, add 0.15% (w/v) cysteine-HCl, followed by 70% (v/v) sulfuric acid containing 0.12% (w/v) carbazole.
-
Incubate the mixture at room temperature for a specific time to allow for color development.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
-
Quantification: Determine the concentration of the ketose product by comparing the absorbance to a standard curve prepared with known concentrations of the product.
-
Calculation of Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.
Determination of Kinetic Parameters (K_m_ and k_cat_)
Kinetic parameters are determined by measuring the initial reaction rates at varying substrate concentrations.
Protocol:
-
Varying Substrate Concentrations: Set up a series of enzyme activity assays as described above, but with a range of substrate concentrations (e.g., 0 to 300 mM).[7]
-
Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (v₀).
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m_ (Michaelis constant) and V_max_ (maximum reaction velocity).
-
Calculate k_cat_: The turnover number (k_cat_) is calculated using the equation: k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.
-
Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme is determined by the ratio k_cat_/K_m_.
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a comparative study of D-lyxose isomerases and the enzymatic isomerization pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Substrate specificity of a recombinant D-lyxose isomerase from Providencia stuartii for monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of a recombinant D-lyxose isomerase from Serratia proteamaculans that produces D-lyxose and D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. [frontiersin.org]
- 6. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a d-lyxose isomerase from Bacillus velezensis and its application for the production of d-mannose and l-ribose - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of D-Lyxose using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in any experimental workflow. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of D-Lyxose, a crucial monosaccharide in various biological studies and synthetic applications.[1][2] We present detailed experimental protocols, data interpretation, and a comparative analysis to aid in selecting the most appropriate method for your research needs.
Introduction to D-Lyxose and Purity Assessment
D-Lyxose is a five-carbon aldose sugar that, while less common in nature than its epimer D-Xylose, plays a significant role in biochemical research and is a precursor for the synthesis of various biologically active molecules.[1][2][3] Given its applications, the presence of impurities, such as other monosaccharides or residual solvents from synthesis and purification processes, can significantly impact experimental outcomes. Therefore, accurate and reliable purity assessment is paramount.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and quantitative analysis of molecular components in a sample. This makes it an invaluable tool for identifying and quantifying impurities in substances like D-Lyxose.
Experimental Protocol: ¹H NMR Spectroscopy of D-Lyxose
This section details the protocol for acquiring and analyzing the ¹H NMR spectrum of D-Lyxose to determine its purity.
Objective: To identify and quantify the presence of D-Lyxose and any potential impurities.
Materials:
-
D-Lyxose sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the D-Lyxose sample.
-
Dissolve the sample in 0.5-0.7 mL of D₂O in a clean vial.
-
Add a known quantity of an internal standard if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a one-dimensional ¹H NMR spectrum. Key parameters to consider include:
-
Number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate quantification.
-
Solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (e.g., TSP at 0.00 ppm).
-
Integrate the signals corresponding to the anomeric protons of the α- and β-forms of D-Lyxose. In aqueous solution, D-lyxose exists as a mixture of anomers.[4]
-
Identify any signals that do not correspond to D-Lyxose. These may represent impurities.
-
Quantify the purity by comparing the integral of the D-Lyxose signals to the integral of the internal standard or by calculating the relative percentage of impurity signals.
-
Data Presentation: NMR vs. Alternative Methods
The following table summarizes the key performance characteristics of NMR spectroscopy compared to High-Performance Liquid Chromatography (HPLC), a common alternative for sugar analysis.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Separates components of a mixture based on their differential interactions with a stationary and mobile phase.[5] |
| Sample Prep. | Simple dissolution in a deuterated solvent.[6] | Often requires derivatization for UV detection or specialized columns and detectors (e.g., refractive index, evaporative light scattering).[5][7] |
| Information | Provides detailed structural information, allowing for the identification of unknown impurities. Quantitative data is readily obtained with an internal standard. | Primarily provides retention time and peak area for quantification. Identification of unknowns is challenging without reference standards. |
| Resolution | Can resolve signals from different anomers and epimers.[4] | Resolution depends on the column and mobile phase used; may require specialized columns for separating similar sugars.[7] |
| Sensitivity | Generally lower sensitivity compared to HPLC with certain detectors. | High sensitivity, especially with detectors like mass spectrometry (LC-MS).[5] |
| Non-destructive | Yes, the sample can be fully recovered. | Generally destructive, although fraction collection is possible. |
Comparative Analysis
NMR Spectroscopy:
Advantages:
-
Structural Elucidation: Provides unambiguous identification of the compound and its impurities through chemical shifts, coupling constants, and multidimensional experiments (e.g., COSY, HSQC).
-
Quantitative Accuracy: With the use of an internal standard, NMR offers excellent quantitative accuracy without the need for calibration curves for each analyte.
-
Non-destructive: The sample can be recovered and used for other analyses.
-
Minimal Sample Preparation: Often requires only dissolution in a suitable deuterated solvent.
Disadvantages:
-
Lower Sensitivity: Compared to methods like HPLC-MS, NMR has lower intrinsic sensitivity.
-
Higher Equipment Cost: NMR spectrometers are a significant capital investment.
-
Spectral Complexity: The spectra of carbohydrates can be complex due to the presence of multiple anomers and overlapping signals, potentially requiring higher field strengths or advanced techniques for full interpretation.
High-Performance Liquid Chromatography (HPLC):
Advantages:
-
High Sensitivity: Especially when coupled with sensitive detectors like mass spectrometry.[5]
-
Excellent Separation: Can separate complex mixtures of similar compounds effectively with the appropriate column and mobile phase.[7]
-
Lower Equipment Cost: Generally more accessible than NMR spectrometers.
Disadvantages:
-
Identification Challenges: Identifying unknown impurities can be difficult without reference standards.
-
Derivatization Often Required: Many sugars lack a UV chromophore, necessitating derivatization for UV detection, which adds complexity and potential for error.[7]
-
Column Degradation: Certain types of columns used for sugar analysis can have limited lifetimes.[7]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the purity of D-Lyxose using NMR spectroscopy.
Caption: Workflow for D-Lyxose purity assessment by NMR.
Conclusion
NMR spectroscopy stands out as a robust and reliable method for the purity assessment of D-Lyxose. Its ability to provide both qualitative and quantitative information in a single, non-destructive experiment makes it highly valuable in research and quality control settings. While alternative methods like HPLC offer higher sensitivity, the structural insights and straightforward quantification provided by NMR are often indispensable for a comprehensive purity evaluation. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities, the need for structural confirmation, and the available instrumentation.
References
- 1. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Xylose and D-lyxose are formed when d-threose undergoes a Kilia... | Study Prep in Pearson+ [pearson.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for D-Lyxose
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides clear, step-by-step procedures for the proper disposal of D-Lyxose, a key reagent in many experimental workflows. Adherence to these guidelines will help maintain a secure workspace and prevent environmental contamination.
D-Lyxose is not classified as a hazardous substance; however, proper chemical handling and disposal practices are essential.[1] The following information details the necessary personal protective equipment, spill containment, and disposal methods.
Personal Protective Equipment (PPE)
Before handling D-Lyxose, ensure the appropriate personal protective equipment is worn. This minimizes exposure and ensures personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Gloves | Wear chemical-impermeable gloves. Inspect gloves prior to use. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3][4] | |
| Respiratory Protection | Dust Mask / Respirator | Under normal use with adequate ventilation, no protective equipment is needed. If dust is generated, use a particle filter. |
Spill and Disposal Procedures
In the event of a spill or for routine disposal of unused D-Lyxose, follow these procedural steps to ensure safety and compliance. Environmental contamination should be avoided by preventing the chemical from entering drains or water systems.[2]
Step 1: Containment Isolate the spill area. For powdered D-Lyxose, prevent dust formation by gently covering the spill.
Step 2: Collection Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[2][3][5] Avoid actions that could generate dust.
Step 3: Decontamination After the material has been collected, clean the spill area with water and a suitable detergent.
Step 4: Disposal Dispose of the contained D-Lyxose waste according to your institution's and local regulations for non-hazardous chemical waste. Although not environmentally hazardous, it should not be released into the environment.[3][5]
D-Lyxose Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-Lyxose.
Caption: A workflow diagram for the safe disposal of D-Lyxose.
References
Safeguarding Your Research: Personal Protective Equipment for Handling D-Lyxose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While D-Lyxose is generally not classified as a hazardous substance, prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE) to minimize exposure and prevent potential irritation from its dust form.[1] This guide provides essential, step-by-step information for the safe handling and disposal of D-Lyxose.
Recommended Personal Protective Equipment
When working with D-Lyxose in a laboratory setting, the following personal protective equipment is recommended to ensure your safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[2][3] |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile rubber, are suitable. A material thickness of greater than 0.11 mm is recommended.[4] |
| Body Protection | Lab Coat | Wear a standard lab coat or other protective clothing to prevent skin contact.[3][5][6] |
| Respiratory Protection | Respirator | Generally not required with adequate ventilation. If dust is generated and exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2][3][5] |
Operational Plan for Handling D-Lyxose
A systematic approach to handling D-Lyxose will minimize risks and ensure a safe working environment.
1. Engineering Controls:
-
Ventilation: Always handle D-Lyxose in a well-ventilated area.[2][5][6] The use of local exhaust ventilation can help to control the dispersion of dust.
2. Personal Protective Equipment (PPE) Protocol:
-
Before Handling:
-
Wash hands thoroughly.
-
Inspect all PPE for any damage or defects.
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Put on gloves, ensuring they fit properly and have no punctures.
-
-
During Handling:
-
After Handling:
-
Remove gloves using the proper technique to avoid skin contamination.
-
Remove lab coat.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of D-Lyxose and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste D-Lyxose and any contaminated disposables (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.[2]
-
-
Disposal Procedure:
-
Dispose of the waste in accordance with all applicable local, regional, and national regulations.[7]
-
It is recommended to contact a licensed professional waste disposal service for guidance and disposal.[7]
-
Do not dispose of D-Lyxose down the drain or in the regular trash unless explicitly permitted by your institution's safety guidelines and local regulations.[6]
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[2][6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2][5][8]
Caption: Workflow for PPE Selection and Use When Handling D-Lyxose.
References
- 1. d-Xylose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. lewisu.edu [lewisu.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
